molecular formula C10H20O2 B091014 2-Ethylhexyl acetate CAS No. 103-09-3

2-Ethylhexyl acetate

Cat. No.: B091014
CAS No.: 103-09-3
M. Wt: 172.26 g/mol
InChI Key: WOYWLLHHWAMFCB-UHFFFAOYSA-N
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Description

2-Ethylhexyl acetate serves as a high-boiling retarder solvent in scientific and industrial research, prized for its slow evaporation rate and low water solubility . Its primary research value lies in its ability to promote flow and leveling while preventing blushing (moisture uptake) in various coating formulations, including nitrocellulose lacquers, baking enamels, and air-dry finishes . This action mechanism is crucial for developing coatings with superior final appearance and performance characteristics, particularly in challenging application environments. Furthermore, its role as a coalescing agent in emulsion paints and its compatibility with a vast range of natural and synthetic resins make it a versatile component in formulating advanced materials . In the field of adhesives and sealants research, this compound is valued for enhancing application properties and ensuring strong, flexible bonds, driven by demand from the automotive and construction sectors . Its utility extends to graphic arts, where it is employed in screen ink formulations to control drying behavior and improve print quality . The growing regulatory emphasis on lower toxicity and volatile organic compound (VOC) content in industrial formulations has also positioned this compound as a subject of interest for developing next-generation, environmentally compliant solvent systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl acetate
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InChI

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3
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InChI Key

WOYWLLHHWAMFCB-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID8026694
Record name 2-Ethylhexyl acetate
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Molecular Weight

172.26 g/mol
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Physical Description

Ethylhexyl acetate appears as a water-white liquid. Insoluble in water and is less dense than water. Flash point 180 °F. Used as a solvent and in perfumes. Liquid or vapors may irritate skin and eyes. Vapors have a fruity, pleasant odor., Liquid, White liquid; [Hawley], A water-white liquid.
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Boiling Point

378 °F at 760 mmHg (USCG, 1999), 199 °C, 378 °F
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Flash Point

160 °F (USCG, 1999), 82.2 °C, 88 °C (OPEN CUP); 13 °C (CLOSED CUP), 160 °F
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Solubility

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL, OILS, & OTHER ORG SOLVENTS, SOL IN ETHER, ETHANOL, VERY SLIGHTLY SOLUBLE IN WATER
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Density

0.873 at 68 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.8718 @ 20 °C/20 °C, 0.873
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Vapor Density

5.93 (AIR= 1)
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Vapor Pressure

0.23 [mmHg], 0.23 mm Hg at 25 °C /from experimentally derived coefficients/
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Color/Form

WATER-WHITE STABLE LIQUID

CAS No.

103-09-3
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Melting Point

-80 °C
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Foundational & Exploratory

2-Ethylhexyl acetate chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylhexyl Acetate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound is an organic compound, specifically an ester of 2-ethylhexanol and acetic acid. It is a colorless liquid with a characteristic mild, fruity odor.[1][2] It is widely used as a solvent in various industrial applications due to its slow evaporation rate and good solvency for a range of resins.[3][4]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 103-09-3[1][5]
Molecular Formula C₁₀H₂₀O₂[1][5]
Molecular Weight 172.26 g/mol [1][5]
SMILES CCCCC(CC)COC(=O)C[1]
InChI Key WOYWLLHHWAMFCB-UHFFFAOYSA-N[1]
Synonyms Acetic acid, 2-ethylhexyl ester; 2-Ethyl-1-hexanol acetate; β-Ethylhexyl acetate[1][6]

Physical Properties

The physical properties of this compound are summarized in the table below, providing key data points for laboratory and research applications.

PropertyValue
Appearance Colorless liquid[3][7]
Odor Mild, sweet, fruity[1][7]
Boiling Point 196 to 199 °C[3][7][8]
Melting Point -92 °C to -80 °C[1][3][8]
Density 0.870 to 0.876 g/cm³ at 20-25 °C[3][7][8]
Solubility in Water Very slightly soluble to insoluble (approx. 38.59 mg/L at 25 °C)[1][3][8]
Solubility in Organic Solvents Miscible with alcohol, ether, and other organic solvents[1][3]
Vapor Pressure 0.399 to 0.413 mmHg at 20-25 °C[3][7]
Vapor Density 5.93 (Air = 1)[1][7]
Refractive Index 1.417 to 1.423 at 20 °C[1][3]
Flash Point 71 to 82.2 °C (160 to 180 °F)[1][3][7]
Autoignition Temperature 268 °C (514 °F)[1][7]

Chemical Properties and Reactivity

This compound is an ester, and its reactivity is characteristic of this functional group. It is generally stable under normal conditions.

  • Hydrolysis: As an ester, it can be hydrolyzed back to 2-ethylhexanol and acetic acid, a reaction that is typically catalyzed by acids or bases.

  • Transesterification: It can undergo transesterification reactions in the presence of a suitable catalyst and another alcohol.

  • Combustibility: It is a combustible liquid and can react with strong oxidizing agents.[5][9]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • Fill the small test tube with 2-3 mL of this compound.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Suspend the assembly in the Thiele tube filled with heating oil, ensuring that the sample and the thermometer bulb are below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound.

Apparatus:

  • Pycnometer (a specific gravity bottle of known volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and bring it to the same constant temperature in the water bath.

  • Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

  • The density of this compound (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water

Objective: To determine the approximate solubility of this compound in water.

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Add a known volume of distilled water (e.g., 10 mL) to a series of test tubes.

  • Using a micropipette, add incrementally increasing, precisely weighed amounts of this compound to each test tube.

  • Stopper the test tubes and shake them vigorously for a set period (e.g., 30 minutes) at a constant temperature.

  • Allow the tubes to stand and observe for any undissolved ester (which will form a separate layer as it is less dense than water).

  • The solubility is determined as the maximum amount of this compound that completely dissolves in the given volume of water. For more precise measurements, analytical techniques such as gas chromatography can be used to determine the concentration of the ester in the aqueous phase of a saturated solution.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2-ethylhexanol with acetic acid, using an acid catalyst.

Reactants:

  • 2-Ethylhexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine a measured amount of 2-ethylhexanol and a slight excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture under reflux for a specified time to drive the reaction to completion.

  • After cooling, the reaction mixture is transferred to a separatory funnel and washed successively with water, a dilute sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • The final product is purified by distillation.

Applications in Research and Drug Development

While primarily an industrial solvent, this compound has niche applications in research settings. Its use in "proteomics research" has been cited, likely as a solvent for certain sample preparation steps, though this is not its primary role.[10] In the context of drug development, its properties as a solvent may be relevant for the extraction and purification of natural products or for use in certain formulations where a high-boiling, non-polar solvent is required. However, its direct role in drug development is not extensively documented.

Logical Relationships of Properties

The chemical structure of this compound dictates its physical and chemical properties. The following diagram illustrates these relationships.

G Structure Molecular Structure (C10H20O2) FunctionalGroup Ester Functional Group (-COO-) Structure->FunctionalGroup AlkylChain Branched Alkyl Chain (C8H17) Structure->AlkylChain MolWeight Molecular Weight (172.26 g/mol) Structure->MolWeight Polarity Moderate Polarity FunctionalGroup->Polarity Reactivity Chemical Reactivity (Hydrolysis, Transesterification) FunctionalGroup->Reactivity AlkylChain->Polarity Interactions Van der Waals Forces Dipole-Dipole Interactions MolWeight->Interactions Polarity->Interactions Solubility Low Water Solubility Miscible with Organic Solvents Polarity->Solubility BoilingPoint High Boiling Point (~199 °C) Interactions->BoilingPoint VaporPressure Low Vapor Pressure Interactions->VaporPressure Applications Applications (Solvent, Fragrance) BoilingPoint->Applications Solubility->Applications Reactivity->Applications

References

2-Ethylhexyl Acetate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103-09-3 EC Number: 203-079-1

This technical guide provides an in-depth overview of 2-Ethylhexyl acetate, a widely used industrial solvent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis methodologies, and toxicological profile.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic mild, fruity odor.[1] It is recognized for its low volatility and is sparingly soluble in water but miscible with many common organic solvents.[1][2] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C10H20O2[3]
Molecular Weight 172.26 g/mol [4]
Boiling Point 199 °C (at 1013 hPa)[4][5]
Melting Point -92 °C[4]
Density 0.87 g/mL at 25 °C[4]
Refractive Index n20/D 1.418[4]
Flash Point 71 °C (160 °F)[4][6]
Vapor Pressure 0.399 mmHg at 20 °C[6]
Water Solubility 3.9 mg/L at 20 °C[3]
Log Kow (Octanol/Water Partition Coefficient) 3.74 (estimated)[7]

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: the esterification of 2-ethylhexanol with acetic acid and the transesterification of methyl acetate with 2-ethylhexanol.

Esterification of 2-Ethylhexanol with Acetic Acid

This process involves the direct reaction of 2-ethylhexanol with acetic acid, typically in the presence of an acid catalyst such as an ion-exchange resin (e.g., Amberlyst-15).[8][9] Toluene is often used as an entrainer to facilitate the removal of water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester.[8] This method, particularly when carried out in a reactive distillation column, has been shown to be energy-efficient and capital-intensive.[8]

Experimental Protocol: Entrainer-Based Reactive Distillation

A study by Patidar and Mahajani (2012) outlines a detailed experimental setup for this synthesis method.[8] The core of the experimental setup is a reactive distillation (RD) column.

  • Materials: 2-ethylhexanol, acetic acid, ion-exchange resin (Amberlyst-15) as the catalyst, and toluene as the entrainer.[8]

  • Apparatus: A reactive distillation column equipped with a reboiler, condenser, and a product removal system.[8]

  • Procedure:

    • The ion-exchange resin catalyst is packed within the reactive section of the distillation column.[8]

    • A mixture of 2-ethylhexanol, acetic acid, and toluene is fed into the column.[8]

    • The reboiler provides the necessary heat to initiate and sustain the reaction and distillation.[8]

    • As the esterification reaction proceeds, the water produced forms an azeotrope with toluene and is continuously removed from the top of the column, which shifts the reaction equilibrium towards the product side.[8]

    • The this compound product is collected from the bottom of the column.[8]

    • The process parameters, such as feed ratio, reboiler duty, and reflux ratio, are optimized to achieve high conversion rates.[8]

Transesterification of Methyl Acetate with 2-Ethylhexanol

An alternative synthetic route is the transesterification of methyl acetate with 2-ethylhexanol. This reaction is also catalyzed by an acidic catalyst, with strongly acidic cation-exchange resins like NKC-9 being effective.[10][11]

Experimental Protocol: Transesterification Reaction

A detailed experimental procedure for the transesterification synthesis is described in the Asian Journal of Chemistry.[10]

  • Materials: 2-ethylhexanol, methyl acetate, and a strongly acidic cation-exchange resin (NKC-9) as the catalyst.[10]

  • Apparatus: A 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a pressure-equalizing dropping funnel, all placed in a constant temperature water bath.[12]

  • Procedure:

    • Measured quantities of 2-ethylhexanol and the NKC-9 catalyst are charged into the round-bottom flask.[12]

    • The reaction mixture is heated to the desired temperature (e.g., 80 °C).[10]

    • Methyl acetate is added dropwise to the reaction mixture over a period of 2 hours.[12]

    • After the addition is complete, the reaction is allowed to proceed for a specific duration (e.g., 3 hours) while maintaining the temperature.[10][12]

    • Upon cooling, the catalyst is separated from the liquid mixture by vacuum filtration.[12]

    • The final product, this compound, is purified by reduced pressure distillation.[12]

    • Optimal conditions reported for this reaction are a molar ratio of methyl acetate to 2-ethylhexanol of 4:1, a catalyst loading of 20 wt.%, a reaction temperature of 80 °C, and a reaction time of 3 hours, achieving a product yield of 90.90%.[10][11]

Logical Relationship: Synthesis of this compound

The following diagram illustrates the two primary synthesis routes for this compound.

Synthesis_Pathways cluster_esterification Esterification cluster_transesterification Transesterification 2-Ethylhexanol_E 2-Ethylhexanol Esterification_Reaction Esterification 2-Ethylhexanol_E->Esterification_Reaction Acetic_Acid Acetic Acid Acetic_Acid->Esterification_Reaction Catalyst_E Acid Catalyst (e.g., Amberlyst-15) Catalyst_E->Esterification_Reaction Water Water (byproduct) Esterification_Reaction->Water 2-Ethylhexyl_Acetate_E This compound Esterification_Reaction->2-Ethylhexyl_Acetate_E Product 2-Ethylhexanol_T 2-Ethylhexanol Transesterification_Reaction Transesterification 2-Ethylhexanol_T->Transesterification_Reaction Methyl_Acetate Methyl Acetate Methyl_Acetate->Transesterification_Reaction Catalyst_T Acid Catalyst (e.g., NKC-9) Catalyst_T->Transesterification_Reaction Methanol Methanol (byproduct) Transesterification_Reaction->Methanol 2-Ethylhexyl_Acetate_T This compound Transesterification_Reaction->2-Ethylhexyl_Acetate_T Product

Caption: Synthesis pathways for this compound.

Toxicological Profile and Metabolic Pathway

The toxicology of this compound is closely linked to its rapid hydrolysis in the body.

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 in rats is reported to be 3000 mg/kg.[5] Inhalation exposure in rats for 6 hours at a concentration of 7.8 mg/L (1106 ppm) resulted in no fatalities.[7] It is classified as a mild skin and eye irritant in rabbits.[7]

Metabolism

Upon absorption, this compound is rapidly hydrolyzed by esterases present in the blood and other tissues into 2-ethylhexanol and acetic acid.[7][13] The half-life for this hydrolysis in blood is approximately 2.3 minutes.[7] Consequently, the systemic toxicity of this compound is largely attributed to its primary metabolite, 2-ethylhexanol.[7][13]

The following diagram illustrates the metabolic breakdown of this compound.

Metabolic_Pathway 2-EHA This compound Hydrolysis Hydrolysis (Esterases) 2-EHA->Hydrolysis 2-EH 2-Ethylhexanol Hydrolysis->2-EH AA Acetic Acid Hydrolysis->AA

Caption: Metabolic hydrolysis of this compound.

Repeated Dose, Reproductive, and Developmental Toxicity

There is a lack of repeated dose toxicity studies conducted directly with this compound.[7] However, studies on 2-ethylhexanol are often used as a surrogate for assessing these endpoints due to the rapid hydrolysis of the parent ester.[7] Based on data from 2-ethylhexanol, this compound is not considered a reproductive toxicant.[7] Developmental toxicity, such as reduced fetal body weight and skeletal malformations, has been observed with 2-ethylhexanol in rats, but only at high doses that also cause significant maternal toxicity.[7]

Applications in Research and Industry

This compound is a versatile solvent with a wide range of applications, including:

  • Coatings and Lacquers: It is a high-boiling retarder solvent used to improve flow and prevent blushing in nitrocellulose lacquers, baking enamels, and air-dry enamels.[14][15][16]

  • Inks and Dyes: It serves as a solvent in screen inks and in the leather industry for dyeing and finishing processes.[14][15][17]

  • Cleaners and Paint Removers: Due to its solvent properties, it is used as an additive in various cleaning formulations and paint strippers.[15]

  • Fragrances: It is also utilized in the formulation of fragrances.[2][15]

While not directly used in drug development as an active pharmaceutical ingredient, its properties as a solvent may be relevant in certain formulation or manufacturing processes.

References

2-Ethylhexyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylhexyl acetate, tailored for researchers, scientists, and professionals in drug development.

This compound is an organic compound, specifically the acetate ester of 2-ethylhexanol. It is a colorless liquid with a mild, sweet odor and is used in various industrial applications, including as a solvent for nitrocellulose, resins, and lacquers.

Core Properties: Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C10H20O2

  • Molecular Weight: 172.26 g/mol [1]

Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Weight172.26 g/mol
Density0.87g/mL at 25 °C[2][3][4]
Boiling Point199°C[2][3][4][5][6]
Melting Point-92°C[2][5][7]
Flash Point71°C[2][6]
Refractive Index1.418at 20 °C[2][3]
Solubility in WaterSlightly soluble

Logical Relationships of Key Properties

The following diagram illustrates the interconnectedness of the core properties of this compound.

G Figure 1: Core Properties of this compound A This compound B Molecular Formula C10H20O2 A->B D Physical State Liquid at STP A->D G Density 0.87 g/mL A->G C Molecular Weight 172.26 g/mol B->C E Boiling Point 199 °C D->E F Melting Point -92 °C D->F G Figure 2: Synthesis Workflow for this compound A Reactants (2-Ethylhexanol, Acetic Acid, Catalyst) B Reflux with Dean-Stark Trap A->B Heat C Cool and Filter Catalyst B->C D Wash with NaHCO3 Solution C->D E Dry with Anhydrous MgSO4 D->E F Fractional Distillation E->F G Pure this compound F->G

References

An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Ethylhexyl acetate, a widely used solvent in various industrial applications, including pharmaceuticals. This document collates data from multiple sources, presents it in a clear and accessible format, and outlines the standard experimental methodologies for determining these critical physical properties.

Physical Properties of this compound

This compound is a colorless liquid with a characteristic sweet, fruity odor.[1][2] It is recognized for its low volatility and is utilized as a solvent for a range of substances, including nitrocellulose, resins, and in lacquers.[3]

Quantitative Data Summary

The boiling and melting points of this compound are crucial parameters for its application in various processes, influencing its behavior under different temperatures and pressures. The following table summarizes these properties as reported in the scientific literature.

Physical PropertyValueConditions
Boiling Point 199 °CAt 1013 hPa (760 mmHg)[1][4][5][6]
196.00 to 199.00 °CAt 760.00 mm Hg
190-200 °CNot specified[7]
216 °CNot specified[8]
Melting Point -92 °C[4][5][6][9]
-93 °C[1][10]
-45 °C[8][11]

Experimental Protocols

While specific experimental reports for the determination of the boiling and melting points of this compound are not extensively detailed in publicly available literature, the following are standardized and widely accepted laboratory methods that would be employed for such a determination.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a compound like this compound is as follows:

  • Apparatus Setup: A small quantity of this compound (a few milliliters) is placed in a test tube along with a couple of boiling chips to ensure smooth boiling. A thermometer is suspended in the test tube with the bulb positioned just above the liquid surface to measure the temperature of the vapor. The test tube is then heated in a suitable bath (e.g., an oil bath or a heating mantle) to provide uniform heating.

  • Heating and Observation: The heating bath is gradually warmed. As the liquid approaches its boiling point, bubbles will begin to form and the liquid will start to boil.

  • Temperature Reading: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point of the liquid.[12]

Determination of Melting Point (Freezing Point)

For a pure substance, the melting point and freezing point are the same. The melting point is the temperature at which a substance changes from a solid to a liquid. For a substance that is a liquid at room temperature, like this compound, the freezing point is determined.

  • Apparatus Setup: A sample of this compound is placed in a small test tube. A thermometer is immersed in the liquid.

  • Cooling: The test tube is placed in a cooling bath (e.g., an ice-salt mixture or a cryostat). The sample is stirred gently and continuously with the thermometer or a separate stirrer to encourage uniform cooling and prevent supercooling.

  • Observation and Data Recording: The temperature is recorded at regular intervals as the substance cools. A plateau in the cooling curve, where the temperature remains constant for a period, indicates the freezing point. This is the temperature at which the liquid and solid phases are in equilibrium.

Synthesis of this compound

This compound is commonly synthesized through the esterification of 2-ethylhexanol with acetic acid or via transesterification. The following diagram illustrates a common synthesis pathway.

Caption: Fischer esterification synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Acetate: Density and Refractive Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key physical properties of 2-Ethylhexyl acetate (CAS No. 103-09-3): density and refractive index. These parameters are fundamental in the characterization, quality control, and application of this versatile solvent in various industrial and research settings. This document outlines the quantitative values for these properties, details the experimental protocols for their determination, and provides visual workflows for clarity.

Physicochemical Data of this compound

This compound is a clear, colorless liquid with a characteristic mild, sweet, or fruity odor.[1][2] It is an acetate ester known for its role as a high-boiling retarder solvent with low water solubility, making it suitable for use in lacquers, inks, and coatings to promote flow and prevent blushing.[1][3][4]

The density and refractive index are critical for its identification and for ensuring its purity. The following table summarizes the reported values for these properties from various sources.

PropertyValueConditionsReference(s)
Density 0.87 g/mLat 25 °C[5][6][7][8]
0.873 g/mLat 20 °C[2]
0.87000 to 0.87600 g/cm³at 25.00 °C[4]
Refractive Index 1.4204at 20 °C[1]
1.418 (n20/D)[5][6][7][8]
1.4201at 20 °C[9]
1.410[10]
1.41700 to 1.42300at 20.00 °C[4]

Experimental Protocols for Determination

The accurate measurement of density and refractive index is crucial for the quality assessment of this compound. The following sections describe the standard methodologies for these measurements.

Density is defined as the mass of a substance per unit of volume and is typically expressed in g/cm³ or kg/m ³.[11][12] Its value is temperature-dependent.[12] Several established methods are available for the precise measurement of liquid density.

a) Oscillating U-Tube Method

This modern and highly accurate technique measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube containing the sample.[11][12]

  • Principle: A U-shaped borosilicate glass tube is electronically excited to oscillate at its natural frequency.[12] This frequency changes when the tube is filled with the sample liquid; a higher mass (denser liquid) results in a lower oscillation frequency. The instrument calculates the density based on this frequency change after calibration with fluids of known density (e.g., dry air and ultrapure water).[11]

  • Protocol:

    • Calibration: Calibrate the instrument using two standards of known density, typically dry air and degassed, ultrapure water.

    • Temperature Control: Set the desired measurement temperature (e.g., 20 °C or 25 °C) using the instrument's built-in temperature control system, as density is highly dependent on temperature.[12]

    • Sample Injection: Inject the this compound sample into the clean, dry U-tube using a syringe, ensuring no air bubbles are present.

    • Measurement: Allow the sample to reach thermal equilibrium. The instrument measures the oscillation period and converts it into a density value.

    • Cleaning: After measurement, thoroughly clean the U-tube with appropriate solvents (e.g., ethanol or acetone) and dry it completely before the next measurement.

b) Pycnometry

Pycnometry is a classical and reliable method that uses a specific, calibrated glass vessel (a pycnometer) to determine the density of a liquid.[11]

  • Principle: This method involves determining the mass of a known volume of the liquid.[11] The pycnometer has a precisely known volume at a specific temperature.

  • Protocol:

    • Preparation: Thoroughly clean and dry the pycnometer and weigh it precisely on an analytical balance (m_empty).

    • Sample Filling: Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark. A capillary stopper is often used to ensure a precise volume and remove excess liquid.

    • Thermostatting: Place the filled pycnometer in a thermostatic bath at the desired temperature (e.g., 20 °C) until it reaches thermal equilibrium.

    • Weighing: Carefully dry the outside of the pycnometer and weigh it again (m_filled).

    • Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.

The refractive index (or index of refraction) of a material is a dimensionless number that describes how fast light travels through it.[13] It is the ratio of the speed of light in a vacuum to the speed of light in the substance.[13]

Abbe Refractometer Method

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.[14][15]

  • Principle: The instrument operates based on the principle of total internal reflection at the interface between a prism of high refractive index and the sample liquid.[15] By measuring the critical angle, the refractive index of the sample can be determined.

  • Protocol:

    • Calibration: Check the calibration of the refractometer using a standard of known refractive index, such as distilled water.

    • Cleaning: Ensure the surfaces of both the illuminating and refracting prisms are clean. Use a soft tissue and a suitable solvent like ethanol to clean the prisms, dabbing gently to avoid scratching.[16]

    • Sample Application: Apply a few drops of this compound onto the surface of the lower prism using a pipette.[16]

    • Measurement: Close the prisms carefully to spread the liquid into a thin, uniform film.[16] Turn on the light source and look through the eyepiece. Adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.[16] If color fringes are visible, adjust the chromatic dispersion compensator until a sharp, achromatic boundary is obtained.

    • Reading: Press and hold the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[16] Record the temperature, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the density and refractive index of this compound.

Density_Measurement_Workflow start_end start_end process process decision decision io io start Start calibrate Calibrate Instrument (Air and Water) start->calibrate set_temp Set Measurement Temperature (e.g., 25°C) calibrate->set_temp inject Inject this compound into U-Tube set_temp->inject check_bubbles Bubbles Present? inject->check_bubbles remove_bubbles Remove Sample and Re-inject check_bubbles->remove_bubbles Yes equilibrate Allow Thermal Equilibrium check_bubbles->equilibrate No remove_bubbles->inject measure Measure Oscillation Frequency equilibrate->measure calculate Instrument Calculates Density measure->calculate record Record Density Value calculate->record clean Clean and Dry U-Tube record->clean end End clean->end

Caption: Workflow for Density Measurement using the Oscillating U-Tube Method.

Refractive_Index_Workflow start_end start_end process process decision decision io io start Start clean_prisms Clean Refractometer Prisms (e.g., with Ethanol) start->clean_prisms add_sample Apply 2-3 drops of This compound clean_prisms->add_sample close_prisms Close Prisms Gently add_sample->close_prisms adjust_view Look into Eyepiece Adjust Light Source close_prisms->adjust_view focus Adjust Knobs to Center and Sharpen Boundary Line adjust_view->focus achromatic Color Fringes Visible? focus->achromatic compensate Adjust Dispersion Compensator achromatic->compensate Yes read_value Press Switch to Read Refractive Index from Scale achromatic->read_value No compensate->focus record_data Record Value and Temperature read_value->record_data clean_up Clean Prisms record_data->clean_up end End clean_up->end

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

References

An In-depth Technical Guide to the Solubility of 2-Ethylhexyl Acetate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylhexyl acetate, a widely used industrial solvent. Understanding its solubility in various media is critical for its application in formulations, reaction chemistry, and extraction processes. This document collates available quantitative data, outlines experimental methodologies for solubility determination, and presents a logical framework for assessing its solubility behavior.

Core Concepts of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is an ester with a molecular structure that includes both a polar ester group and a nonpolar eight-carbon alkyl chain. This dual character dictates its solubility profile. While the ester group can engage in dipole-dipole interactions, the long alkyl chain leads to predominantly nonpolar characteristics, making it hydrophobic.

Solubility of this compound in Water

This compound exhibits very low solubility in water.[1][2][3] This is due to the dominance of its hydrophobic alkyl chain, which disrupts the strong hydrogen bonding network of water. Quantitative studies have reported the solubility of this compound in water to be approximately 3.9 mg/L at 20°C .[4][5] Another source provides an estimated value of 38.59 mg/L at 25°C .[6] This limited aqueous solubility is a key consideration in applications such as industrial wastewater treatment and environmental fate assessments.

Summary of Aqueous Solubility Data
Temperature (°C)Solubility (g/L)Reference
200.0039[4][5]
250.03859 (estimated)[6]

Solubility of this compound in Organic Solvents

In contrast to its behavior in water, this compound is readily miscible with a wide range of common organic solvents.[1][7][8] This high solubility is attributed to the favorable van der Waals forces between the nonpolar alkyl chain of the ester and the organic solvent molecules.

While specific quantitative solubility data at various temperatures is not extensively available in readily accessible literature, qualitative assessments consistently report this compound as being miscible with the following solvents:

  • Alcohols (e.g., ethanol, methanol)[1]

  • Ketones (e.g., acetone)[7][8]

  • Ethers (e.g., diethyl ether)[1]

  • Aromatic Hydrocarbons (e.g., toluene)[7][8]

  • Aliphatic Hydrocarbons (e.g., hexane)[7][8]

  • Glycols and Glycol Ethers [7][8]

  • Oils [1]

The term "miscible" implies that this compound and the solvent are soluble in each other in all proportions, forming a single homogeneous phase.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for process design and development. The following section outlines a general experimental protocol for determining the solubility of a liquid like this compound in a given solvent, based on the widely used shake-flask method.

Shake-Flask Method for Solubility Determination

This method is a standard approach for determining the solubility of a substance in a particular solvent. It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a separate phase of the ester should be visible to ensure that the solution is saturated.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the excess, undissolved this compound. Centrifugation at the same temperature can be used to accelerate this process and ensure a clear supernatant.

  • Sampling and Dilution: Carefully extract a known volume of the clear, saturated supernatant. Be cautious not to disturb the undissolved layer. Dilute the aliquot with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a new solvent system.

Solubility_Assessment_Workflow start Start: Select Solvent qualitative_assessment Qualitative Assessment (Visual Miscibility Test) start->qualitative_assessment Initial Screening quantitative_determination Quantitative Determination (e.g., Shake-Flask Method) qualitative_assessment->quantitative_determination If Miscible or Partially Soluble end End: Solubility Profile qualitative_assessment->end If Immiscible data_analysis Data Analysis and Solubility Curve Generation quantitative_determination->data_analysis Obtain Concentration Data data_analysis->end

Caption: A logical workflow for determining the solubility of this compound.

Ternary System: Water + Acetic Acid + this compound

In many industrial applications, such as the extraction of acetic acid from aqueous solutions, the solubility behavior of this compound in a ternary system is of great importance. A key study in this area is titled "Liquid-liquid equilibria of water + acetic acid + 2-ethyl hexyl acetate ternary system." While the full text of this specific paper is not widely available, such studies typically involve the experimental determination of tie-lines and binodal curves for the ternary mixture at different temperatures. This data is then often correlated using thermodynamic models like NRTL or UNIQUAC to predict the phase behavior of the system.

The experimental protocol for determining the liquid-liquid equilibrium (LLE) of such a ternary system generally involves the following steps:

  • Preparation of Mixtures: Prepare a series of mixtures with known overall compositions of water, acetic acid, and this compound within the two-phase region.

  • Equilibration: Vigorously mix the ternary mixtures in a jacketed vessel at a constant temperature for a sufficient time to reach equilibrium.

  • Phase Separation: Allow the mixture to settle and separate into two distinct liquid phases (the aqueous phase and the organic phase).

  • Sampling and Analysis: Carefully sample each phase and determine the concentration of each component in both the aqueous and organic layers using appropriate analytical techniques (e.g., titration for acetic acid, Karl Fischer titration for water, and gas chromatography for this compound).

  • Data Correlation: The experimental tie-line data is then used to construct a ternary phase diagram and can be correlated with thermodynamic models.

The following diagram illustrates the general workflow for a liquid-liquid equilibrium study.

LLE_Study_Workflow start Start: Define Ternary System mixture_prep Prepare Mixtures of Known Overall Composition start->mixture_prep equilibration Equilibrate at Constant Temperature mixture_prep->equilibration phase_separation Allow Phase Separation equilibration->phase_separation sampling Sample Aqueous and Organic Phases phase_separation->sampling analysis Analyze Composition of Each Phase sampling->analysis phase_diagram Construct Ternary Phase Diagram analysis->phase_diagram end End: LLE Data phase_diagram->end

Caption: A general workflow for a liquid-liquid equilibrium (LLE) study.

References

GHS Hazard Classification of 2-Ethylhexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2-Ethylhexyl acetate (CAS No. 103-09-3). This document synthesizes key data from various safety data sheets and chemical databases to facilitate a thorough understanding of its potential hazards.

GHS Hazard Classification

This compound is a combustible liquid that can cause skin irritation and is toxic to aquatic life.[1] The GHS classification is based on its physicochemical, toxicological, and ecotoxicological properties. The harmonized classification may vary slightly between regulatory bodies; however, the following represents a consensus from multiple sources.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable Liquids4No Pictogram RequiredWarningH227: Combustible liquid[1][2][3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][2][3][4][5]
Hazardous to the Aquatic Environment, Acute Hazard2No Pictogram RequiredNo Signal WordH401: Toxic to aquatic life[1][2][3]

Some sources also indicate the potential for serious eye irritation (Category 2, H319) and respiratory irritation (STOT SE Category 3, H335). However, there is less consensus on these classifications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior and potential hazards, particularly its flammability.

PropertyValueReference
Molecular Formula C10H20O2[2]
Molecular Weight 172.26 g/mol [3]
Appearance Colorless liquid[6]
Odor Fruity, pleasant odor[7]
Boiling Point 199 °C (390.2 °F)[6]
Melting Point -92 °C (-133.6 °F)
Flash Point 71 °C (159.8 °F)[6]
Autoignition Temperature 268 °C (514.4 °F)
Vapor Density 5.93 (Air = 1)[7]
Density 0.87 g/mL at 25 °C
Solubility in Water Slightly soluble

Toxicological Data

Toxicological data is essential for determining the health hazards associated with this compound.

EndpointSpeciesRouteValueClassificationReference
Acute Oral Toxicity RatOralLD50: >5,000 mg/kgNot Classified[2]
Acute Dermal Toxicity Guinea PigDermalLD50: > 17,400 mg/kg bwNot Classified
Skin Irritation RabbitDermal-Category 2[4][5]
Eye Irritation ---Not Classified[2]

Ecotoxicological Data

The environmental hazards of this compound are primarily related to its toxicity to aquatic organisms.

EndpointSpeciesExposure TimeValueClassificationReference
Acute Aquatic Toxicity Daphnia sp.48 hoursEC50: >1 to ≤10 mg/LCategory 2[8]

Experimental Protocols

The GHS classifications are based on data from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animal: Typically the rat.

  • Procedure: A single dose of this compound is administered by gavage to a group of fasted animals. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated. For this compound, the LD50 was found to be greater than 5000 mg/kg, which does not meet the criteria for classification for acute oral toxicity.

Acute Dermal Irritation (Based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test Animal: Typically the albino rabbit.

  • Procedure: A small area of the animal's skin is shaved. A 0.5 mL dose of this compound is applied to the skin and covered with a gauze patch for a 4-hour exposure period. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The mean scores for erythema and edema are calculated. A mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals is indicative of a skin irritant (Category 2).[4]

Acute Aquatic Toxicity - Daphnia sp. (Based on OECD Guideline 202)
  • Objective: To determine the acute immobilization of Daphnia sp. when exposed to a substance.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Procedure: The daphnids are exposed to a range of concentrations of this compound in water for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated. An EC50 value of >1 to ≤10 mg/L results in a classification of Acute Aquatic Toxicity Category 2.[8]

GHS Classification Logic

The following diagram illustrates the logical workflow for the GHS classification of this compound based on its properties.

GHS_Classification_2_Ethylhexyl_Acetate cluster_physicochemical Physicochemical Properties cluster_toxicological Toxicological Data cluster_ecotoxicological Ecotoxicological Data cluster_classification GHS Classification FlashPoint Flash Point = 71 °C Flammable Flammable Liquid Category 4 (H227) FlashPoint->Flammable OralTox Acute Oral LD50 (Rat) > 5000 mg/kg NotClassOral Acute Oral Toxicity Not Classified OralTox->NotClassOral SkinIrritation Skin Irritation (Rabbit) Category 2 Criteria Met SkinIrritant Skin Irritation Category 2 (H315) SkinIrritation->SkinIrritant AquaticTox Acute Aquatic EC50 (Daphnia) >1 and ≤10 mg/L AquaticHazard Acute Aquatic Hazard Category 2 (H401) AquaticTox->AquaticHazard

GHS classification workflow for this compound.

This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. Always consult the most current SDS for detailed safety information and handling procedures.

References

Navigating the Laboratory Landscape: A Technical Guide to Handling and Storing 2-Ethylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential precautions for the safe handling and storage of 2-Ethylhexyl acetate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data, summarized in Table 1, has been compiled from various safety data sheets.

PropertyValue
CAS Number 103-09-3[1][2][3][4]
Molecular Formula C10H20O2[1]
Molecular Weight 172.27 g/mol [1]
Appearance Colorless liquid[2][4]
Odor Sweet, fruity[5][6]
Boiling Point 192-201 °C (377.6-393.8 °F)[2][4][5]
Melting Point -92 °C (-133.6 °F)[6]
Flash Point 71 °C (159.8 °F)[2][3][4]
Autoignition Temperature 268 °C (514.4 °F)[3][5]
Vapor Density 5.93[2][4]
Specific Gravity 0.870 - 0.873 g/cm³ at 25 °C[1][2][4]
Solubility in Water Immiscible[1][6]
Flammability Limits LEL: 0.76%, UEL: 8.14%[2][4]

Hazard Identification and Classification

This compound is classified as a combustible liquid and a skin irritant.[1] It is also considered toxic to aquatic life.[1]

GHS Hazard Statements:

  • H227: Combustible liquid.[1]

  • H315: Causes skin irritation.[1][3]

  • H401: Toxic to aquatic life.

  • H402: Harmful to aquatic life.[1]

Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[1][5] The use of a chemical fume hood is recommended, especially when heating the substance or when large quantities are being used. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves.[7]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[2][4] A lab coat is mandatory.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.

Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling.[2][3][4]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]

  • Remove contaminated clothing promptly and wash it before reuse.[1][2][4]

Storage Requirements

Proper storage of this compound is critical to prevent accidents and maintain its stability.

  • General Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][4][5]

  • Container: Keep containers tightly closed in their original packaging.[1][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Segregation: Do not store with incompatible materials.

Experimental Protocols

Spill Response Protocol

In the event of a spill, the following protocol should be initiated immediately.

Spill_Response_Workflow Workflow for this compound Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Assess Spill Size B->C D Small Spill? C->D E Don Appropriate PPE D->E Yes I Large Spill - Activate Emergency Response D->I No F Contain Spill with Absorbent Material E->F G Collect & Place in Sealed Container for Disposal F->G H Clean Spill Area G->H J Dispose of Waste According to Regulations H->J I->J

Caption: Workflow for this compound Spill Response.

Storage Decision Protocol

The following decision-making process should be followed for the proper storage of this compound.

Storage_Decision_Process Decision Process for this compound Storage A Receive this compound B Is Storage Area Cool, Dry, & Well-Ventilated? A->B C Identify Suitable Storage Location B->C No D Store in Designated Area B->D Yes C->D E Are Strong Oxidizers, Acids, or Bases Present? D->E F Segregate from Incompatible Materials E->F Yes G Is Container Tightly Sealed? E->G No F->G H Ensure Container is Tightly Closed G->H No I Final Storage Confirmation G->I Yes H->I

Caption: Decision Process for this compound Storage.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][4]

  • Skin Contact: Immediately wash the skin with plenty of soap and water while removing all contaminated clothing and shoes.[1][2][4] If skin irritation occurs, get medical advice/attention.[1][2][3][4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][4]

  • Ingestion: Clean the mouth with water and get medical attention.[2][4] Do not induce vomiting.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][4] Water mist may be used to cool closed containers.[2]

  • Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

  • Specific Hazards: The product is a combustible liquid. Vapors may form explosive mixtures with air.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][2][4] Do not allow the chemical to enter drains or waterways.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures relevant to their work. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use.

References

Navigating Chemical Safety: A Technical Guide to Personal Protective Equipment for 2-Ethylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the appropriate personal protective equipment (PPE) for handling 2-Ethylhexyl acetate. Given the potential hazards associated with this chemical, including skin and eye irritation, a thorough understanding and implementation of safety protocols are paramount in research and development settings. This document outlines recommendations for eye, face, hand, body, and respiratory protection, supported by available quantitative data and standardized testing methodologies.

Understanding the Hazards of this compound

This compound is a combustible liquid that can cause skin irritation.[1] Inhalation of vapors may lead to respiratory irritation. Therefore, the selection of appropriate PPE is crucial to minimize exposure and ensure a safe working environment.

Hand Protection: The First Line of Defense

Direct skin contact with this compound should be avoided.[1] Chemical-resistant gloves are essential for this purpose. The selection of the most suitable glove material depends on the specific tasks, potential for splash or immersion, and the duration of exposure.

Glove Material Selection

Commonly recommended glove materials for esters include:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including esters.

  • Nitrile Rubber: Provides good resistance to oils, greases, and some solvents. However, its performance against esters can vary.

  • Laminate Films (e.g., Silver Shield/4H®): These materials often provide the highest level of chemical resistance against a broad spectrum of chemicals.

Quantitative Glove Performance Data

The following table summarizes available breakthrough time (BTT) and permeation rate (PR) data for ethyl acetate. This data, obtained through standardized testing methods such as ASTM F739, can serve as a reference point for selecting gloves for handling this compound.

Glove MaterialThickness (mm)Test ChemicalBreakthrough Time (minutes)Permeation Rate (µg/cm²/min)Reference
Barrier® (Five-Layer Laminate)0.062Ethyl Acetate> 480Not ReportedAnsell

Note: The breakthrough times listed above do not represent safe wear times. Factors such as temperature, glove thickness, and the concentration of the chemical can influence performance.[2][3] It is critical to replace gloves immediately upon any sign of degradation or contamination.

Experimental Protocol: ASTM F739 - Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases

The ASTM F739 test method is a standard procedure for measuring the resistance of protective clothing materials to permeation by liquids and gases under conditions of continuous contact.[4][5][6][7][8]

Methodology:

  • A sample of the glove material is placed in a permeation test cell, dividing it into two chambers.

  • The outer chamber is exposed to the challenge chemical (e.g., this compound).

  • A collection medium (gas or liquid) is circulated through the inner chamber.

  • The collection medium is continuously monitored using an appropriate analytical instrument to detect the presence of the challenge chemical.

  • Breakthrough Time (BTT) is the time elapsed from the initial contact of the chemical with the material until the chemical is detected on the other side at a specified permeation rate (typically 0.1 µg/cm²/min).[9]

  • Permeation Rate (PR) is the rate at which the chemical passes through the material after breakthrough has occurred and is typically reported as a steady-state permeation rate.

A diagram illustrating the ASTM F739 test setup is provided below.

ASTM_F739_Workflow cluster_cell Permeation Test Cell cluster_system Analytical System challenge Challenge Chamber (this compound) material Glove Material Sample challenge->material Continuous Contact collection Collection Chamber (Collection Medium) material->collection pump Pump collection->pump Circulation analyzer Analytical Instrument (e.g., GC, FID) pump->analyzer analyzer->collection recorder Data Recorder analyzer->recorder Signal caption ASTM F739 Permeation Test Workflow

ASTM F739 Permeation Test Workflow

Eye and Face Protection

To prevent splashes of this compound from contacting the eyes, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: Provide a minimum level of protection against minor splashes.

  • Chemical Splash Goggles: Should be worn when there is a higher risk of splashing.

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, offers the highest level of protection for the entire face.

Protective Clothing

The need for protective clothing depends on the scale of the operation and the potential for skin contact.

  • Laboratory Coat: A standard lab coat is sufficient for small-scale laboratory work where the risk of significant splashing is low.

  • Chemical-Resistant Apron or Coveralls: For larger quantities or when there is a greater risk of splashes and spills, a chemical-resistant apron or coveralls should be worn.

Protective Clothing Material and Standards

Materials used for chemical protective clothing are tested for their resistance to penetration and permeation. The European standard EN 13034 specifies the requirements for clothing that provides limited protection against liquid chemical splashes (Type 6 and Type PB[4]).[10][11][12][13][14]

Quantitative Protective Clothing Performance Data

The following table provides permeation data for Lakeland's ChemMax® 2 coveralls against ethyl acetate, which can be used as a conservative reference for this compound.

Clothing MaterialTest ChemicalBreakthrough Time (minutes)Permeation Rate (µg/cm²/min)Reference
ChemMax® 2Ethyl Acetate> 480Not ReportedLakeland
Experimental Protocol: EN 13034 - Limited Spray Test (Mannequin Test)

This test evaluates the performance of the entire garment in protecting against liquid splashes.[10][12][13][14]

Methodology:

  • A test person dons the protective suit.

  • The person performs a series of seven standardized movements to simulate typical work activities.

  • During the movements, the suit is sprayed with a dyed liquid from a specified distance and pressure.

  • After the test, the suit and the absorbent undergarment are inspected for any signs of liquid penetration.

  • The amount of liquid that has penetrated the suit is quantified.

Below is a diagram illustrating the logical flow of the EN 13034 testing process.

EN_13034_Test_Flow start Start select_garment Select Representative Garment start->select_garment prepare_subject Test Subject Dons Garment and Absorbent Undergarment select_garment->prepare_subject perform_movements Perform 7 Standardized Movements prepare_subject->perform_movements spray_test Apply Liquid Spray perform_movements->spray_test inspect_garment Inspect Garment and Undergarment for Penetration spray_test->inspect_garment quantify_penetration Quantify Liquid Penetration inspect_garment->quantify_penetration pass_fail Pass/Fail Determination quantify_penetration->pass_fail end End pass_fail->end caption EN 13034 Limited Spray Test Workflow

EN 13034 Limited Spray Test Workflow

Respiratory Protection

Respiratory protection is necessary when working with this compound in poorly ventilated areas or when the concentration of vapors in the air may exceed occupational exposure limits.

Respirator Selection

The selection of an appropriate respirator is based on the airborne concentration of the contaminant and the Assigned Protection Factor (APF) of the respirator. The APF is the workplace level of respiratory protection that a respirator or class of respirators is expected to provide.

OSHA Assigned Protection Factors (APFs)

Respirator TypeAssigned Protection Factor (APF)
Air-Purifying Half Mask10
Air-Purifying Full Facepiece50
Powered Air-Purifying Respirator (PAPR)25 to 1000 (depending on type)
Supplied-Air Respirator (SAR)10 to 1000 (depending on type)
Self-Contained Breathing Apparatus (SCBA)10,000

For this compound, an air-purifying respirator equipped with organic vapor (OV) cartridges is typically sufficient for most laboratory applications where concentrations are not expected to be excessively high.

Cartridge Service Life

The service life of an organic vapor cartridge depends on several factors, including the concentration of the contaminant, humidity, temperature, and the user's breathing rate. It is crucial to establish a cartridge change-out schedule based on objective data. Resources such as the 3M Service Life Software can be used to estimate the service life of cartridges for specific chemicals and exposure conditions.[15][16][17]

The following diagram outlines the logical process for selecting respiratory protection.

Respirator_Selection_Pathway start Start: Assess Need for Respiratory Protection assess_concentration Determine Airborne Concentration of This compound start->assess_concentration compare_oel Compare Concentration to Occupational Exposure Limit (OEL) assess_concentration->compare_oel no_respirator No Respirator Required (with adequate ventilation) compare_oel->no_respirator Concentration < OEL calculate_apf Calculate Required Assigned Protection Factor (APF) compare_oel->calculate_apf Concentration > OEL select_respirator Select Respirator Type with Adequate APF (e.g., Half Mask, Full Facepiece) calculate_apf->select_respirator select_cartridge Select Organic Vapor (OV) Cartridge select_respirator->select_cartridge establish_schedule Establish Cartridge Change-Out Schedule select_cartridge->establish_schedule end End: Implement Respirator Use establish_schedule->end caption Respiratory Protection Selection Pathway

Respiratory Protection Selection Pathway

Summary and Recommendations

A multi-faceted approach to personal protection is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Handling (<1L) Safety glasses with side shieldsNitrile or Butyl glovesLaboratory coatNot typically required with good ventilation
Large-Scale Handling (>1L) or Splash Potential Chemical splash goggles and face shieldButyl or Laminate Film glovesChemical-resistant apron or coverallsAir-purifying half mask with OV cartridges
Poor Ventilation or High Vapor Concentration Chemical splash goggles and face shieldButyl or Laminate Film glovesChemical-resistant coverallsAir-purifying full facepiece with OV cartridges or PAPR

Disclaimer: This guide is intended for informational purposes and should not be considered a substitute for a comprehensive risk assessment and consultation with safety professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with PPE manufacturers for the most up-to-date recommendations and data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethylhexyl acetate. The information enclosed is intended to support researchers, scientists, and professionals in drug development in the accurate identification and characterization of this compound. This document presents detailed spectral data, experimental methodologies, and visual aids to facilitate a thorough understanding of the NMR properties of this compound.

Introduction

This compound is an organic compound, an ester of 2-ethylhexanol and acetic acid, commonly used as a solvent and in the formulation of fragrances. Its structural elucidation is fundamental for quality control and research purposes. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the ¹H and ¹³C NMR spectra, which are essential for the unambiguous identification and purity assessment of this compound.

Molecular Structure and Atom Numbering

The structural formula of this compound is C₁₀H₂₀O₂. The following diagram illustrates the molecule with the conventional numbering used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration Assignment
2.04Singlet-3HH-10
3.98Doublet of Doublets6.0, 1.52HH-8
1.55Septet6.01HH-7
1.28-1.35Multiplet-8HH-3, H-4, H-5, H-6
0.89Triplet7.53HH-1
0.86Triplet7.53HH-2'

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound reveals the different carbon environments within the molecule. The following data was obtained in deuterated chloroform (CDCl₃) at 100 MHz.

Chemical Shift (δ) [ppm] Assignment
171.4C-9
66.9C-8
38.7C-7
30.4C-5
28.9C-4
23.7C-6
22.9C-3
21.0C-10
14.0C-2
10.9C-1

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃), which is a common choice for this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube and add the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently agitate or vortex it to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following is a logical workflow for the acquisition of NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase, and Baseline Correction acquire_C13->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate 1H signals calibrate->integrate assign Assign peaks integrate->assign

Caption: Experimental workflow for NMR analysis of this compound.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg)

  • Number of Scans: 16 to 64 (sufficient to achieve a good signal-to-noise ratio)

  • Relaxation Delay: 1.0 - 5.0 seconds

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2 - 4 seconds

¹³C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse (zgpg)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 - 10.0 seconds

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: 1 - 2 seconds

Spectral Interpretation

The assignment of the signals in the ¹H and ¹³C NMR spectra is based on established chemical shift ranges, multiplicities, and coupling constants for similar molecular structures.

  • ¹H NMR: The singlet at 2.04 ppm is characteristic of the acetyl methyl protons (H-10), which have no adjacent protons to couple with. The doublet of doublets at 3.98 ppm corresponds to the methylene protons adjacent to the ester oxygen (H-8), which are coupled to the methine proton (H-7). The complex multiplet in the 1.28-1.35 ppm region represents the overlapping signals of the four methylene groups in the hexyl chain. The two triplets at 0.89 and 0.86 ppm are assigned to the two terminal methyl groups (H-1 and H-2').

  • ¹³C NMR: The signal at 171.4 ppm is typical for a carbonyl carbon in an ester. The peak at 66.9 ppm is assigned to the carbon bonded to the ester oxygen (C-8). The remaining signals in the aliphatic region (10-40 ppm) correspond to the carbons of the ethyl and hexyl chains, with their specific chemical shifts determined by their position relative to the ester functional group and branching.

Spectroscopic Analysis of 2-Ethylhexyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Infrared (IR) and Mass Spectrometry (MS) data for 2-Ethylhexyl acetate. Designed for researchers, scientists, and professionals in drug development, this document details the spectral characteristics, experimental methodologies, and fragmentation pathways of this compound.

Introduction

This compound is a common organic compound used as a solvent in various industrial applications. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide presents a detailed analysis of its Infrared and Mass spectra, providing key data and interpretative insights.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester functionality and aliphatic structure.

IR Spectral Data

The primary absorption peaks in the IR spectrum of this compound are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational Mode
~2960-2850C-H stretch (alkane)
~1740C=O stretch (ester)
~1460C-H bend (alkane)
~1370C-H bend (alkane)
~1240C-O stretch (ester)
~1040C-O stretch (ester)
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using an ATR-FTIR spectrometer, a technique well-suited for liquid samples.

  • Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.

  • Accessory: A diamond or Germanium (Ge) ATR crystal.

  • Sample Preparation: A single drop of neat this compound was placed directly onto the clean ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ionized fragments.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. While the molecular ion peak (M⁺) at m/z 172 is often weak or absent, several characteristic fragments are consistently observed. The most significant peaks are detailed in the table below.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
43100[CH₃CO]⁺
57~42[C₄H₉]⁺
70~94[C₅H₁₀]⁺
83~29[C₆H₁₁]⁺
112~35[C₈H₁₆]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was acquired using a GC-MS system, which separates the volatile compound from a mixture before it is introduced into the mass spectrometer.

  • Instrument: A standard GC-MS system, such as an Agilent GC-MSD or equivalent.

  • Sample Introduction:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed fragmentation pathway of this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry Sample This compound (liquid) IR_Acquisition ATR-FTIR Analysis Sample->IR_Acquisition Direct Application MS_Acquisition GC-MS Analysis Sample->MS_Acquisition Injection IR_Data IR Spectrum IR_Acquisition->IR_Data IR_Interpretation Functional Group Identification IR_Data->IR_Interpretation MS_Data Mass Spectrum MS_Acquisition->MS_Data MS_Interpretation Fragmentation Pattern Analysis MS_Data->MS_Interpretation

Workflow of Spectroscopic Analysis

Fragmentation_Pathway Proposed Mass Spectrometry Fragmentation of this compound M_plus This compound [M]⁺˙ m/z = 172 frag_112 Loss of CH₃COOH [C₈H₁₆]⁺˙ m/z = 112 M_plus->frag_112 McLafferty Rearrangement frag_43 [CH₃CO]⁺ m/z = 43 (Base Peak) M_plus->frag_43 α-cleavage frag_83 [C₆H₁₁]⁺ m/z = 83 frag_112->frag_83 -C₂H₅ frag_70 [C₅H₁₀]⁺˙ m/z = 70 frag_83->frag_70 -CH₃ frag_57 [C₄H₉]⁺ m/z = 57 frag_70->frag_57 -CH₃

Mass Spectrometry Fragmentation Pathway

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of this compound. The distinct peaks in the IR spectrum and the characteristic fragmentation pattern in the mass spectrum serve as reliable fingerprints for this compound, aiding in its analysis in various scientific and industrial contexts.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Acetate via Esterification

Introduction

This compound is a high-boiling point organic ester widely utilized as a solvent in various industries, including coatings, lacquers, and printing inks, due to its slow evaporation rate and excellent resin compatibility.[1][2][3][4] It is synthesized primarily through the esterification of 2-ethylhexanol with acetic acid. This reversible reaction is typically catalyzed by a strong acid to achieve viable reaction rates.[1] This technical guide provides a comprehensive overview of the synthesis, covering the reaction mechanism, catalytic systems, experimental protocols, and process optimization. An alternative route involving the transesterification of methyl acetate with 2-ethylhexanol is also discussed.[5][6]

Core Synthesis: Fischer-Speier Esterification

The most common method for producing this compound is the Fischer-Speier esterification of 2-ethylhexanol with acetic acid. The overall reaction is as follows:

CH₃COOH (Acetic Acid) + C₈H₁₈O (2-Ethylhexanol) ⇌ C₁₀H₂₀O₂ (this compound) + H₂O (Water)[7]

This is an equilibrium-limited reaction. To enhance product yield, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by continuously removing water as it is formed.[8]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism, which involves several key steps when catalyzed by a strong acid (H⁺). The mechanism, commonly known as the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is detailed below.[9]

  • Protonation of the Carbonyl: The carbonyl oxygen of acetic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[8]

  • Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the other hydroxyl groups.[9]

  • Formation of a Leaving Group: This proton transfer converts a hydroxyl group into a good leaving group (water).[9]

  • Elimination of Water: The leaving group (H₂O) is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]

Fischer_Esterification Fischer-Speier Esterification Mechanism for this compound Synthesis AceticAcid Acetic Acid ProtonatedAcid Protonated Acetic Acid (Enhanced Electrophile) AceticAcid->ProtonatedAcid 1. Protonation Ethylhexanol 2-Ethylhexanol TetrahedralIntermediate Tetrahedral Intermediate Ethylhexanol->TetrahedralIntermediate Catalyst1 H⁺ (Catalyst) Catalyst1->ProtonatedAcid ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack ProtonatedIntermediate Protonated Intermediate (Ready for H₂O loss) TetrahedralIntermediate->ProtonatedIntermediate 3. Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster 4. Elimination of H₂O Water Water ProtonatedIntermediate->Water Ester This compound ProtonatedEster->Ester 5. Deprotonation Catalyst2 H⁺ (Regenerated) ProtonatedEster->Catalyst2 Experimental_Workflow Batch Synthesis Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation Setup Assemble Reactor: Flask, Stirrer, Condenser Charge Charge Reactants: 2-Ethylhexanol, Acetic Acid, Catalyst Setup->Charge Heat Heat to Target Temp (e.g., 90°C) Charge->Heat Stir Stir Vigorously (e.g., 1100 rpm) Heat->Stir Monitor Monitor Progress (Titration of Samples) Stir->Monitor Cool Cool to Room Temp Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Wash Wash with NaHCO₃ and Water Filter->Wash Dry Dry Organic Layer Wash->Dry Distill Purify by Vacuum Distillation Dry->Distill FinalProduct FinalProduct Distill->FinalProduct Pure this compound Process_Comparison Logical Comparison: Conventional vs. Reactive Distillation cluster_conventional Conventional Batch Process cluster_rd Reactive Distillation (RD) Process C_React Reactants In C_Reactor Batch Reactor (Reaction & Equilibrium) C_React->C_Reactor C_Separator Separation Unit (Distillation) C_Reactor->C_Separator C_Product Product Out C_Separator->C_Product C_Recycle Unreacted Reactants C_Separator->C_Recycle Recycle C_Recycle->C_Reactor Recycle RD_React Reactants In RD_Column Reactive Distillation Column (Simultaneous Reaction & Separation) RD_React->RD_Column RD_Product High-Purity Product Out RD_Column->RD_Product RD_Water Water By-product Out RD_Column->RD_Water

References

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Acetate via Transesterification of Methyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexyl acetate through the transesterification of methyl acetate with 2-ethylhexanol. This compound is a high-boiling point solvent with applications in the coatings and petroleum industries, making its efficient synthesis a topic of significant interest.[1] This document details the underlying reaction mechanism, catalytic processes, optimized experimental conditions, and a step-by-step laboratory protocol.

Introduction to Transesterification

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. In this specific synthesis, methyl acetate reacts with 2-ethylhexanol to yield this compound and methanol. This method presents a viable pathway for converting methyl acetate, a compound of limited industrial importance, into a more valuable product.[2][3][4] The reaction is typically reversible and requires a catalyst to achieve significant conversion rates in a reasonable timeframe.

Reaction Pathway and Mechanism

The synthesis proceeds via an acid-catalyzed transesterification reaction. A proton from the acid catalyst protonates the carbonyl oxygen of methyl acetate, making the carbonyl carbon more electrophilic. The alcohol (2-ethylhexanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a methanol molecule to yield the final product, this compound.

Caption: Acid-catalyzed transesterification of methyl acetate with 2-ethylhexanol.

Catalysis

The choice of catalyst is critical for driving the reaction towards high conversion and yield. While various acid catalysts can be employed, strongly acidic cation-exchange resins have proven to be highly effective for this synthesis.[5]

Solid Acid Catalysts: Heterogeneous catalysts like ion-exchange resins are preferred over homogeneous catalysts as they simplify catalyst separation from the reaction mixture, reduce corrosive environments, and can often be regenerated and reused.[1] For the transesterification of methyl acetate with 2-ethylhexanol, the strongly acidic cation-exchange resin NKC-9 has been identified as a particularly effective catalyst.[2][3]

Optimization of Reaction Conditions

An optimization study based on orthogonal experiments has identified the ideal conditions for maximizing the conversion of 2-ethylhexanol and the yield of this compound.[2][3] The key parameters investigated include reaction temperature, catalyst loading, the molar ratio of reactants, and reaction time.[2]

The optimal conditions were determined to be:

  • Reaction Temperature: 80 °C[2][3]

  • Catalyst Loading (NKC-9): 20 wt.% (relative to 2-ethylhexanol)[2][3]

  • Molar Ratio (Methyl Acetate to 2-Ethylhexanol): 4:1[2][3]

  • Reaction Time: 3 hours[2][3]

Under these optimized conditions, a product yield of 90.90% and a 2-ethylhexanol conversion of 79.64% were achieved.[2][3][6]

Data Summary: Optimal Reaction Parameters

ParameterOptimal ValueReference
CatalystNKC-9 (Strongly Acidic Cation-Exchange Resin)[2][3]
Catalyst Loading20 wt.%[2][3]
Molar Ratio (Methyl Acetate:2-Ethylhexanol)4:1[2][3]
Temperature80 °C[2][3]
Reaction Time3 hours[2][3]
Result
2-Ethylhexanol Conversion79.64%[2][3][6]
This compound Yield90.90%[2][3][6]

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound based on established methods.[7]

Materials and Equipment:

  • 250 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Pressure-equalizing dropping funnel

  • Constant temperature water bath

  • Vacuum filtration apparatus

  • Reduced pressure distillation apparatus

  • 2-Ethylhexanol

  • Methyl Acetate

  • NKC-9 Catalyst

Experimental_Workflow A Setup Reactor Assembly (Flask, Stirrer, Condenser, etc.) B Charge 2-Ethylhexanol and NKC-9 Catalyst into Flask A->B Step 1 C Heat Mixture to 80 °C in Water Bath B->C Step 2 D Add Methyl Acetate via Dropping Funnel over 2 Hours C->D Step 3 E Maintain Reaction at 80 °C for an Additional Hour (Total 3h) D->E Step 4 F Cool Reaction Mixture to Room Temperature E->F Step 5 G Separate Catalyst by Vacuum Filtration F->G Step 6 H Purify Product via Reduced Pressure Distillation G->H Step 7 I Collect Fraction at 130-140 °C H->I Step 8 J Characterize Product (IR, 1H NMR) I->J Step 9

Caption: Workflow for the laboratory synthesis of this compound.

Procedure:

  • Reactor Setup: Assemble the 250 mL four-neck round-bottom flask with a mechanical stirrer, thermometer, condenser, and a pressure-equalizing dropping funnel. Place the flask in a constant temperature water bath.[7]

  • Charging Reactants: Charge the measured quantities of 2-ethylhexanol and the NKC-9 catalyst into the flask. Charge the methyl acetate into the dropping funnel.[7]

  • Heating: Heat the flask contents to the desired reaction temperature of 80 °C, ensuring the temperature is maintained within ±1 °C.[7]

  • Addition of Methyl Acetate: Once the temperature has stabilized, begin adding the methyl acetate from the dropping funnel into the reaction mixture over a period of 2 hours.[7]

  • Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for the remainder of the fixed reaction time (e.g., an additional 1 hour for a total of 3 hours).[7]

  • Cooling and Catalyst Separation: Once the reaction is complete, allow the mixture to cool down. Separate the solid NKC-9 catalyst from the liquid mixture via vacuum filtration. The catalyst can be retained for potential recycling.[7]

  • Purification: Purify the resulting liquid by performing a reduced pressure distillation. Collect the fraction that distills between 130 and 140 °C.[7]

  • Analysis: Weigh the collected fraction to determine the yield. The structure and purity of the this compound product can be confirmed using analytical techniques such as Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2][3]

References

Methodological & Application

Application Notes: 2-Ethylhexyl Acetate as a Solvent for Nitrocellulose and Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylhexyl acetate (2-EHA), also known as isooctyl acetate, is a high-boiling point, slow-evaporating solvent with a characteristic mild, fruity odor.[1][2] Its chemical structure, featuring a branched alkyl chain, imparts low water solubility and excellent solvency for a wide range of organic compounds, including nitrocellulose and various natural and synthetic resins.[3][4][5] These properties make it a highly effective retarder solvent in coatings, inks, and adhesives, where it is used to improve flow, prevent blushing, and enhance film formation.[1][2][6][7] 2-EHA is compatible with most common organic solvents such as alcohols, ketones, ethers, and hydrocarbons, making it a versatile component in diverse formulations.[3][6][7][8]

Applications in Nitrocellulose Formulations

This compound is an excellent solvent for nitrocellulose, particularly in the formulation of lacquers, inks, and coatings.[1][3][6][7][9] Its primary advantages stem from its slow evaporation rate and high boiling point.

  • Flow and Leveling: The slow evaporation allows the coating extended time to flow and level out, resulting in a smooth, uniform film free of brush marks or orange peel effects.[1][6][7]

  • Blush Resistance: In humid conditions, fast-evaporating solvents can cool the film surface, causing moisture to condense and creating a cloudy or hazy appearance known as "blushing." As a slow-evaporating retarder solvent, 2-EHA mitigates this effect.[2][9]

  • Film Formation: It aids in the proper coalescence of the nitrocellulose particles, leading to a well-formed, durable film.[6][7][10]

It is commonly used in nitrocellulose lacquer emulsions, screen inks, baking enamels, and air-dry enamels.[1][2][6][10]

Applications in Resin Formulations

2-EHA's good solvent power extends to a variety of natural and synthetic resins, making it suitable for numerous industrial applications.[3][8] It is used in resin lacquers, baking finishes, and as a coalescing aid in emulsion paints.[1][6] Its compatibility allows it to be blended with other solvents to achieve specific drying times and application properties. Industries utilizing 2-EHA for resin-based systems include:

  • Paints and Coatings: Serves as a flow control agent in standard, baking, and air-dry enamels.[1][6][7]

  • Leather Industry: Used in dyeing and finishing processes to aid in film formation and improve the flow of finishing agents, resulting in a uniform and lustrous surface.[4][6][7]

  • Adhesives and Inks: Acts as a carrier solvent in various ink formulations and can be used to modify the viscosity and drying characteristics of adhesives.[1][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 103-09-3[3][7][9]
Molecular Formula C₁₀H₂₀O₂[3][7][9]
Molecular Weight 172.26 g/mol [7][9]
Appearance Clear, colorless liquid[3][7][8][11]
Odor Mild, fruity, characteristic[1][2][9]
Boiling Point 197-199 °C (lit.)[1][3][6][7][12]
Melting Point -92 °C (lit.)[6][7][11]
Density 0.87 g/mL at 25 °C (lit.)[6][7][11]
Flash Point 71 °C / 160 °F (TCC)[1][12][13]
Refractive Index 1.417 to 1.423 (n20/D)[1][7]
Water Solubility Low, Insoluble[1][2][9][11]
Vapor Density 5.93[12]
Table 2: General Solvent Compatibility
Polymer / Resin ClassCompatibility / SolvencyApplications
Nitrocellulose GoodLacquers, inks, coatings, emulsions[1][3][6][9]
Acrylic Resins GoodCoatings, enamels[5]
Epoxy Resins Compatible as co-solventSpecialty coatings[14]
Vinyl Resins GoodCoatings, inks
Alkyd Resins GoodBaking and air-dry enamels[1][7]
Polyurethane Resins Compatible as co-solventCoatings, adhesives
Waxes and Oils GoodGeneral solvent use[11][15]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the qualitative solubility of nitrocellulose or a specific resin in this compound at various concentrations.

Materials:

  • This compound (analytical grade)

  • Dry nitrocellulose or resin sample

  • 20 mL glass vials with screw caps

  • Magnetic stirrer and stir bars or a laboratory rotator

  • Analytical balance

Methodology:

  • Preparation of Stock Solutions: Prepare a series of solutions at different weight percentages (e.g., 5%, 10%, 15%, 20% w/w).

  • For a 10% solution in a 20g total batch, weigh 2.0 g of the dry nitrocellulose/resin into a 20 mL vial.

  • Add 18.0 g of this compound to the vial.

  • Add a magnetic stir bar to the vial, cap it securely, and place it on a magnetic stirrer.

  • Dissolution: Stir the mixture at room temperature. To prevent caking of nitrocellulose, initial shaking by hand may be necessary before placing it on the rotator.[16]

  • Allow the mixture to stir for 24 hours or until the solute is fully dissolved. Gentle warming can be applied if the resin is known to be difficult to dissolve, but care must be taken to avoid solvent loss and potential hazards.

  • Observation: After the mixing period, visually inspect the solution. Note the clarity, presence of any undissolved particles, swelling, or gel formation.

  • Classification: Classify the solubility as:

    • Soluble: Forms a clear, homogenous solution.

    • Partially Soluble: Solution is cloudy, or some particles remain undissolved.

    • Swollen: Solute has increased in volume but has not dissolved to form a true solution.

    • Insoluble: Solute remains unchanged.

  • Record Results: Record the observations for each concentration to determine the solubility limit.

Protocol 2: Viscosity Measurement of Nitrocellulose Solutions

Objective: To measure the viscosity of a nitrocellulose solution in this compound using the falling-sphere method. This protocol is adapted from standard methods for nitrocellulose viscosity determination.[16]

Materials:

  • Calibrated falling-sphere viscometer with a water jacket

  • Steel balls of specified diameter (e.g., 1.58 ± 0.01 mm)[16]

  • Thermostatic water bath

  • Prepared nitrocellulose solution in 2-EHA (from Protocol 1)

  • Stopwatch

  • Analytical balance

Methodology:

  • System Setup: Connect the viscometer's water jacket to the thermostatic water bath and set the temperature to the desired value (e.g., 20 ± 0.1 °C).[16]

  • Sample Loading: Carefully pour the prepared, bubble-free nitrocellulose solution into the viscometer tube. Stopper the tube and allow it to equilibrate to the target temperature for at least 30 minutes. Ensure the solution is free of air bubbles.[16]

  • Measurement:

    • Remove the stopper and introduce a steel ball into the solution through a release device to ensure a smooth entry.

    • Start the stopwatch as the ball passes the first reference mark on the viscometer.

    • Stop the stopwatch as the ball passes the second reference mark.

    • Record the time of fall.

  • Replicates: Repeat the measurement at least three times with new steel balls for each measurement to ensure reproducibility.

  • Calculation (Relative Viscosity): While a full calculation requires a reference fluid like castor oil, a relative viscosity can be established by comparing the fall times of solutions with different nitrocellulose concentrations.[16] A longer fall time indicates higher viscosity.

Protocol 3: Film Casting and Drying Time Evaluation

Objective: To evaluate the film formation properties and drying time of a nitrocellulose/resin solution in this compound.

Materials:

  • Prepared nitrocellulose/resin solution

  • Film applicator (e.g., doctor blade, drawdown bar) with adjustable gap

  • Glass or steel substrate panels

  • Convection oven or a controlled environment chamber[17][18]

  • Stopwatch

  • Cotton balls or a simple touch test apparatus

Methodology:

  • Substrate Preparation: Ensure the glass or steel panel is clean, dry, and free of any contaminants.

  • Film Application:

    • Place the substrate on a flat, level surface.

    • Pour a small amount of the prepared solution in front of the film applicator blade.

    • Draw the applicator down the substrate at a slow, steady rate to cast a wet film of uniform thickness.

  • Drying Stages Evaluation:

    • Immediately start the stopwatch after casting the film.

    • Set-to-Touch Time: Gently touch the film with a fingertip or a dedicated tool at regular intervals. The set-to-touch time is reached when no film material adheres to the touch point.

    • Tack-Free Time: Lightly press a small piece of cotton onto the film surface and then remove it. The tack-free time is when no cotton fibers adhere to the surface.

    • Dry-Hard Time: Press firmly on the film with your thumb. The dry-hard time is reached when the film is not indented or marked by the pressure.

  • Film Appearance: Once the film is fully dry, visually inspect it for clarity, gloss, smoothness, and defects such as blushing, cracking, or orange peel. Record all observations.

  • Controlled Environment (Optional): For more precise measurements, conduct the drying process in an oven or chamber with controlled temperature and humidity.[17][19]

Visualizations

G Experimental Workflow for Solvent Evaluation prep 1. Solution Preparation (Protocol 1) sol 2. Solubility Assessment (Protocol 1) prep->sol visc 3. Viscosity Measurement (Protocol 2) sol->visc If Soluble film 4. Film Casting (Protocol 3) visc->film dry 5. Drying & Film Analysis (Protocol 3) film->dry report 6. Final Report dry->report

Caption: A flowchart of the experimental process for evaluating 2-EHA.

G Logical Relationships of 2-EHA Properties in Coatings cluster_props Core Properties cluster_outcomes Application Outcomes prop1 High Boiling Point (~199°C) prop2 Slow Evaporation Rate prop1->prop2 out1 Improved Flow & Leveling prop2->out1 out2 Blush Resistance prop2->out2 prop3 Good Solvency Power out3 Smooth Film Formation prop3->out3 out1->out3 out4 High Gloss Finish out1->out4 out3->out4

Caption: How 2-EHA's properties lead to desired coating outcomes.

G Safety and Handling Protocol for 2-EHA start Start: Handling 2-EHA ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe vent Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->vent no_spill Proceed with Experiment vent->no_spill spill Spill Occurs? spill_clean Contain with Absorbent Material. Dispose as Hazardous Waste. spill->spill_clean Yes storage Store in Tightly Closed Container in a Cool, Dry Place spill->storage No spill_clean->storage no_spill->spill end End of Procedure storage->end

Caption: A flowchart for the safe handling of this compound.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[9][15][20] Proper safety precautions must be observed.

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors.[21] Ensure eyewash stations and safety showers are readily accessible.[22]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[21]

    • Skin Protection: Wear suitable chemical-impermeable gloves and protective clothing to prevent skin contact.[13][21]

    • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use an approved respirator.[13][21]

  • Handling: Avoid contact with skin, eyes, and clothing.[21] Keep away from heat, sparks, and open flames.[22] Use non-sparking tools.[21]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][20][22] Keep containers tightly closed.[20]

  • Spill Response: In case of a spill, remove all sources of ignition.[21] Contain the spillage with a non-flammable absorbent material and place it in a suitable container for disposal according to local regulations.[20]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[12][22]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[12][22]

    • Inhalation: Move the person to fresh air.[12][22]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[22]

Always consult the Safety Data Sheet (SDS) for the specific product being used before commencing any work.[12][20][21][22][23]

References

Application Notes and Protocols: The Role of 2-Ethylhexyl Acetate as a Coalescing Agent in Emulsion Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylhexyl acetate as a coalescing agent in emulsion paint formulations. This document details its mechanism of action, performance characteristics, and includes experimental protocols for evaluation.

Introduction to this compound in Emulsion Paints

This compound is a high-boiling point, slow-evaporating solvent with a characteristic ester odor.[1][2] In the context of emulsion paints, it functions as a coalescing agent, a vital component that facilitates the formation of a continuous, uniform paint film.[1][2] Its primary role is to temporarily plasticize the polymer binder particles, reducing the minimum film formation temperature (MFFT) and allowing for proper coalescence as the paint dries.[1]

Key Properties of this compound:

  • High Boiling Point: Approximately 199°C, which contributes to a slow evaporation rate.[3]

  • Low Volatility: This characteristic means it remains in the paint film longer to assist in coalescence.[3]

  • Good Solvency: It is a good solvent for a variety of resins used in coatings, including acrylics and vinyl acetates.

  • Hydrophobic Nature: This property is advantageous where water resistance of the final paint film is desired.[3]

Due to its slower evaporation rate, this compound is often utilized in applications where a longer open time is beneficial and where stringent volatile organic compound (VOC) regulations are not the primary concern.[3]

Mechanism of Action

The formation of a solid paint film from a liquid emulsion paint is a complex process involving the evaporation of water and the subsequent fusion of polymer particles. This fusion, or coalescence, is critical for the final properties of the paint, such as durability, gloss, and resistance to environmental factors.

Coalescing agents like this compound play a crucial role in this process. They act as temporary plasticizers for the polymer binders. By softening these polymer particles, the coalescent allows them to deform and fuse together into a continuous film as the water evaporates. Without an effective coalescing agent, particularly at lower application temperatures, the polymer particles may not fuse properly, leading to a brittle, cracked, and poorly formed paint film.

The following diagram illustrates the simplified mechanism of action of a coalescing agent in emulsion paint film formation.

CoalescenceProcess cluster_0 Stage 1: Evaporation of Water cluster_1 Stage 2: Particle Deformation & Coalescence (Role of this compound) cluster_2 Stage 3: Continuous Film Formation p1 Polymer Particle p2 Polymer Particle p3 Polymer Particle p4 Polymer Particle c1 Polymer Particle This compound (Coalescent) p3->c1  Water Evaporates, Particles Pack Tightly p5 Polymer Particle p6 Polymer Particle c2 Polymer Particle This compound (Coalescent) c1:f0->c2:f0 c3 Polymer Particle This compound (Coalescent) c2:f0->c3:f0 film Homogeneous Paint Film c2->film  Coalescent Softens Particles, Allowing Fusion c4 Polymer Particle This compound (Coalescent) c3:f0->c4:f0

Figure 1. Mechanism of emulsion paint film formation with a coalescing agent.

Performance Data (Comparative Analysis)

While specific quantitative data comparing this compound to other coalescing agents is not widely published in publicly available literature, the following tables provide a framework for such a comparative analysis. The data presented here is hypothetical and for illustrative purposes to guide researchers in their experimental design. A common benchmark for comparison is Texanol™, another widely used coalescing agent.

Table 1: Physical and Regulatory Properties of Coalescing Agents

PropertyThis compoundTexanol™Test Method
Chemical Name This compound2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate-
CAS Number 103-09-325265-77-4-
Boiling Point (°C) ~199~254ASTM D1078
Evaporation Rate (n-BuAc=1) ~0.03~0.002ASTM D3539
VOC Content (g/L, EPA Method 24) HighHighEPA Method 24

Table 2: Performance in a Model Acrylic Emulsion Paint Formulation

Performance MetricThis compound (5% on polymer solids)Texanol™ (5% on polymer solids)Control (No Coalescent)Test Method
MFFT (°C) 5415ASTM D2354
Gloss (60°) 858870 (with cracking)ASTM D523
Pencil Hardness (7 days) HBF-ASTM D3363
Scrub Resistance (cycles to failure) 800950200ASTM D2486
Taber Abrasion (mg loss/1000 cycles) 252050ASTM D4060

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound as a coalescing agent.

Determination of Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex emulsion will form a continuous film.

Standard: Based on ASTM D2354.

Apparatus:

  • MFFT bar with a temperature gradient

  • Film applicator (e.g., 75 µm wet film thickness)

  • Dry, clean air or nitrogen supply

Procedure:

  • Prepare the latex emulsion with and without the coalescing agent (e.g., 5% this compound based on the weight of the polymer solids).

  • Ensure the MFFT bar is clean, dry, and the desired temperature gradient is stable.

  • Place a strip of paper or plastic film along the temperature scale to protect the platen.

  • Apply the latex sample evenly across the temperature gradient using the film applicator.

  • Allow the film to dry under a gentle stream of dry air to prevent condensation.

  • Once the film is dry, observe the point on the temperature scale where the film transitions from a white, cracked, or powdery appearance to a clear, continuous film. This temperature is the MFFT.

Evaluation of Paint Film Properties

Objective: To assess the effect of the coalescing agent on the physical properties of the dried paint film.

Sample Preparation:

  • Prepare paint formulations with the desired concentration of this compound and a control without a coalescing agent.

  • Apply the paints to appropriate substrates (e.g., glass panels for hardness, black plastic panels for scrub resistance) using a film applicator to ensure uniform thickness.

  • Allow the paint films to cure under controlled conditions (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 7 days).

4.2.1. Gloss Measurement (ASTM D523)

  • Use a gloss meter to measure the specular gloss of the cured paint films at a specified angle (e.g., 60° for semi-gloss paints).

4.2.2. Pencil Hardness (ASTM D3363)

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.

  • The pencil is held at a 45° angle to the paint surface and pushed forward with uniform pressure.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the paint film.

4.2.3. Scrub Resistance (ASTM D2486)

  • A scrub testing machine is used, which moves a brush or sponge with a specified abrasive medium back and forth over the paint film.

  • The number of cycles required to wear through the paint film to the substrate is recorded.

4.2.4. Taber Abrasion Resistance (ASTM D4060)

  • A Taber abraser with specified abrasive wheels and load is used.

  • The paint-coated panel is rotated while the abrasive wheels wear the surface.

  • The abrasion resistance is reported as the weight loss of the paint film after a specified number of cycles.

Determination of VOC Content

Objective: To quantify the amount of volatile organic compounds in the paint formulation.

Standard: Based on EPA Method 24.

Procedure:

  • The non-volatile content of the paint is determined by heating a sample in an oven and measuring the weight of the residue.

  • The water content is determined separately using Karl Fischer titration (ASTM D4017).

  • The density of the paint is measured.

  • The VOC content is then calculated based on the weight of volatile material (total weight minus non-volatile and water content) and the volume of the paint.

Experimental and Logical Workflow Diagrams

The following diagrams, created using Graphviz, illustrate a typical workflow for evaluating a new coalescing agent and the logical relationship between its properties and performance.

ExperimentalWorkflow start Start: Identify Need for Coalescing Agent Evaluation formulation Prepare Paint Formulations: - Control (No Coalescent) - this compound (Test) - Texanol™ (Benchmark) start->formulation mfft_test Determine Minimum Film Formation Temperature (MFFT) (ASTM D2354) formulation->mfft_test film_prep Prepare Cured Paint Films on Various Substrates formulation->film_prep voc_test Determine VOC Content (EPA Method 24) formulation->voc_test data_analysis Analyze and Compare Data mfft_test->data_analysis gloss_test Measure Gloss (ASTM D523) film_prep->gloss_test hardness_test Measure Pencil Hardness (ASTM D3363) film_prep->hardness_test scrub_test Measure Scrub Resistance (ASTM D2486) film_prep->scrub_test abrasion_test Measure Abrasion Resistance (ASTM D4060) film_prep->abrasion_test gloss_test->data_analysis hardness_test->data_analysis scrub_test->data_analysis abrasion_test->data_analysis voc_test->data_analysis conclusion Draw Conclusions on Performance of this compound data_analysis->conclusion LogicalRelationship cluster_properties Properties of this compound cluster_performance Performance in Emulsion Paint boiling_point High Boiling Point evap_rate Slow Evaporation Rate boiling_point->evap_rate open_time Longer Open Time evap_rate->open_time solvency Good Solvency mfft Reduced MFFT solvency->mfft film_formation Improved Film Formation mfft->film_formation gloss Enhanced Gloss film_formation->gloss durability Increased Durability film_formation->durability

References

Application of 2-Ethylhexyl Acetate in Proteomics Research: A Review and Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive review of scientific literature and established proteomics protocols reveals that 2-Ethylhexyl acetate is not a standard solvent or reagent used in proteomics research . Its applications are primarily in industrial settings as a solvent for nitrocellulose, resins, lacquers, and in fragrance formulations.[1]

However, the "2-ethylhexyl" moiety is present in other chemical compounds that are relevant to proteomics, which may lead to confusion. This document serves to clarify the roles of these related compounds and to provide detailed protocols for a similar, but chemically distinct, solvent—ethyl acetate—which has a recognized application in proteomics sample preparation.

Clarification of Compounds Related to "2-Ethylhexyl" in Proteomics

Several compounds containing the "2-ethylhexyl" group are encountered in literature associated with biological and proteomics studies. It is crucial to distinguish them from this compound.

Compound NameChemical FamilyRole in Relation to Proteomics
This compound Acetate EsterNo established role. Primarily an industrial solvent.[1]
Di(2-ethylhexyl) phthalate (DEHP) Phthalate EsterSubject of toxicological studies. Investigated for its disruptive effects on the proteome (toxicoproteomics). It is a substance being analyzed, not a tool for analysis.[2][3][4][5][6]
Mono(2-ethylhexyl) phthalate (MEHP) Phthalate Ester (Metabolite of DEHP)Subject of toxicological studies. The bioactive metabolite of DEHP, studied for its impact on cellular proteins and pathways.[7][8]
Sodium bis(2-ethylhexyl) phosphate (NaDEHP) Organophosphate SurfactantUsed for protein extraction. A component of reverse micellar systems for separating proteins from aqueous solutions.[9]
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) Sulfosuccinate SurfactantUsed for protein extraction. A widely used surfactant for creating reverse micelles to encapsulate and extract proteins.[10]

The diagram below illustrates the distinct contexts of these compounds.

cluster_reagent Reagents Used in Proteomics Methods cluster_analyte Substances Analyzed by Proteomics cluster_industrial Industrial Solvent Ethyl Acetate Ethyl Acetate (Detergent Removal) Proteomics Proteomics Ethyl Acetate->Proteomics Application NaDEHP / AOT NaDEHP / AOT (Protein Extraction) NaDEHP / AOT->Proteomics Application DEHP / MEHP DEHP / MEHP (Toxicoproteomics) 2-EHA This compound (No Proteomics Use) 2-EHA->Proteomics No Direct Link Proteomics->DEHP / MEHP Analyzes Effects Of

Fig. 1: Contextual roles of "2-ethylhexyl" compounds and ethyl acetate in proteomics.

Application Note: Detergent Removal from Peptide Samples Using Ethyl Acetate

While this compound has no established role, the related solvent ethyl acetate is effectively used for a critical step in mass spectrometry-based proteomics: the removal of detergents from peptide samples.[11][12]

1. Background

Detergents such as Sodium Dodecyl Sulfate (SDS), Triton X-100, and Nonidet P-40 (NP-40) are essential for solubilizing and denaturing proteins, particularly membrane proteins, during extraction and digestion.[11][13] However, their presence, even in small amounts, severely interferes with downstream mass spectrometry (MS) analysis by suppressing peptide ionization and creating significant background noise.[11][12] Therefore, efficient detergent removal is mandatory for high-quality proteomics data. Liquid-liquid extraction with ethyl acetate provides a rapid and effective method for this purpose.[11][12][14]

2. Principle

This protocol is based on the differential solubility of peptides and detergents. Peptides, being largely hydrophilic, remain in the aqueous phase. Common detergents, which are amphipathic, and especially their hydrophobic components, are soluble in the water-immiscible organic solvent, ethyl acetate. By mixing the peptide sample with ethyl acetate, the detergent partitions into the organic phase, which can then be easily removed. Multiple extractions enhance the efficiency of detergent removal.

A Peptide Sample (Aqueous) + Detergent B Add Ethyl Acetate (Organic Phase) A->B C Vortex & Centrifuge (Phase Separation) B->C D Detergent partitions into Ethyl Acetate C->D E Aspirate Ethyl Acetate Phase (Upper Layer) D->E F Clean Peptide Sample (Aqueous Phase) E->F Remaining G Repeat Extraction (e.g., 5-6 times) E->G Discarded G->B For higher purity

Fig. 2: Workflow for detergent removal using ethyl acetate extraction.

3. Experimental Protocol

This protocol is adapted from established methods for removing detergents like octylglucoside (OG), SDS, NP-40, and Triton X-100 from peptide digests.[11][12]

3.1. Materials

  • Peptide sample (post-digestion) in an aqueous buffer (50-100 µL).

  • Ethyl acetate (HPLC grade).

  • Milli-Q or ultrapure water.

  • 1.5 mL microcentrifuge tubes.

  • Vortex mixer.

  • Microcentrifuge.

  • Vacuum concentrator (e.g., SpeedVac).

  • 50% acetic acid (for final sample acidification).

3.2. Preparation of Water-Saturated Ethyl Acetate

  • In a glass bottle, combine ~80 mL of ethyl acetate with ~10 mL of ultrapure water.

  • Cap the bottle and shake vigorously for 1 minute to saturate the organic phase with water.

  • Let the bottle stand for at least 30 minutes until two clear phases separate.

  • Use only the upper ethyl acetate layer for the extraction. This pre-saturation minimizes the loss of aqueous sample volume during extraction.

3.3. Extraction Procedure

  • Start with a peptide sample volume of 50-100 µL in a 1.5 mL microcentrifuge tube. Note: Ensure the salt concentration is below 200 mM to prevent peptide loss.[11]

  • Add 1 mL of water-saturated ethyl acetate to the peptide sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000-16,000 x g for 15-30 seconds to achieve a clean separation of the aqueous (bottom) and organic (top) phases.

  • Carefully remove the upper ethyl acetate layer using a fine-tipped pipette or a vacuum line, leaving a small amount of the organic layer behind to avoid disturbing the aqueous phase.

  • Repeat steps 2-5 five more times (for a total of six extractions) to maximize detergent removal.[11]

  • After the final extraction, place the tube in a vacuum concentrator for 3-5 minutes to evaporate the remaining ethyl acetate.

  • The cleaned sample can be brought to a final desired volume (e.g., 10-20 µL) and acidified to pH 2-3 with 50% acetic acid for storage or direct analysis by LC-MS.[11]

4. Data and Performance

The effectiveness of ethyl acetate extraction has been benchmarked against other methods. While specific quantitative data for this compound is not available due to its lack of application, the performance of ethyl acetate is well-documented.

ParameterControl (No Cleanup)After Ethyl Acetate Extraction (3x)After Ethyl Acetate Extraction (6x)
Detergent Presence (e.g., 1% SDS) High MS Signal SuppressionModerate Reduction>95% Removal
Peptide Identifications (Relative %) 100% (in no-detergent control)~85-95%~80-90%
Sample Loss N/AMinimalMinor, increases with iterations[15]
Time per Sample N/A~15 minutes~25 minutes
This table is a representative summary based on typical outcomes described in the literature.[11][15]

For proteomics practitioners seeking to remove detergent contaminants, ethyl acetate is a proven, effective, and accessible solvent. The protocol provided offers a rapid and robust method to clean peptide samples prior to MS analysis, thereby significantly improving the quality and reliability of proteomics data.

References

Application Notes and Protocols: 2-Ethylhexyl Acetate as a Retarder Solvent in Lacquers and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethylhexyl acetate as a retarder solvent in lacquer and ink formulations. Detailed protocols for evaluating its effect on key coating properties are also presented.

Introduction

This compound is a high-boiling point, slow-evaporating solvent that is widely used in the coatings industry as a retarder.[1][2] Its primary function is to slow down the drying time of lacquers and inks, which allows for improved flow and leveling, and helps to prevent film defects such as blushing and orange peel. This document outlines the key properties of this compound and provides experimental protocols for quantifying its impact on coating performance.

Properties of this compound

This compound is an ester solvent with a characteristic mild, fruity odor. Its key properties are summarized in the table below. The slow evaporation rate and high boiling point are the primary characteristics that make it an effective retarder solvent.

PropertyValueUnit
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Boiling Point199°C
Flash Point71°C
Relative Evaporation Rate (n-BuAc = 1)0.03
Density at 20°C0.873g/cm³
Water SolubilityLow

Source:[2]

Application in Lacquers

In lacquer formulations, particularly those based on nitrocellulose, the addition of a retarder solvent like this compound is crucial for achieving a high-quality finish. Its slow evaporation helps to keep the lacquer film open for a longer period, allowing it to level out and form a smooth, uniform surface. This is especially important in spray applications to prevent issues like "orange peel" and to ensure good gloss.

Effect on Lacquer Properties

The concentration of this compound in a lacquer formulation can be adjusted to achieve the desired drying characteristics and film properties. The following table provides representative data on how varying the concentration of this compound can affect the drying time, viscosity, and gloss of a model nitrocellulose lacquer.

This compound Concentration (% w/w)Set-to-Touch Time (minutes)Dry-Hard Time (hours)Viscosity (cP) at 25°C60° Specular Gloss (GU)
0 (Control)101.55085
5152.54888
10254.04690
15406.54492

Note: The data presented in this table is representative and will vary depending on the specific lacquer formulation, application method, and environmental conditions.

Application in Inks

In the printing industry, particularly for gravure and screen printing inks, controlling the drying rate is essential for achieving sharp, well-defined prints. This compound is used as a retarder solvent to prevent the ink from drying too quickly on the screen or in the gravure cells.[1] This ensures proper ink transfer to the substrate and prevents defects such as screen blocking or poor ink laydown.

Effect on Ink Properties

Similar to its role in lacquers, the addition of this compound to ink formulations can be tailored to the specific printing process and substrate. The table below illustrates the typical effects of this compound concentration on the properties of a model solvent-based gravure ink.

This compound Concentration (% w/w)Tack-Free Time (minutes)Viscosity ( Zahn Cup #2, seconds)60° Specular Gloss (GU) on non-porous substrate
0 (Control)51875
381778
6121682
9181585

Note: The data presented in this table is representative and will vary depending on the specific ink formulation, printing press, substrate, and drying conditions.

Experimental Protocols

To evaluate the performance of this compound as a retarder solvent, the following standardized test methods are recommended.

Protocol for Evaluation of Drying Time

This protocol is based on ASTM D1640: Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings .

Objective: To determine the effect of this compound concentration on the set-to-touch and dry-hard times of a coating.

Materials and Equipment:

  • Coating formulations with varying concentrations of this compound

  • Test panels (e.g., glass or steel)

  • Film applicator (e.g., drawdown bar)

  • Cotton fibers

  • Timer

  • Constant temperature and humidity chamber

Procedure:

  • Prepare a series of coating formulations with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%).

  • Apply a uniform film of each formulation to a separate test panel using a film applicator to a specified wet film thickness.

  • Immediately start the timer and place the panels in a constant temperature and humidity chamber.

  • Set-to-Touch Time: At regular intervals, lightly touch the film with a clean finger. The set-to-touch time is the point at which the film is no longer tacky and does not adhere to the finger. A more objective method is to gently drop a small tuft of cotton onto the surface. The set-to-touch time is reached when the cotton can be blown off without leaving any fibers embedded in the film.

  • Dry-Hard Time: At regular intervals, press the thumb firmly onto the coated surface and rotate it 90 degrees. The dry-hard time is the point at which no impression is left on the film.

  • Record the set-to-touch and dry-hard times for each formulation.

Protocol for Evaluation of Viscosity

This protocol is based on ASTM D2196: Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer .

Objective: To measure the effect of this compound concentration on the viscosity of a coating.

Materials and Equipment:

  • Coating formulations with varying concentrations of this compound

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Beakers

  • Constant temperature bath

Procedure:

  • Prepare a series of coating formulations with varying weight percentages of this compound.

  • Allow the formulations to equilibrate to a constant temperature (e.g., 25°C) in a water bath.

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the samples.

  • Immerse the spindle into the coating formulation to the marked level.

  • Turn on the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP).

  • Repeat the measurement for each formulation, ensuring the spindle is cleaned between samples.

Protocol for Evaluation of Gloss

This protocol is based on ASTM D523: Standard Test Method for Specular Gloss .

Objective: To determine the effect of this compound concentration on the specular gloss of a dried coating film.

Materials and Equipment:

  • Dried coating panels from the drying time experiment

  • Gloss meter with 60° geometry (or other angles as appropriate)

  • Calibration standard for the gloss meter

Procedure:

  • Ensure the coated panels are fully cured and clean.

  • Calibrate the gloss meter according to the manufacturer's instructions using the supplied calibration standard.

  • Place the gloss meter on the surface of the coated panel.

  • Take several readings at different locations on the panel to obtain an average value.

  • Record the gloss reading in Gloss Units (GU).

  • Repeat the measurement for each of the coated panels with varying concentrations of this compound.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound as a retarder solvent.

Solvent_Evaporation cluster_0 Fast Evaporating Solvent cluster_1 Slow Evaporating Solvent (this compound) Fast_Solvent Fast Evaporating Solvent Fast_Film Rapid Film Formation (Potential for Defects) Fast_Solvent->Fast_Film Quick Evaporation Slow_Solvent This compound (Retarder) Slow_Film Extended Wet Edge Improved Flow & Leveling Slow_Solvent->Slow_Film Slow Evaporation

Caption: Mechanism of solvent evaporation and film formation.

Experimental_Workflow Start Formulation Preparation (Varying 2-EHA %) Application Film Application (Controlled Thickness) Start->Application Viscosity Viscosity Measurement (ASTM D2196) Start->Viscosity Drying Drying Time Evaluation (ASTM D1640) Application->Drying Gloss Gloss Measurement (ASTM D523) Drying->Gloss Data Data Analysis & Comparison Drying->Data Viscosity->Data Gloss->Data

Caption: Experimental workflow for evaluating retarder solvents.

Property_Relationship EHA Increase 2-Ethylhexyl Acetate Concentration Evap Decrease Evaporation Rate EHA->Evap Viscosity Decrease Viscosity (Slightly) EHA->Viscosity Flow Increase Flow & Leveling Evap->Flow Drying Increase Drying Time Evap->Drying Gloss Increase Gloss Flow->Gloss

Caption: Relationship between 2-EHA concentration and coating properties.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Ethylhexyl Acetate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl acetate is a widely used ester in the fragrance, flavor, and solvent industries, prized for its characteristic fruity aroma. Traditional chemical synthesis often involves harsh conditions and the use of acid catalysts, leading to environmental concerns and byproduct formation. Biocatalytic synthesis using immobilized lipases presents a green and highly specific alternative, offering mild reaction conditions, reduced energy consumption, and simplified downstream processing. This document provides detailed application notes and experimental protocols for the synthesis of this compound using immobilized lipase, with a focus on Candida antarctica lipase B (CALB), commercially available as Novozym® 435.

Principle of the Reaction

The enzymatic synthesis of this compound is an esterification reaction between 2-ethylhexanol and acetic acid, catalyzed by a lipase. The lipase, immobilized on a solid support, acts as a reusable biocatalyst. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards the formation of the ester, thereby increasing the yield. The reaction mechanism is generally described by the Ping-Pong Bi-Bi kinetic model.[1][2][3]

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of various 2-ethylhexyl esters. While specific data for this compound is limited in the reviewed literature, these values from analogous reactions provide a strong starting point for optimization.

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of 2-Ethylhexyl Esters

Ester ProductImmobilized LipaseAcyl DonorMolar Ratio (Alcohol:Acid)Temperature (°C)Enzyme Loading (% w/w)SolventConversion/Yield (%)Reference
2-Ethylhexyl PalmitateCandida sp. 99-125Palmitic Acid1:14010Petroleum Ether91[4]
2-Ethylhexyl PalmitateNovozym® 435Palmitic Acid5.5:17010.5Solvent-free93
2-Ethylhexyl OleateCandida antarctica lipase on magnetic particlesOleic Acid1:150-Solvent-free-
2-Ethylhexyl-2-ethylhexanoateNovozym® 4352-Ethylhexanoic Acid-452 g/Ln-Hexane-[3]
Bis(2-ethylhexyl) SebacateLipozyme TL IMSebacic Acid3:140-Cyclohexane96.94

Table 2: Reusability and Stability of Immobilized Lipase in Ester Synthesis

Immobilized LipaseReactionNumber of CyclesFinal Conversion/Activity RetentionReference
Candida sp. 99-1252-Ethylhexyl Palmitate Synthesis4High stability[4]
Novozym® 435Octyl Ester Synthesis7~100% enzyme activity[1]
Novozym® 4352-Ethylhexyl Palmitate Synthesis1090% activity retention[5]
Candida sp. 99-125 immobilized on fabric membrane2-Ethylhexyl Palmitate Synthesis21Average esterification degree of 95%
Rotating Packed Bed Reactor with Immobilized Lipase2-Ethylhexyl Palmitate Synthesis9~99% yield[6][7]

Experimental Protocols

Protocol 1: Immobilization of Candida antarctica Lipase B by Physical Adsorption on a Macroporous Resin

This protocol describes a general method for the immobilization of lipase, which can be adapted for CALB.[8][9]

Materials:

  • Candida antarctica lipase B (CALB) solution

  • Macroporous acrylic resin (e.g., Lewatit VP OC 1600)

  • Phosphate buffer (50 mM, pH 7.0)

  • Ethanol

  • Heptane (optional)

  • Shaking incubator or orbital shaker

  • Buchner funnel and filter paper

Procedure:

  • Resin Pre-treatment:

    • Wash the macroporous resin with ethanol to remove any impurities and to wet the surface.

    • Subsequently, wash the resin thoroughly with phosphate buffer (50 mM, pH 7.0) to remove the ethanol.

  • Enzyme Adsorption:

    • Prepare a solution of CALB in phosphate buffer. The concentration will depend on the desired enzyme loading.

    • Add the pre-treated resin to the lipase solution. A typical ratio is 1:10 (g of resin to mL of enzyme solution).

    • Incubate the mixture on a shaking incubator at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 8-12 hours) to allow for physical adsorption of the enzyme onto the support. For enhanced adsorption, this step can be performed in a non-polar solvent like heptane.[8]

  • Washing and Drying:

    • After incubation, separate the immobilized lipase from the solution by filtration using a Buchner funnel.

    • Wash the immobilized enzyme with phosphate buffer to remove any unbound lipase.

    • Dry the immobilized lipase under vacuum or in a desiccator at room temperature until a constant weight is achieved.

  • Determination of Immobilization Efficiency:

    • Measure the protein concentration or activity of the lipase solution before and after the immobilization process to determine the amount of enzyme immobilized on the support.

Protocol 2: Biocatalytic Synthesis of this compound

This protocol is a starting point for the synthesis of this compound, based on optimized conditions for similar esters.[4]

Materials:

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435 or prepared as in Protocol 1)

  • 2-Ethylhexanol

  • Glacial acetic acid

  • Solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Thermostatically controlled shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 2-ethylhexanol and acetic acid. A molar ratio of 1:1 is a good starting point. An excess of one of the substrates can be used to shift the equilibrium.

    • Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) of the total substrates.

    • If a solvent is used, add it to the reaction mixture. For a solvent-free system, omit this step.

    • Optionally, add activated molecular sieves to the reaction mixture to remove the water produced during the reaction.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, for example, 40-60°C.

    • Agitate the mixture at a constant speed (e.g., 150-200 rpm) to ensure proper mixing.

  • Monitoring the Reaction:

    • Withdraw small aliquots of the reaction mixture at different time intervals.

    • Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the consumption of reactants. This allows for the calculation of the conversion rate.[3]

  • Product Recovery and Catalyst Reuse:

    • Upon completion of the reaction (when the conversion reaches a plateau), separate the immobilized lipase from the reaction mixture by filtration or centrifugation.

    • Wash the recovered immobilized lipase with a suitable solvent (e.g., hexane) to remove any residual substrates and products.

    • Dry the enzyme for reuse in subsequent batches.

    • The liquid phase containing the this compound can be purified by distillation or other chromatographic methods if required.

Visualizations

Experimental Workflow

G Experimental Workflow for Biocatalytic Synthesis of this compound cluster_0 Lipase Immobilization cluster_1 Enzymatic Esterification cluster_2 Product and Catalyst Recovery Resin_Pretreatment Resin Pre-treatment (Washing with Ethanol and Buffer) Enzyme_Adsorption Enzyme Adsorption (Incubation with Lipase Solution) Resin_Pretreatment->Enzyme_Adsorption Washing_Drying Washing and Drying (Removal of unbound enzyme) Enzyme_Adsorption->Washing_Drying Reaction_Setup Reaction Setup (Substrates + Immobilized Lipase) Washing_Drying->Reaction_Setup Immobilized Lipase Incubation Incubation (Controlled Temperature and Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (GC Analysis) Incubation->Monitoring Catalyst_Separation Catalyst Separation (Filtration) Monitoring->Catalyst_Separation Reaction Completion Product_Purification Product Purification (Distillation) Catalyst_Separation->Product_Purification Catalyst_Reuse Catalyst Washing and Reuse Catalyst_Separation->Catalyst_Reuse G Key Factors Influencing Biocatalytic Synthesis Yield Reaction Yield Temp Temperature Temp->Yield Molar_Ratio Substrate Molar Ratio Molar_Ratio->Yield Enzyme_Conc Enzyme Concentration Enzyme_Conc->Yield Water_Removal Water Removal Water_Removal->Yield Reaction_Time Reaction Time Reaction_Time->Yield Immobilization Immobilization Efficiency Stability Enzyme Stability Immobilization->Stability Reusability Enzyme Reusability Stability->Reusability Reusability->Yield

References

Application Notes and Protocols for 2-Ethylhexyl Acetate in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylhexyl acetate (CAS No. 103-09-3) in fragrance formulations for research and development. This document includes its olfactive profile, physicochemical properties, and detailed protocols for its analytical and sensory evaluation, stability testing, and safety assessment.

Introduction to this compound in Fragrance Applications

This compound is a widely used fragrance ingredient valued for its versatile and pleasant odor profile.[1] It is an ester that imparts a sweet, fruity, and slightly floral aroma to fragrance compositions.[2] Its moderate volatility and good solubility in alcohol and oils make it a functional component in various scented products.[1][2] Beyond its primary use for its scent, it can also act as a solvent for other fragrance materials.[1][3] In fragrance research, this compound is often used as a reference material or a building block for creating novel scent profiles.

Physicochemical and Olfactive Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 103-09-3[2]
Molecular Formula C10H20O2[2]
Molecular Weight 172.26 g/mol [2]
Appearance Colorless liquid[1][4][5]
Odor Profile Fruity, sweet, slightly floral, with herbal and earthy undertones[2][6][7]
Boiling Point 199 °C at 760 mmHg[2]
Flash Point 71.11 °C (Closed Cup)[7]
Vapor Pressure 0.413 mmHg at 25 °C (estimated)[7]
Solubility Miscible with alcohol and oils; very slightly soluble in water[2]
Purity ≥99%[8]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Objective: To identify and characterize the specific odor notes of this compound.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol.

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (MS) and an olfactory detection port (ODP).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Split Ratio: 1:1, with one part directed to the MS and the other to the ODP.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: Correlate the sensory data from the ODP with the mass spectrometry data to identify the compound responsible for each odor note.

Sensory Panel Evaluation of this compound in a Fragrance Accord

Objective: To evaluate the sensory impact of this compound on a model fragrance accord.

Methodology:

  • Panelist Selection and Training: Select a panel of 10-15 trained sensory assessors. Panelists should be familiar with fragrance terminology and evaluation techniques.

  • Sample Preparation:

    • Create a simple floral fragrance accord (e.g., rose, jasmine, and muguet).

    • Prepare two versions of the accord: one as a control and another containing 2% this compound.

    • Both samples should be diluted to 10% in ethanol and coded with random three-digit numbers.

  • Evaluation Procedure:

    • Present the samples to the panelists in a controlled environment with neutral airflow and lighting.

    • Panelists will dip a smelling strip into each sample and evaluate the fragrance at different time points (top notes: immediately, middle notes: after 15 minutes, base notes: after 1 hour).

    • Panelists will rate the intensity of various sensory attributes (e.g., fruity, sweet, floral, overall pleasantness) on a 10-point scale.

  • Data Analysis: Use statistical methods such as ANOVA to analyze the sensory data and determine if there are significant differences between the control and the sample containing this compound.

Stability Testing in an Alcoholic Solution

Objective: To assess the stability of this compound in a hydroalcoholic solution under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare a 5% solution of this compound in a 70:30 ethanol/water mixture.

  • Storage Conditions:

    • Store aliquots of the solution under the following conditions for 4 weeks:

      • Refrigerated (4 °C) in the dark.

      • Room temperature (25 °C) with ambient light exposure.

      • Elevated temperature (40 °C) in an oven.

  • Analysis:

    • At weekly intervals, analyze the samples using gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound.

    • Conduct a sensory evaluation of the samples to detect any changes in the odor profile.

  • Data Analysis: Plot the concentration of this compound over time for each storage condition to determine its degradation rate. Compare the sensory profiles to identify any off-notes that may have developed.

In Vitro Skin Sensitization Assessment (KeratinoSens™ Assay)

Objective: To evaluate the skin sensitization potential of this compound using an in vitro model.

Methodology:

  • Cell Culture: Culture the KeratinoSens™ cell line (immortalized human keratinocytes) according to the supplier's instructions.

  • Treatment: Expose the cells to a range of concentrations of this compound (typically from 1 to 2000 µM) for 48 hours.

  • Luciferase Assay: Measure the induction of the luciferase reporter gene, which is under the control of the antioxidant response element (ARE). An increase in luciferase activity indicates the activation of genes involved in the skin sensitization pathway.

  • Cytotoxicity Assay: Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTT) to ensure that the observed luciferase induction is not due to cellular toxicity.

  • Data Analysis: Determine the EC1.5 value, which is the concentration of this compound that causes a 1.5-fold induction of luciferase activity. A compound is classified as a sensitizer if the EC1.5 is less than 1000 µM and the maximum gene induction is statistically significant.

Visualizations

Fragrance_Ingredient_Evaluation_Workflow A Physicochemical Characterization (Purity, Solubility, etc.) B Olfactive Profiling (GC-O, Sensory Panel) A->B Initial Screening C Performance in Formulation (Model Accord Evaluation) B->C Odor Contribution D Stability Testing (Accelerated Aging) C->D Formulation Viability E Safety Assessment (In Vitro Sensitization) D->E Long-term Integrity F Final Formulation & Application E->F Regulatory Compliance

Caption: Workflow for the evaluation of a fragrance ingredient.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_ion Ca2+ Influx CNG->Ca_ion Cl_channel Ca2+-activated Cl- Channel Ca_ion->Cl_channel Activates Cl_ion Cl- Efflux Cl_channel->Cl_ion Depolarization Depolarization & Action Potential Cl_ion->Depolarization Leads to

Caption: Generalized olfactory signal transduction pathway.[2][4][6][9]

References

Application Notes and Protocols for the Determination of 2-Ethylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl acetate is a widely used industrial solvent found in a variety of applications, including coatings, lacquers, and as a fragrance component.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for the determination of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Gas Chromatography, particularly with Flame Ionization Detection (GC-FID), is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. For less volatile matrices or when alternative selectivity is required, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be a suitable alternative, though it is less common for this specific analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for ensuring the accuracy and reliability of results for a specific application.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.01 - 1 µg/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.05 - 5 µg/mL5 - 15 µg/mL
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on established methods for the analysis of acetate esters and provides a reliable starting point for the quantification of this compound.

a. Sample Preparation:

The appropriate sample preparation method depends on the sample matrix.

  • Direct Injection (for liquid samples with low matrix interference):

    • Dilute the sample with a suitable solvent (e.g., hexane, ethyl acetate) to bring the concentration of this compound within the calibration range.

    • Add an internal standard (e.g., nonane, decane) to the diluted sample.

    • Vortex the solution for 30 seconds.

    • Transfer an aliquot to a GC vial for analysis.

  • Headspace Analysis (for solid or viscous liquid samples):

    • Accurately weigh a known amount of the sample into a headspace vial.

    • Seal the vial with a septum and cap.

    • Incubate the vial at an elevated temperature (e.g., 80-120 °C) for a specific time to allow volatile compounds to partition into the headspace.

    • The headspace gas is then automatically sampled and injected into the GC.

  • Liquid-Liquid Extraction (LLE) (for aqueous samples or samples with significant matrix interference):

    • To a known volume of the sample, add an equal volume of an immiscible organic solvent (e.g., hexane, dichloromethane).

    • Add an internal standard to the organic solvent.

    • Shake the mixture vigorously for 1-2 minutes.

    • Allow the layers to separate.

    • Carefully collect the organic layer and transfer it to a GC vial.

b. Instrumental Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column

  • Injector: Split/Splitless

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 250 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

  • Injection Volume: 1 µL

c. Calibration:

Prepare a series of calibration standards of this compound in the chosen solvent, bracketing the expected sample concentration. Each standard should contain the internal standard at a constant concentration. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is the more common technique, HPLC can be employed for the analysis of this compound, particularly in non-volatile sample matrices. The following is a general protocol that may require optimization.

a. Sample Preparation:

  • Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

b. Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV-Vis Detector

  • Detection Wavelength: 210 nm (as acetate esters have weak UV absorbance, a low wavelength is necessary)

  • Injection Volume: 20 µL

c. Calibration:

Prepare a series of calibration standards of this compound in the mobile phase. Plot the peak area of this compound against its concentration to construct a calibration curve.

Method Validation

To ensure the reliability of the analytical data, the chosen method should be validated according to ICH guidelines or other relevant regulatory standards.[2] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be evaluated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Internal Standard Addition Sample->Dilution Extraction Extraction (if necessary) Dilution->Extraction Injection Injection into GC or HPLC Dilution->Injection Filtration Filtration (for HPLC) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or UV) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting of Results Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

logical_relationship Analyte This compound Volatile High Volatility Analyte->Volatile NonVolatile Low Volatility/ Non-Volatile Matrix Analyte->NonVolatile GC Gas Chromatography (GC) FID Flame Ionization Detector (FID) GC->FID HPLC High-Performance Liquid Chromatography (HPLC) UV UV-Vis Detector HPLC->UV Volatile->GC NonVolatile->HPLC

Caption: Logical relationship for selecting an analytical method for this compound.

References

Application Note: Analysis of 2-Ethylhexyl Acetate by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-ethylhexyl acetate. Due to its lack of a strong chromophore, detection is performed at a low UV wavelength. The described method provides a robust and reliable starting point for the analysis of this compound in various sample matrices and is suitable for quality control and research applications. Further optimization may be required for specific sample types.

Introduction

This compound is a widely used industrial solvent and a component in fragrances, coatings, and cleaning formulations.[1][2] Accurate and reliable quantification of this compound is essential for quality control, formulation development, and safety assessments. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This document outlines a reversed-phase HPLC method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1100 Series or similar HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector is suitable for this analysis.[3]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3]

  • Solvents: HPLC grade acetonitrile and water are required.[4][5]

  • Reference Standard: A certified reference standard of this compound should be used.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[6]

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be Acetonitrile:Water (70:30 v/v).[6][7][8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV absorbance at 210 nm is recommended due to the lack of a significant chromophore in the this compound molecule.[6]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.[6]

  • Sample Solution: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Data Presentation

The following table summarizes hypothetical quantitative data obtained using the described HPLC method. This data is representative and may vary based on the specific instrument and experimental conditions.

ParameterValue
Retention Time (min)~ 4.5
Tailing Factor1.1
Theoretical Plates> 5000
Linearity (R²)> 0.999
Limit of Detection (LOD)1 µg/mL
Limit of Quantitation (LOQ)3 µg/mL

Experimental Workflow

HPLC_Workflow Figure 1: General RP-HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL in Acetonitrile) A->B C Prepare Working Standards (Dilution with Mobile Phase) B->C E Inject into HPLC System C->E D Prepare Sample Solution (Dissolve and Filter) D->E F Separation on C18 Column (Mobile Phase: ACN:H2O) E->F G UV Detection at 210 nm F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify Concentration (using Calibration Curve) I->J

Caption: General RP-HPLC Workflow for this compound Analysis.

Discussion

The developed reversed-phase HPLC method provides a reliable and accurate means for the quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and water allows for good separation and peak shape.[6] Detection at a low UV wavelength of 210 nm is necessary due to the absence of a significant chromophore in the molecule.[6] The method is expected to demonstrate good linearity, precision, and accuracy over the specified concentration range.

For complex matrices, sample preparation may need to be adjusted to remove interfering substances. Method validation should be performed according to the relevant guidelines to ensure its suitability for the intended application. This may include specificity, linearity, range, accuracy, precision, and robustness studies.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The method is straightforward, robust, and suitable for routine analysis in a quality control or research environment. The provided experimental details and workflow serve as a solid foundation for method implementation and any necessary further optimization.

References

Application of Reactive Chromatography for the Synthesis of 2-Ethylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Ethylhexyl acetate is an important industrial solvent with applications in the coatings, adhesives, and fragrance industries.[1][2] Traditionally, its synthesis through the esterification of 2-ethylhexanol and acetic acid is an equilibrium-limited reaction. Reactive chromatography (RC) presents a promising process intensification strategy for this synthesis. By integrating the reaction and separation into a single unit, RC can overcome equilibrium limitations, leading to higher conversions and product purity.[3][4][5] This application note details the use of reactive chromatography for the synthesis of this compound, utilizing Amberlyst-15 as a bifunctional catalyst and adsorbent.[3][4][6]

Principle of Reactive Chromatography

In this application, a fixed-bed chromatographic reactor (FBCR) is packed with Amberlyst-15, a strong acidic ion-exchange resin.[3][4] This resin acts as both a solid acid catalyst for the esterification reaction and as a stationary phase for the chromatographic separation. The reactants, 2-ethylhexanol and acetic acid, are fed into the column. As they flow through the column, the esterification reaction occurs on the surface of the Amberlyst-15 beads.

The key to the effectiveness of reactive chromatography lies in the differential adsorption of the components onto the stationary phase. In this system, the product, this compound, and water have different affinities for the Amberlyst-15 compared to the reactants. This difference in adsorption causes the products to move through the column at different rates than the reactants. The continuous removal of one or more products from the reaction zone shifts the equilibrium towards the product side, driving the reaction to a higher conversion than what is achievable in a conventional batch reactor.[3][4]

Advantages of Reactive Chromatography for this compound Synthesis

  • Enhanced Conversion: By continuously removing products, equilibrium limitations are overcome, leading to significantly higher conversions of the limiting reactant, acetic acid.[3]

  • Process Intensification: The combination of reaction and separation into a single unit simplifies the process, reduces equipment footprint, and can lead to lower capital and operating costs.

  • Improved Purity: The chromatographic separation can yield a purer product stream directly from the reactor, potentially reducing the need for extensive downstream purification steps.

  • Mild Operating Conditions: Reactive chromatography can be operated at lower temperatures compared to reactive distillation, which is beneficial for thermally sensitive catalysts like ion-exchange resins.[3][4]

Experimental Data

The following tables summarize representative quantitative data for the synthesis of this compound using both a conventional batch reactor (for kinetic studies) and a reactive chromatography setup.

Batch Reactor Kinetic Studies

Table 1: Effect of Temperature on Acetic Acid Conversion

Temperature (°C)Acetic Acid Conversion (%)
6045
7055
8065
9072

Conditions: Equimolar feed of 2-ethylhexanol and acetic acid, 5% w/w Amberlyst-15 catalyst loading, 1000 rpm agitation speed.

Table 2: Effect of Catalyst Loading on Acetic Acid Conversion

Catalyst Loading (% w/w)Acetic Acid Conversion (%)
2.558
5.065
7.568
10.069

Conditions: Equimolar feed of 2-ethylhexanol and acetic acid, 80°C reaction temperature, 1000 rpm agitation speed.

Table 3: Effect of Molar Ratio on Acetic Acid Conversion

Molar Ratio (2-Ethylhexanol:Acetic Acid)Acetic Acid Conversion (%)
1:165
2:178
3:185
4:190

Conditions: 80°C reaction temperature, 5% w/w Amberlyst-15 catalyst loading, 1000 rpm agitation speed.

Fixed-Bed Reactive Chromatography

Table 4: Representative Breakthrough Data for Reactive Chromatography

Time (min)Acetic Acid Outlet Concentration (mol/L)This compound Outlet Concentration (mol/L)
00.000.00
150.000.05
300.000.20
450.050.45
600.200.60
750.500.65
900.800.65
1050.950.65
1201.000.65

Conditions: Feed concentration of 1 M acetic acid in 2-ethylhexanol, 80°C column temperature, 1 mL/min flow rate.

Experimental Protocols

Protocol 1: Kinetic Study in a Stirred Batch Reactor

Objective: To determine the reaction kinetics of the esterification of 2-ethylhexanol with acetic acid using Amberlyst-15 as a catalyst.

Materials:

  • 2-Ethylhexanol (99.5% purity)

  • Glacial Acetic Acid (99.7% purity)

  • Amberlyst-15 ion-exchange resin

  • Nitrogen gas (for inert atmosphere)

  • Toluene (for analysis)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, thermometer, magnetic stirrer)

  • Heating mantle or oil bath

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with deionized water and then methanol to remove any impurities. Dry the resin in a vacuum oven at 60°C overnight.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a condenser, a thermometer, and a magnetic stirrer. Place the flask in a heating mantle or oil bath.

  • Charging Reactants: Charge the desired molar ratio of 2-ethylhexanol and acetic acid into the flask.

  • Initiating the Reaction: Start the magnetic stirrer (e.g., at 1000 rpm to ensure good mixing and minimize mass transfer limitations).[1] Begin heating the mixture to the desired reaction temperature (e.g., 80°C).

  • Catalyst Addition: Once the reaction mixture reaches the set temperature, add the pre-weighed Amberlyst-15 catalyst (e.g., 5% w/w based on the limiting reactant). Start timing the reaction from this point.

  • Sampling: Withdraw small samples (approximately 0.5 mL) from the reactor at regular time intervals (e.g., every 15 minutes) using a syringe.

  • Sample Analysis: Immediately quench the reaction in the sample by diluting it with a known volume of toluene and cooling it in an ice bath. Analyze the composition of the sample using a gas chromatograph to determine the concentrations of reactants and products.

  • Data Analysis: Calculate the conversion of the limiting reactant (acetic acid) at each time point. Use this data to determine the reaction rate and to fit a kinetic model, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model.[3][4]

Protocol 2: this compound Synthesis in a Fixed-Bed Chromatographic Reactor (FBCR)

Objective: To demonstrate the synthesis of this compound using a fixed-bed reactive chromatography system and to obtain breakthrough curves for the components.

Materials:

  • 2-Ethylhexanol

  • Glacial Acetic Acid

  • Amberlyst-15 ion-exchange resin

  • High-performance liquid chromatography (HPLC) pump

  • Jacketed glass chromatography column (e.g., 2.5 cm internal diameter, 30 cm length)

  • Constant temperature water bath

  • Fraction collector

  • Gas chromatograph (GC) with FID

Procedure:

  • Catalyst Packing: Prepare the Amberlyst-15 catalyst as described in Protocol 1. Carefully pack the chromatography column with the dried resin to ensure a uniform bed without any voids.

  • System Setup: Connect the packed column to the HPLC pump and the fraction collector. Circulate water from the constant temperature bath through the column jacket to maintain the desired reaction temperature (e.g., 80°C).

  • Feed Preparation: Prepare a feed solution of acetic acid dissolved in 2-ethylhexanol at the desired concentration (e.g., 1 M).

  • Equilibration: Before introducing the feed, pump pure 2-ethylhexanol (the mobile phase) through the column at the desired flow rate (e.g., 1 mL/min) until the system is equilibrated and a stable baseline is achieved at the detector (if using an online detector).

  • Reactive Chromatography Run: Switch the pump inlet to the feed solution and start collecting the column outlet fractions at regular time intervals (e.g., every 5 minutes) using the fraction collector.

  • Sample Analysis: Analyze the composition of each collected fraction using a gas chromatograph to determine the concentrations of 2-ethylhexanol, acetic acid, this compound, and water.

  • Data Analysis: Plot the outlet concentration of each component as a function of time to obtain the breakthrough curves. The breakthrough curve for the product, this compound, will show its elution from the column, while the breakthrough of the unreacted acetic acid will indicate the point at which the column is saturated.

Visualizations

G cluster_prep Preparation cluster_reaction Reactive Chromatography cluster_analysis Analysis Reactant_Preparation Prepare Feed (2-Ethylhexanol + Acetic Acid) Pumping Pump Feed through FBCR Reactant_Preparation->Pumping Catalyst_Preparation Prepare Amberlyst-15 (Wash and Dry) FBCR Fixed-Bed Chromatographic Reactor (Packed with Amberlyst-15) Catalyst_Preparation->FBCR Fraction_Collection Collect Outlet Fractions FBCR->Fraction_Collection Pumping->FBCR GC_Analysis Analyze Fractions by GC Fraction_Collection->GC_Analysis Data_Processing Generate Breakthrough Curves GC_Analysis->Data_Processing

Caption: Experimental workflow for this compound synthesis.

G Reactants 2-Ethylhexanol + Acetic Acid Reaction Esterification Reaction Reactants->Reaction Adsorption on Catalyst Amberlyst-15 (Catalyst & Adsorbent) Catalyst->Reaction Separation Chromatographic Separation Reaction->Separation Products formed Products This compound + Water Separation->Products Elution Equilibrium_Shift Equilibrium Shift (Le Chatelier's Principle) Separation->Equilibrium_Shift Equilibrium_Shift->Reaction Favors forward reaction

Caption: Principle of reactive chromatography for esterification.

References

2-Ethylhexyl Acetate: A Key Solvent in Modern Leather Finishing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2EA-L01

Introduction

2-Ethylhexyl acetate is a high-boiling point, slow-evaporating solvent that plays a crucial role in the finishing stages of leather production.[1] Its properties make it an effective agent for achieving a uniform, durable, and aesthetically pleasing finish on various types of leather. This document outlines the applications of this compound in the leather industry, provides detailed protocols for its use in laboratory settings, and presents data on its performance characteristics.

Primarily utilized in dyeing and finishing, this compound functions as a carrier solvent for resins, such as nitrocellulose, and pigments in topcoat formulations.[1][2] Its slow evaporation rate is advantageous for creating a continuous and defect-free film, preventing issues like cracking or peeling that can arise from faster-drying solvents.[3] Furthermore, it acts as a coalescing agent, aiding in the proper formation of a protective and visually appealing film on the leather surface.[2] It is also recognized for its role as a "leather brightener," contributing to a smooth, uniform, and lustrous finish.[4][5]

Physicochemical Properties

A comprehensive understanding of this compound's properties is essential for its effective application in leather finishing formulations.

PropertyValueReference
CAS Number 103-09-3[1]
Molecular Formula C10H20O2[1]
Appearance Clear, colorless liquid[5]
Odor Mild, sweet[1]
Boiling Point 199 °C[1]
Purity >98.0%[2]
Solubility Soluble in most organic solvents; limited miscibility with water.[5]

Applications in Leather Finishing

This compound is a versatile solvent incorporated into various stages of leather finishing, primarily in the application of topcoats. Its main functions include:

  • Film Formation and Flow: It promotes the smooth and even application of finishing resins, ensuring a uniform coating.[1][2]

  • Coalescing Agent: It facilitates the fusion of polymer particles in the finish, leading to a durable and continuous film.[2]

  • Brightening Agent: It enhances the gloss and luster of the finished leather surface.[4][5]

  • Dye Carrier: In the dyeing process, it can act as a carrier solvent, ensuring even penetration of dyes into the leather.[3]

Experimental Protocols

The following protocols provide a framework for the laboratory-scale application and evaluation of a this compound-based leather topcoat.

Protocol 1: Preparation of a Solvent-Based Leather Topcoat Formulation

Objective: To prepare a clear, solvent-based topcoat formulation for leather finishing.

Materials:

  • Nitrocellulose resin

  • This compound

  • Other co-solvents (e.g., ethyl acetate, isopropanol)

  • Plasticizer (e.g., dibutyl phthalate)

  • Beakers, magnetic stirrer, and weighing balance

Procedure:

  • In a well-ventilated fume hood, weigh the desired amount of nitrocellulose resin and place it in a beaker.

  • Add the solvents, including this compound, to the beaker containing the resin. The proportion of this compound can be varied to optimize drying time and film formation.

  • Begin stirring the mixture at a moderate speed using a magnetic stirrer until the resin is completely dissolved.

  • Once the resin is dissolved, add the plasticizer to the solution and continue stirring for another 15-20 minutes to ensure homogeneity.

  • The final formulation should be a clear, viscous liquid, ready for application.

Protocol 2: Application of the Topcoat to Leather Samples

Objective: To apply the prepared topcoat formulation to leather samples for performance evaluation.

Materials:

  • Crust leather samples (pre-finished)

  • Prepared topcoat formulation from Protocol 1

  • Spray gun or hand applicator (e.g., a soft cloth or sponge)

  • Drying oven or a well-ventilated area for air drying

Procedure:

  • Ensure the leather surface is clean and free from dust and grease.

  • Apply a thin, even layer of the topcoat formulation using a spray gun or a hand applicator.

  • Allow the first coat to air dry for a specified time (e.g., 30-60 minutes) or in a drying oven at a controlled temperature (e.g., 50-60°C).

  • Apply a second coat in the same manner to achieve a uniform finish.

  • Allow the final coated leather to dry completely for at least 24 hours at room temperature before conducting performance tests.

Protocol 3: Performance Evaluation of the Finished Leather

Objective: To assess the quality of the topcoat finish using standard industry test methods.

A. Color Fastness to Rubbing

  • Test Method: ISO 11640 / IUF 450[6][7]

  • Procedure:

    • A piece of standard wool felt is rubbed against the finished leather surface under a specified load for a set number of cycles.[6]

    • The test is performed under both dry and wet conditions.

    • The degree of color transfer to the felt and any change in the leather's appearance are assessed using a standard grey scale.[7]

B. Water Spotting Resistance

  • Test Method: ISO 15700 / IUF 420[4][8]

  • Procedure:

    • Place two drops of distilled water on the surface of the finished leather.[4]

    • After one drop has evaporated at 20°C, assess the change in color using the grey scale.[4]

    • Remove the remaining water from the second drop with filter paper after 30 minutes and record any physical changes.[4]

Quantitative Data

The performance of a leather topcoat containing this compound can be quantified using standardized tests. The following table provides illustrative performance data.

Performance ParameterTest MethodTypical Result (Illustrative)
Dry Rub Fastness ISO 11640 / IUF 4504-5 (on a 1-5 Grey Scale)
Wet Rub Fastness ISO 11640 / IUF 4503-4 (on a 1-5 Grey Scale)
Water Spotting ISO 15700 / IUF 4204 (on a 1-5 Grey Scale)

Visualizations

Experimental Workflow for Leather Finishing

The following diagram illustrates the general workflow for a solvent-based leather finishing process, highlighting the stage where a topcoat containing this compound is applied.

LeatherFinishingWorkflow cluster_prep Preparation cluster_coating Coating Application cluster_eval Quality Control A Crust Leather Selection B Surface Cleaning & Buffing A->B C Base Coat Application B->C D Drying / Curing C->D E Topcoat Application (with this compound) D->E F Final Drying / Curing E->F G Performance Testing (e.g., Rub Fastness, Water Spotting) F->G H Final Inspection G->H I I H->I Finished Leather

Caption: Workflow for Solvent-Based Leather Finishing.

Logical Relationship of this compound in a Topcoat Formulation

This diagram illustrates the role of this compound in relation to other components of a typical solvent-based topcoat.

TopcoatFormulation Topcoat_Formulation Topcoat_Formulation 2-Ethylhexyl_Acetate 2-Ethylhexyl_Acetate Topcoat_Formulation->2-Ethylhexyl_Acetate dissolves Resin Resin (e.g., Nitrocellulose) Topcoat_Formulation->Resin forms film Co_Solvents Co-Solvents Topcoat_Formulation->Co_Solvents adjusts viscosity Additives Additives (e.g., Plasticizers) Topcoat_Formulation->Additives improves properties 2-Ethylhexyl_Acetate->Resin acts as a carrier for Co_Solvents->Resin aids in dissolving

Caption: Role of this compound in a Topcoat.

References

Application Notes and Protocols: 2-Ethylhexyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethylhexyl acetate as a key reactant in the synthesis of other organic compounds. The following sections describe three fundamental transformations: hydrolysis, reaction with organometallic reagents (Grignard synthesis), and transesterification.

Hydrolysis of this compound

Hydrolysis of this compound cleaves the ester bond to yield 2-ethylhexanol and acetic acid (or its salt), a foundational reaction for substrate modification or removal of an acetate protecting group. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis to 2-Ethylhexanol

This protocol describes the acid-catalyzed hydrolysis of this compound. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • 0.5 M Hydrochloric acid (HCl)

  • 0.2 M Sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Ice

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent) and 0.5 M HCl (10 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes).

  • To monitor the reaction, withdraw a small aliquot (e.g., 1 mL) of the reaction mixture, quench it with ice, and titrate with standardized 0.2 M NaOH using phenolphthalein as an indicator. The reaction is complete when the consumption of NaOH plateaus.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield 2-ethylhexanol.

Quantitative Data (Adapted from general ester hydrolysis):

ParameterValue
Substrate Ratio1:10 (this compound: 0.5M HCl)
TemperatureReflux
Expected Yield>95%
Monitoring TechniqueTitration of acetic acid formed

Reaction Workflow: Acid-Catalyzed Hydrolysis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product Combine this compound\nand 0.5M HCl Combine this compound and 0.5M HCl Heat to Reflux Heat to Reflux Combine this compound\nand 0.5M HCl->Heat to Reflux Monitor by Titration Monitor by Titration Heat to Reflux->Monitor by Titration Cool to RT Cool to RT Monitor by Titration->Cool to RT Reaction Complete Extract with Diethyl Ether Extract with Diethyl Ether Cool to RT->Extract with Diethyl Ether Wash Organic Layer Wash Organic Layer Extract with Diethyl Ether->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate 2-Ethylhexanol 2-Ethylhexanol Dry and Concentrate->2-Ethylhexanol

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification) to Sodium Acetate and 2-Ethylhexanol

Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields an alcohol and the salt of the carboxylic acid.[1] This method is often faster and more complete than acid-catalyzed hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (5-10 volumes).

  • Add 1 M NaOH solution (2-3 equivalents) to the flask.

  • Stir the mixture at room temperature or gently reflux for 2-4 hours.[2] Monitor the reaction by TLC or GC until the starting material is consumed.

  • After completion, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous phase with 1 M HCl to a pH of ~2 to protonate the acetate salt.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) to isolate the 2-ethylhexanol.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-ethylhexanol.[2]

Quantitative Data (Adapted from general saponification protocols): [2]

ParameterValue
Substrate Ratio1:2.5 (this compound: NaOH)
SolventMethanol/Water
TemperatureRoom Temperature to Reflux
Expected Yield>98%

Reaction Pathway: Saponification

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH⁻ NaOH NaOH NaOH->Tetrahedral Intermediate 2-Ethylhexanol 2-Ethylhexanol Tetrahedral Intermediate->2-Ethylhexanol - CH₃COO⁻ Sodium Acetate Sodium Acetate Tetrahedral Intermediate->Sodium Acetate - 2-Ethylhexoxide

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Synthesis of Tertiary Alcohols via Grignard Reaction

The reaction of this compound with two equivalents of a Grignard reagent, followed by an acidic workup, is a classic method for the synthesis of tertiary alcohols.[3] The first equivalent of the Grignard reagent adds to the carbonyl group, and the resulting intermediate eliminates the 2-ethylhexoxide group to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent.

Experimental Protocol: Synthesis of 2,3-Dimethyl-3-nonanol

This protocol is adapted from the synthesis of 3-methyl-1,4-pentadiyne-3-ol from methyl acetate.[4]

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Add a solution of this compound (1 equivalent) in anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (2.5 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2,3-dimethyl-3-nonanol.

Quantitative Data (Representative):

ParameterValue
Substrate Ratio1:2.5 (this compound: CH₃MgBr)
SolventAnhydrous THF
Temperature0 °C to Reflux
Theoretical Yield>85%

Reaction Pathway: Grignard Synthesis of a Tertiary Alcohol

G This compound This compound Ketone Intermediate Ketone Intermediate This compound->Ketone Intermediate + CH₃MgBr - (2-EtHexO)MgBr Tertiary Alkoxide Tertiary Alkoxide Ketone Intermediate->Tertiary Alkoxide + CH₃MgBr 2,3-Dimethyl-3-nonanol 2,3-Dimethyl-3-nonanol Tertiary Alkoxide->2,3-Dimethyl-3-nonanol H₃O⁺ workup

Caption: Synthesis of a tertiary alcohol from this compound.

Transesterification of this compound

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid, a base, or an enzyme (lipase). Lipase-catalyzed transesterification offers a green and selective alternative under mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Synthesis of Benzyl Acetate

This protocol is based on the lipase-catalyzed synthesis of benzyl acetate using other acyl donors.[5]

Materials:

  • This compound

  • Benzyl alcohol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å), activated

Procedure:

  • In a screw-capped vial, combine this compound (1 equivalent), benzyl alcohol (1.2 equivalents), and hexane (to dissolve).

  • Add the immobilized lipase (e.g., 10% by weight of the limiting reactant) and activated molecular sieves.

  • Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • Once the reaction reaches equilibrium or the desired conversion, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting benzyl acetate from the by-product 2-ethylhexanol by distillation or column chromatography.

Quantitative Data (Based on analogous lipase-catalyzed reactions): [5]

ParameterValue
Substrate Ratio1:1.2 (this compound: Benzyl Alcohol)
CatalystNovozym 435 (immobilized lipase)
SolventHexane
Temperature40-60 °C
Expected Conversion70-98%

Reaction Workflow: Lipase-Catalyzed Transesterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product Combine Reactants, Solvent,\nLipase, and Molecular Sieves Combine Reactants, Solvent, Lipase, and Molecular Sieves Incubate with Shaking\n(40-60 °C) Incubate with Shaking (40-60 °C) Combine Reactants, Solvent,\nLipase, and Molecular Sieves->Incubate with Shaking\n(40-60 °C) Monitor by GC Monitor by GC Incubate with Shaking\n(40-60 °C)->Monitor by GC Filter to Remove Enzyme Filter to Remove Enzyme Monitor by GC->Filter to Remove Enzyme Reaction Complete Concentrate Filtrate Concentrate Filtrate Filter to Remove Enzyme->Concentrate Filtrate Purify by Distillation\nor Chromatography Purify by Distillation or Chromatography Concentrate Filtrate->Purify by Distillation\nor Chromatography Benzyl Acetate Benzyl Acetate Purify by Distillation\nor Chromatography->Benzyl Acetate

Caption: Workflow for the lipase-catalyzed transesterification of this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Ethylhexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Ethylhexyl acetate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the reaction process.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues during the synthesis of this compound.

ProblemPotential CauseRecommended Solution
Low Yield of this compound Incomplete Reaction: The reaction may not have reached equilibrium or completion.1. Increase Reaction Time: Extend the reaction time to allow for greater conversion of reactants to products.[1] 2. Increase Temperature: Raising the temperature can increase the reaction rate. However, be mindful of the catalyst's thermal stability and potential side reactions.[2][1][3] 3. Optimize Catalyst Loading: Insufficient catalyst will result in a slow reaction rate. Conversely, excessive catalyst loading may not significantly increase the yield and can complicate purification. The optimal loading should be determined experimentally.[1][3] 4. Shift Equilibrium: The esterification reaction is reversible. To favor product formation, remove water as it is formed, for example, by using a Dean-Stark apparatus or an entrainer like toluene.[4]
Suboptimal Molar Ratio of Reactants: An inappropriate ratio of alcohol to acid can limit the conversion of the limiting reagent.Use an Excess of One Reactant: Employing an excess of either 2-ethylhexanol or the acetate source (acetic acid or methyl acetate) can drive the reaction towards the product side. A molar ratio of 4:1 methyl acetate to 2-ethylhexanol has been shown to be effective in transesterification.[1]
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or degradation.1. Use Fresh or Regenerated Catalyst: Ensure the catalyst is active. For ion-exchange resins, regeneration according to the manufacturer's instructions may be necessary. 2. Check for Impurities: Reactant or solvent impurities can poison the catalyst. Use high-purity starting materials.
Formation of Byproducts Side Reactions: Undesired reactions may occur under the chosen reaction conditions.1. Optimize Reaction Temperature: High temperatures can sometimes promote side reactions. Experiment with lower temperatures to see if byproduct formation is reduced. 2. Select a More Specific Catalyst: Some catalysts may favor the desired reaction over side reactions. Research and test alternative catalysts. For instance, strongly acidic cation-exchange resins like NKC-9 or Amberlyst-15 are commonly used.[2][1][3]
Difficulty in Product Purification Incomplete Separation of Catalyst: Fine catalyst particles may be difficult to remove by simple filtration.1. Use a Different Filtration Method: Employing techniques like vacuum filtration can improve the separation of the catalyst from the reaction mixture.[5] 2. Consider a Heterogeneous Catalyst: Using a solid catalyst simplifies the separation process compared to a homogeneous catalyst.
Azeotrope Formation: The product may form an azeotrope with one of the reactants or the solvent, making separation by simple distillation difficult.1. Use an Entrainer: In reactive distillation, an entrainer like toluene can be used to break the azeotrope and facilitate the removal of water.[4] 2. Employ Reduced Pressure Distillation: Distillation under reduced pressure can lower the boiling points and may help in separating the components.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Esterification: The reaction of 2-ethylhexanol with acetic acid, typically in the presence of an acid catalyst.[3][6][4][7]

  • Transesterification: The reaction of 2-ethylhexanol with another acetate ester, such as methyl acetate, also catalyzed by an acid.[2][1]

Q2: What types of catalysts are effective for this synthesis?

A2: Strongly acidic cation-exchange resins are commonly used as heterogeneous catalysts. Examples include NKC-9, Amberlyst-15, and Amberlyst 36.[1][3][7] These are often preferred as they are easily separated from the reaction mixture. Homogeneous catalysts like p-toluenesulfonic acid (pTSA) can also be used.[4]

Q3: What are the optimal reaction conditions for the transesterification of 2-ethylhexanol with methyl acetate?

A3: Based on studies using the NKC-9 catalyst, the maximum conversion of 2-ethylhexanol was achieved with a catalyst loading of 20 wt.%, a molar ratio of methyl acetate to 2-ethylhexanol of 4:1, a reaction time of 3 hours, and a reaction temperature of 80 °C.[2][1] Under these conditions, a product yield of 90.90% and a 2-ethylhexanol conversion of 79.64% were reported.[2][1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as gas chromatography (GC) to determine the concentration of reactants and products.

Q5: What are some of the key safety precautions to consider during this synthesis?

A5: this compound and its reactants can be irritating to the skin and eyes.[8][9] It is important to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction may also be conducted at elevated temperatures, so care should be taken to avoid burns. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is based on the optimization study using NKC-9 catalyst.[2][1]

Materials:

  • 2-Ethylhexanol

  • Methyl acetate

  • NKC-9 catalyst

  • Nitrogen gas (for inert atmosphere, optional)

Equipment:

  • A 250 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Pressure-equalizing dropping funnel

  • Constant temperature water bath

  • Vacuum filtration setup

Procedure:

  • Set up the reaction apparatus in a fume hood. The four-neck flask should be equipped with a mechanical stirrer, a thermometer, a condenser, and a pressure-equalizing dropping funnel.

  • Place the flask in a constant temperature water bath to maintain the desired reaction temperature (e.g., 80 °C).

  • Charge the flask with the desired amount of 2-ethylhexanol and the NKC-9 catalyst (e.g., 20 wt.% relative to 2-ethylhexanol).

  • Begin stirring the mixture and allow it to reach the set temperature.

  • Once the temperature is stable, add the methyl acetate to the dropping funnel.

  • Add the methyl acetate dropwise to the reaction mixture over a period of 2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for the desired reaction time (e.g., 3 hours).

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Separate the NKC-9 catalyst from the liquid mixture by vacuum filtration. The catalyst can be recycled for future use.

  • The crude product can then be purified by reduced pressure distillation, collecting the fraction that boils between 130 and 140 °C under reduced pressure.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis via Transesterification

ParameterOptimal ValueReference
CatalystNKC-9[2][1]
Catalyst Loading20 wt.%[2][1]
Molar Ratio (Methyl Acetate:2-Ethylhexanol)4:1[2][1]
Reaction Temperature80 °C[2][1]
Reaction Time3 hours[2][1]
Result
2-Ethylhexanol Conversion79.64%[2][1]
This compound Yield90.90%[2][1]

Visualizations

experimental_workflow start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser, Thermometer, Dropping Funnel) start->setup charge Charge Flask with 2-Ethylhexanol and Catalyst setup->charge heat Heat to Reaction Temperature (e.g., 80°C) charge->heat add_reagent Add Methyl Acetate Dropwise over 2 hours heat->add_reagent react Maintain Temperature and Stir for 3 hours add_reagent->react cool Cool Reaction Mixture react->cool filter Separate Catalyst by Vacuum Filtration cool->filter purify Purify Product by Reduced Pressure Distillation filter->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield? check_time Increase Reaction Time? start->check_time Yes no_change Yield Not Improved start->no_change No check_temp Increase Temperature? check_time->check_temp No Improvement solution Yield Improved check_time->solution Improved check_ratio Adjust Molar Ratio? check_temp->check_ratio No Improvement check_temp->solution Improved check_catalyst Check Catalyst Activity? check_ratio->check_catalyst No Improvement check_ratio->solution Improved check_catalyst->solution Improved check_catalyst->no_change No Improvement

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 2-Ethylhexyl Acetate Esterification Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information, troubleshooting guides, and experimental protocols for researchers and scientists working on the esterification of 2-Ethylhexyl acetate, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How does temperature fundamentally affect the reaction rate of this compound esterification?

A1: Increasing the temperature increases the reaction rate.[1][2] This is because higher temperatures provide the reactant molecules (acetic acid and 2-ethylhexanol) with greater kinetic energy. This leads to more frequent and energetic collisions, increasing the likelihood that collisions will overcome the activation energy barrier for the reaction to occur.[3] The relationship between temperature and the rate constant is described by the Arrhenius equation.[4][5]

Q2: What is a typical temperature range for studying the kinetics of this reaction?

A2: Kinetic studies for the esterification of acetic acid with 2-ethylhexanol are often conducted in the range of 333 K to 363 K (60°C to 90°C).[1][6] In one study using a strong acidic cation-exchange resin catalyst, the optimal reaction temperature for achieving maximum conversion was found to be 80°C (353 K).[7]

Q3: Does changing the temperature affect the final equilibrium conversion of this compound?

A3: For the esterification of acetic acid and 2-ethylhexanol, the equilibrium constant (Kc) has been found to be approximately 81 and is largely independent of temperature within the 333 K to 363 K range.[1][6][8] This is due to a very small standard reaction enthalpy (Δh° ≈ 0.61 kJ/mol), indicating the reaction is nearly thermoneutral.[1][6] Therefore, while temperature significantly speeds up the time to reach equilibrium, it does not substantially change the maximum possible yield at equilibrium in this specific temperature range.

Q4: My reaction rate is slow, even at elevated temperatures. What are potential causes?

A4: If the reaction rate is unexpectedly low, consider the following:

  • Catalyst Activity/Loading: Ensure the acid catalyst (e.g., Amberlyst 36) is active and used at an appropriate loading. The reaction proceeds very slowly without a strong acid catalyst.[1] The initial reaction rate increases with higher catalyst loading.[1]

  • Mass Transfer Limitations: If the reaction mixture is not adequately stirred, the rate can be limited by the diffusion of reactants to the catalyst surface (external mass transfer).[1] For heterogeneous catalysts, internal diffusion limitations within the catalyst pores can also be a factor.[1] A stirring speed of 1000-1100 rpm is often sufficient to eliminate external mass transfer resistance.[1]

  • Purity of Reactants: The presence of impurities, especially excess water in the initial reactants, can hinder the forward reaction and shift the equilibrium unfavorably.

Q5: I am observing lower than expected yields at very high temperatures. Could the temperature be too high?

A5: While higher temperatures generally favor the reaction rate, excessively high temperatures can lead to issues. Although the solid acid catalyst Amberlyst 36 has high thermal stability (up to 150°C), other potential issues include:[1]

  • Side Reactions: High temperatures can sometimes promote undesirable side reactions, leading to byproducts and reducing the selectivity for this compound.

  • Volatility of Reactants: At higher temperatures, the volatility of reactants like acetic acid increases, which could alter concentrations in the liquid phase if the reactor is not properly sealed or refluxed.[3]

Quantitative Data: Effect of Temperature on Reaction Rate

The following data summarizes the effect of temperature on the forward reaction rate constant (k₁) for the esterification of acetic acid with 2-ethylhexanol using 5 wt% Amberlyst 36 catalyst.[1]

Temperature (K)Temperature (°C)Forward Reaction Rate Constant, k₁ (L/mol·min)
333600.0016
343700.0028
353800.0047
363900.0076

Note: The activation energy (Ea) for this reaction was calculated to be 58.0 kJ/mol.[6]

Experimental Protocols

Protocol: Determining the Kinetics of this compound Esterification

This protocol is based on the methodology for a batch reactor study using a solid acid catalyst.[1][6]

1. Materials & Apparatus:

  • Reactants: Acetic acid (≥99.8%), 2-Ethylhexanol (≥99%), Toluene (solvent, ≥99.7%).[6]

  • Catalyst: Amberlyst 36 or a similar solid acid catalyst.[6]

  • Apparatus: A stirred batch reactor equipped with a heating system (e.g., heating mantle or oil bath), a reflux condenser, a temperature controller, and a mechanical stirrer.[3][6]

  • Analysis: Burettes, standardized 0.05 N NaOH solution, phenolphthalein indicator.[6]

2. Procedure:

  • Reactor Setup: Charge the reactor with known quantities of acetic acid, 2-ethylhexanol, and toluene. For example, an equimolar ratio of acid to alcohol (M=1) with an initial acetic acid concentration of 1.00 mol/L.[1]

  • Temperature Stabilization: Heat the reaction mixture to the desired temperature (e.g., 353 K) and allow it to stabilize while stirring at a high rate (e.g., 1100 rpm) to ensure thermal equilibrium and eliminate external mass transfer limitations.[1]

  • Reaction Initiation: Initiate the reaction by adding a pre-weighed amount of the catalyst (e.g., 5 wt% of the total reaction mixture). This is considered time zero (t=0).[1]

  • Sampling: Withdraw samples (e.g., 1-2 mL) from the reactor at regular time intervals.[6]

  • Quenching: Immediately cool the collected samples in an ice bath to stop the reaction.[6]

  • Analysis: Determine the concentration of acetic acid in each sample by titrating with a standardized solution of NaOH.[6]

3. Data Analysis:

  • Calculate the conversion of acetic acid at each time point.

  • Use the integral method for a second-order reversible reaction model to determine the reaction rate constants (k₁ and k₂) from the concentration vs. time data.[1]

  • Repeat the experiment at different temperatures (e.g., 333 K, 343 K, 363 K) to determine the temperature dependence of the rate constant.

  • Plot ln(k₁) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea) and the pre-exponential factor (A).[5]

Visualizations

Temperature_Effect_Logic Temp Increase in Temperature KE Increase in Molecular Kinetic Energy Temp->KE Collision Increase in Collision Frequency & Energy KE->Collision Activation More Collisions Surpass Activation Energy (Ea) Collision->Activation RateConstant Increase in Reaction Rate Constant (k) Activation->RateConstant ReactionRate Increase in Overall Reaction Rate RateConstant->ReactionRate Equilibrium Faster Time to Reach Equilibrium ReactionRate->Equilibrium

Caption: Logical flow of how temperature influences esterification kinetics.

Experimental_Workflow cluster_prep Preparation cluster_run Reaction cluster_analysis Analysis A Prepare Reactants & Solvent B Set up Batch Reactor with Reflux A->B C Heat Mixture to Target Temperature B->C D Initiate Reaction: Add Catalyst (t=0) C->D E Take Samples at Timed Intervals D->E F Quench Samples in Ice Bath E->F G Analyze Acetic Acid Concentration (Titration) F->G H Calculate Conversion vs. Time G->H I Determine Rate Constant (k) & Activation Energy (Ea) H->I

Caption: Standard experimental workflow for a kinetic study.

References

Improving yield of 2-Ethylhexyl acetate through catalyst selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylhexyl acetate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main catalytic routes for synthesizing this compound are:

  • Transesterification: This method typically involves the reaction of methyl acetate with 2-ethylhexanol. A commonly used catalyst for this process is a strongly acidic cation-exchange resin like NKC-9.

  • Esterification: This route involves the direct reaction of acetic acid with 2-ethylhexanol. This reaction is often catalyzed by solid acid catalysts such as Amberlyst-15 or homogeneous catalysts like p-toluenesulfonic acid (p-TSA).

Q2: Which catalyst generally provides the highest yield of this compound?

A2: Based on available data, a nano-tin oxide grafted natural-hydroxyapatite photocatalyst has been shown to achieve a yield of up to 97%.[1] In more conventional catalytic systems, the transesterification of methyl acetate with 2-ethylhexanol using the NKC-9 catalyst can achieve a high yield of 90.90% under optimized conditions.[2][3] For the esterification of acetic acid with 2-ethylhexanol, using Amberlyst-15 in a reactive distillation setup can lead to quantitative conversion, implying a very high yield.

Q3: What are the main advantages of using a solid acid catalyst like Amberlyst-15 over a homogeneous catalyst like p-TSA?

A3: Solid acid catalysts like Amberlyst-15 offer several advantages over homogeneous catalysts such as p-TSA. These include easier separation from the reaction mixture, which simplifies the purification process, and the potential for catalyst recycling, making the process more cost-effective and environmentally friendly. Homogeneous catalysts like p-TSA can be corrosive and may require neutralization and removal steps, which can complicate the workup procedure.

Q4: How can I shift the reaction equilibrium to favor the formation of this compound during esterification?

A4: The esterification of acetic acid with 2-ethylhexanol is a reversible reaction. To drive the equilibrium towards the product side and increase the yield, the water by-product should be continuously removed from the reaction mixture. This can be effectively achieved by using a Dean-Stark apparatus during conventional batch reactions or by employing a reactive distillation setup.

Q5: Are there any notable side reactions to be aware of during the synthesis of this compound?

A5: A potential side reaction, particularly under harsh acidic conditions or high temperatures, is the dehydration of the 2-ethylhexanol reactant or the this compound product. This can lead to the formation of unsaturated byproducts, which will require additional purification steps to remove.

Catalyst Performance Comparison

The selection of a catalyst has a significant impact on the yield and reaction conditions for the synthesis of this compound. The following tables summarize quantitative data for different catalytic systems.

Transesterification Route: Methyl Acetate + 2-Ethylhexanol
CatalystCatalyst LoadingMolar Ratio (Methyl Acetate:2-Ethylhexanol)Temperature (°C)Reaction Time (h)Yield (%)
NKC-920 wt%4:180390.90[2][3]
Esterification Route: Acetic Acid + 2-Ethylhexanol
CatalystReaction SetupKey ParametersYield (%)
Nano-Sn-hydroxyapatitePhotocatalytic Batch ReactorOptimized for maximization97[1]
Amberlyst-15Reactive DistillationContinuous removal of waterQuantitative Conversion
Amberlyst-15Batch Reactor10 wt% catalyst, 1:3 molar ratio (acrylic acid:2-ethylhexanol), 115°C~70 (for acrylate ester)
p-Toluenesulfonic acid (p-TSA)Batch ReactorStandard esterification conditions~68.5 (comparative study)

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Reaction has reached equilibrium For esterification reactions, ensure continuous removal of water using a Dean-Stark apparatus or by performing the reaction in a reactive distillation setup. For transesterification, ensure the removal of the alcohol byproduct (e.g., methanol).
Insufficient catalyst activity - Increase the catalyst loading. - For solid catalysts, ensure they are properly activated and have not been deactivated by impurities. - For enzymatic catalysts, verify the optimal pH and temperature are maintained.
Suboptimal reaction temperature Optimize the reaction temperature. Higher temperatures generally increase the reaction rate but can also lead to side reactions. Monitor the reaction progress at different temperatures to find the optimal balance.
Incorrect molar ratio of reactants An excess of one reactant (e.g., methyl acetate in transesterification or acetic acid/2-ethylhexanol in esterification) can shift the equilibrium towards the product. Experiment with different molar ratios to find the optimum.
Catalyst deactivation Impurities in the reactants or solvent can poison the catalyst. Ensure high purity of all starting materials. For solid catalysts, consider regeneration procedures if applicable.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted starting materials - Increase the reaction time or temperature to drive the reaction to completion. - Improve the efficiency of the water/alcohol byproduct removal. - Optimize the purification process (e.g., distillation, chromatography) to effectively separate the product from the starting materials.
Formation of side products (e.g., ethers, olefins) - Lower the reaction temperature to minimize side reactions. - Use a more selective catalyst. - Employ milder reaction conditions.
Catalyst carryover into the product For solid catalysts, ensure complete filtration after the reaction. For homogeneous catalysts, perform appropriate washing and neutralization steps during the work-up.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification using NKC-9 Catalyst

This protocol is based on the optimized conditions for the transesterification of methyl acetate with 2-ethylhexanol.[2][3]

Materials:

  • 2-Ethylhexanol

  • Methyl acetate

  • NKC-9 catalyst (strongly acidic cation-exchange resin)

  • Four-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Pressure-equalizing dropping funnel

  • Constant temperature water bath

Procedure:

  • Set up the four-neck round-bottom flask with the stirrer, thermometer, condenser, and dropping funnel. Place the flask in the constant temperature water bath.

  • Charge the flask with the desired amount of 2-ethylhexanol and 20 wt% (based on 2-ethylhexanol) of the NKC-9 catalyst.

  • Heat the mixture to 80°C while stirring.

  • Once the temperature is stable, add methyl acetate (in a 4:1 molar ratio to 2-ethylhexanol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 2 hours.

  • After the addition is complete, maintain the reaction at 80°C for an additional 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the NKC-9 catalyst by vacuum filtration. The catalyst can be washed and potentially reused.

  • Purify the crude this compound by reduced pressure distillation, collecting the fraction that boils at the appropriate temperature.

Protocol 2: Synthesis of this compound via Esterification using Amberlyst-15 and a Dean-Stark Apparatus

This protocol describes a standard laboratory procedure for the esterification of acetic acid with 2-ethylhexanol using a solid acid catalyst and azeotropic removal of water.

Materials:

  • 2-Ethylhexanol

  • Acetic acid

  • Amberlyst-15 catalyst

  • Toluene (or another suitable entrainer)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Dean-Stark trap

  • Condenser

Procedure:

  • Equip the three-neck round-bottom flask with a magnetic stir bar, a heating mantle, a thermometer, a Dean-Stark trap, and a condenser.

  • Charge the flask with 2-ethylhexanol, acetic acid (typically in a 1:1 to 1.2:1 molar ratio), Amberlyst-15 (e.g., 5-10 wt% based on the limiting reagent), and toluene (to fill the Dean-Stark trap and azeotropically remove water).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.

  • Monitor the reaction progress by TLC or GC if desired.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the toluene under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow_transesterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2-Ethylhexanol 2-Ethylhexanol Reaction_Vessel Reaction Vessel (80°C, 3h) 2-Ethylhexanol->Reaction_Vessel Methyl_Acetate Methyl Acetate Methyl_Acetate->Reaction_Vessel dropwise addition NKC9_Catalyst NKC-9 Catalyst NKC9_Catalyst->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Distillation Reduced Pressure Distillation Filtration->Distillation Crude Product Final_Product 2-Ethylhexyl acetate Distillation->Final_Product

Caption: Transesterification workflow for this compound synthesis.

logical_relationship_catalyst_yield cluster_catalysts Catalyst Types cluster_conditions Reaction Conditions cluster_yield Resulting Yield Catalyst_Choice Catalyst Selection NKC9 NKC-9 Catalyst_Choice->NKC9 Amberlyst15 Amberlyst-15 Catalyst_Choice->Amberlyst15 pTSA pTSA Catalyst_Choice->pTSA Photocatalyst Photocatalyst Catalyst_Choice->Photocatalyst Transesterification Transesterification NKC9->Transesterification Esterification_RD Esterification (Reactive Distillation) Amberlyst15->Esterification_RD Esterification_Batch Esterification (Batch) pTSA->Esterification_Batch Photocatalysis Photocatalysis Photocatalyst->Photocatalysis High_Yield High Yield (>90%) Transesterification->High_Yield Esterification_RD->High_Yield Moderate_Yield Moderate Yield (~70%) Esterification_Batch->Moderate_Yield Very_High_Yield Very High Yield (>95%) Photocatalysis->Very_High_Yield

Caption: Impact of catalyst choice on reaction conditions and yield.

References

Technical Support Center: Purification of 2-Ethylhexyl Acetate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Ethylhexyl acetate via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I might encounter in my crude this compound?

A1: Common impurities in crude this compound resulting from esterification reactions can include unreacted starting materials such as acetic acid and 2-ethylhexanol, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and byproducts like water. At elevated temperatures, side reactions can also lead to the formation of other byproducts, such as di-2-ethylhexyl ether from the dehydration of 2-ethylhexanol.

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: this compound is a high-boiling point compound (199 °C at atmospheric pressure).[1][2][3] Distilling at this high temperature can lead to thermal decomposition, unwanted side reactions, and discoloration of the product. Vacuum distillation significantly lowers the boiling point, allowing for a gentler purification process that preserves the integrity of the compound.[4]

Q3: How can I remove acidic impurities before distillation?

A3: Acidic impurities, such as residual acetic acid or the acid catalyst, should be removed before distillation to prevent degradation of the product at high temperatures. This is typically achieved by washing the crude ester with a basic solution, such as a saturated sodium bicarbonate solution, followed by washing with brine to remove excess water. The organic layer should then be dried thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.

Q4: What is "bumping" and how can I prevent it during the vacuum distillation of this compound?

A4: Bumping is the sudden, violent boiling of a liquid in a distillation flask, which can lead to sample loss and contamination of the distillate.[1][3] It is often caused by applying too much heat or vacuum too quickly.[1][3] To prevent bumping, it is crucial to use a magnetic stir bar for smooth boiling; boiling stones are ineffective under vacuum.[5] Additionally, a Claisen adapter can help prevent any bumped material from reaching the condenser.[5] Gradual heating and application of vacuum are also essential.

Q5: My distilled this compound is not pure. What could be the issue?

A5: Impure distillate can result from several factors. Inefficient separation from close-boiling impurities may require the use of a fractionating column. Foaming or bumping can carry non-volatile impurities into the condenser. Ensure your crude product is properly washed and dried before distillation to remove baseline impurities. Also, check for leaks in your distillation setup, as this can affect the vacuum level and, consequently, the separation efficiency.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Boiling Point (at 760 mmHg)199 °C[1][2][3]
Density (at 20 °C)0.873 g/mL
Vapor Pressure (at 20 °C)0.399 mmHg[2]
Solubility in WaterSlightly soluble[2]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
145
568
1081
2095
50117
100138
760199

Note: These values are estimated using the Clausius-Clapeyron equation and are intended as a guide. Actual boiling points may vary depending on the specific conditions and purity of the compound.

Experimental Protocols

Pre-Distillation Workup of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Gently swirl the funnel, and then stopper and invert it, frequently venting to release any evolved gas.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried organic layer to remove the drying agent. The filtrate is now ready for vacuum distillation.

Vacuum Distillation of this compound
  • Apparatus Setup:

    • Inspect all glassware for cracks or defects before use.

    • Assemble the vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a condenser, a vacuum adapter, and receiving flasks.

    • Grease all ground-glass joints to ensure a good seal.[5]

    • Place a magnetic stir bar in the round-bottom flask.[5]

    • Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source.

  • Procedure:

    • Transfer the pre-treated and dried crude this compound into the round-bottom flask. The flask should not be more than two-thirds full.

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude this compound.

    • Slowly apply the vacuum to the system. You may observe some initial bubbling as volatile impurities are removed.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

    • Observe the distillation, collecting any low-boiling forerun in a separate receiving flask.

    • As the temperature approaches the expected boiling point of this compound at the applied pressure (refer to Table 2), change to a clean receiving flask to collect the main fraction.

    • Continue to collect the distillate while monitoring the temperature and pressure. A stable boiling point indicates the collection of a pure fraction.

    • Once the distillation is complete, or if the temperature begins to rise significantly, stop the distillation.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Turn off the cooling water.

    • Disassemble the apparatus and store the purified this compound in a sealed container.

Mandatory Visualizations

Experimental_Workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation crude_product Crude this compound wash_bicarb Wash with NaHCO3 Solution crude_product->wash_bicarb Neutralize Acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove Water dry_ester Dry with Anhydrous MgSO4 wash_brine->dry_ester Thorough Drying filtered_ester Filtered Crude Ester dry_ester->filtered_ester distill_setup Assemble Apparatus filtered_ester->distill_setup apply_vacuum Apply Vacuum & Stir distill_setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Pure Fraction collect_forerun->collect_product shutdown Cool & Vent System collect_product->shutdown pure_product Purified this compound shutdown->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Potential Solutions start Distillation Problem bumping Violent Bumping start->bumping foaming Excessive Foaming start->foaming no_distillate No Distillate at Expected Temp start->no_distillate impure_distillate Impure Distillate start->impure_distillate solution_bumping Use Stir Bar Reduce Heat Gradual Vacuum Use Claisen Adapter bumping->solution_bumping solution_foaming Reduce Agitation Use Antifoam Agent Larger Flask foaming->solution_foaming solution_no_distillate Check for Leaks Increase Heat Slowly Check Thermometer Placement Insulate Column no_distillate->solution_no_distillate solution_impure_distillate Improve Pre-wash Use Fractionating Column Control Distillation Rate Prevent Bumping/Foaming impure_distillate->solution_impure_distillate

Caption: Troubleshooting logic for vacuum distillation issues.

References

Troubleshooting low yield in the Reformatsky reaction for acetate esters

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide & FAQs for Acetate Esters

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the Reformatsky reaction, particularly when using acetate esters like ethyl bromoacetate or ethyl iodoacetate.

Frequently Asked Questions (FAQs)

1. My Reformatsky reaction with an acetate ester has a very low yield. What are the most common causes?

Low yields in the Reformatsky reaction are typically traced back to a few critical factors. The most common issue is inadequate activation of the zinc metal, which is necessary to remove the passivating zinc oxide layer that prevents the reaction from starting.[1] Other frequent causes include the presence of moisture or protic impurities in reagents and solvents, improper reaction temperatures, and the occurrence of side reactions.

A systematic approach to troubleshooting is often the most effective way to identify and solve the root cause of the low yield.

dot

Troubleshooting_Workflow start Low Yield Observed check_zinc 1. Verify Zinc Activation start->check_zinc zinc_ok Activation Sufficient? check_zinc->zinc_ok check_reagents 2. Check Reagent & Solvent Purity reagents_ok Reagents Anhydrous? check_reagents->reagents_ok check_conditions 3. Review Reaction Conditions (Temp, Addition Rate) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_byproducts 4. Analyze for Byproducts end Yield Improved check_byproducts->end zinc_ok->check_reagents Yes activate_zinc Re-activate Zinc (See Protocol) zinc_ok->activate_zinc No reagents_ok->check_conditions Yes purify_reagents Dry Solvents/Purify Reagents reagents_ok->purify_reagents No conditions_ok->check_byproducts Yes optimize_conditions Adjust Temperature or Slow Reagent Addition conditions_ok->optimize_conditions No activate_zinc->check_zinc Retry purify_reagents->check_reagents Retry optimize_conditions->check_conditions Retry

Caption: General troubleshooting workflow for low yield.

2. How critical is zinc quality, and what is the best way to activate it?

The activation of zinc is arguably the most critical step for a successful Reformatsky reaction.[2] Commercial zinc dust is coated with a layer of zinc oxide, which must be removed for the zinc to undergo oxidative addition with the α-halo ester.[3][4] Several activation methods exist, and their effectiveness can significantly impact the reaction yield.

Activation MethodActivating Agent(s)Typical EfficacyReference
Acid WashDilute HClGood[5][6]
Iodine TreatmentI₂ (catalytic)Good to Excellent[3][7][8]
TMSCl TreatmentTrimethylsilyl chlorideGood to Excellent[9][10][11]
Rieke® ZincZnCl₂, Lithium NaphthalenideExcellent[5][8][12]
DIBAL-HDiisobutylaluminium hydrideExcellent (for scale-up)[13]

Experimental Protocol: Zinc Activation with Iodine

This protocol describes a common and effective method for activating zinc dust for immediate use in a Reformatsky reaction.[7]

Materials:

  • Zinc dust

  • Iodine (a few crystals)

  • Anhydrous solvent (e.g., THF, Toluene)[14][15]

  • Three-neck round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Place the zinc dust and a few crystals of iodine into the dry, nitrogen-flushed flask.[7]

  • Add a small amount of the anhydrous solvent.

  • Gently heat the mixture while stirring. Activation is indicated by the disappearance of the purple iodine color.[7]

  • Cool the flask to the desired reaction temperature before adding the reactants.

3. My reaction is not initiating. What are the likely causes and how can I fix it?

Failure to initiate is almost always due to inactive zinc or the presence of inhibitors like water.[1] Assuming reagents are pure and anhydrous, the focus should be on promoting the initial oxidative addition step.

Troubleshooting Initiation Failure:

  • Insufficient Activation: The zinc may not be active enough. Re-run the activation procedure or try a more potent method from the table above.

  • Gentle Heating: A small amount of heat can often overcome the activation energy barrier. Gently warm the flask with a heat gun or in a warm water bath.

  • "Priming" with Iodine: Adding a single, small crystal of iodine to the reaction mixture can sometimes initiate the reaction.[7]

  • Sonication: Using an ultrasonic bath can help clean the zinc surface and promote the reaction.

dot

Initiation_Factors center Successful Initiation zinc Highly Active Zinc Surface zinc->center anhydrous Anhydrous Conditions anhydrous->center energy Sufficient Activation Energy (Heating/Sonication) energy->center initiator Chemical Initiator (e.g., Iodine) initiator->center

Caption: Key factors for successful reaction initiation.

4. I am observing significant byproducts. What are they and how can I minimize them?

The primary byproduct in the Reformatsky reaction is typically from the Wurtz-type coupling of the organozinc reagent with another molecule of the α-halo ester. Aldol condensation of the starting ketone or aldehyde can also occur if it is highly enolizable.

Strategies to Minimize Byproducts:

  • Slow Addition: Adding the acetate ester solution dropwise to the suspension of zinc and the carbonyl compound (a Barbier-type procedure) can keep the concentration of the organozinc reagent low, thus minimizing self-coupling.[7]

  • Temperature Control: Lowering the reaction temperature can often favor the desired carbonyl addition over side reactions. While some procedures use elevated temperatures, running the reaction at room temperature or even 0 °C may improve selectivity.[14]

  • Stoichiometry: Using a slight excess of the carbonyl compound relative to the α-halo ester can help ensure the organozinc reagent reacts with its intended target.

TemperatureDesired Product YieldWurtz Byproduct Formation
High (e.g., Reflux)May DecreaseIncreases
Moderate (e.g., 25-40 °C)Often OptimalModerate
Low (e.g., 0 °C)May Increase SelectivityDecreases

Note: Table data is illustrative. Optimal temperature is substrate-dependent.

5. How do the solvent and temperature affect the yield of the Reformatsky reaction?

Solvent choice and temperature are critical parameters for optimizing yield. The solvent must be inert and anhydrous.[15] Ethereal solvents are most common.

SolventTypical TemperatureNotes
Diethyl EtherReflux (35 °C)Classic solvent, but low boiling point may limit reaction rate.[15]
Tetrahydrofuran (THF)Room Temp to Reflux (66 °C)Very common, good solvating properties for the organozinc intermediate.[12][15]
Toluene / Benzene90-110 °CHigher temperatures can promote reaction but may also increase byproduct formation.[14][16]
DioxaneRoom Temp to RefluxAnother suitable ethereal solvent.[9]

Higher temperatures generally increase the reaction rate but can also lead to more side reactions. It is often best to start at room temperature and only apply heat if the reaction is sluggish or fails to initiate. A successful reaction often has a gentle exotherm that can be controlled with a water bath.

References

Potential side reactions in the synthesis of 2-Ethylhexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions during the synthesis of 2-Ethylhexyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product contains low-boiling point impurities. What are the likely side products and how can I identify them?

A1: A common low-boiling point impurity is 2-octene , which arises from the acid-catalyzed dehydration of the starting material, 2-ethylhexanol. This side reaction is particularly favored at higher temperatures and with strong protic acid catalysts like sulfuric acid.

Troubleshooting:

  • Identification: The presence of 2-octene can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). Look for a peak with a shorter retention time than 2-ethylhexanol and this compound. The mass spectrum of 2-octene will show a molecular ion peak at m/z 112.

  • Prevention:

    • Temperature Control: Maintain the reaction temperature below 120°C. Higher temperatures significantly promote the dehydration of the alcohol.

    • Catalyst Choice: Opt for a milder catalyst. Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are less prone to causing dehydration compared to strong mineral acids like sulfuric acid.

    • Water Removal: Efficiently remove water as it forms. This shifts the equilibrium towards the desired ester formation and minimizes the opportunity for side reactions. A Dean-Stark apparatus is highly effective for this purpose.

Q2: I am observing a high-boiling point impurity in my product analysis. What could it be and how can I avoid its formation?

A2: A likely high-boiling point byproduct is bis(2-ethylhexyl) ether . This is formed through the acid-catalyzed intermolecular dehydration of two molecules of 2-ethylhexanol. Similar to alkene formation, this side reaction is promoted by strong acids and elevated temperatures.

Troubleshooting:

  • Identification: GC-MS analysis will show a peak with a longer retention time than this compound. The ether will have a distinct mass spectrum.

  • Prevention:

    • Lower Reaction Temperature: Keeping the reaction temperature at the lower end of the effective range for esterification will disfavor ether formation.

    • Catalyst Selection: Use of solid acid catalysts can reduce the incidence of ether formation.

    • Stoichiometry Control: Using a slight excess of acetic acid can favor the esterification reaction over the self-condensation of the alcohol.

Q3: The conversion of 2-ethylhexanol is incomplete, even after prolonged reaction times. What could be the issue?

A3: Incomplete conversion in Fischer esterification is often due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.

Troubleshooting:

  • Efficient Water Removal: Ensure your water removal method (e.g., Dean-Stark trap) is functioning correctly. The continuous removal of water is critical to drive the reaction to completion.

  • Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and has not been deactivated by impurities.

  • Reactant Ratio: While a 1:1 molar ratio of alcohol to acid is stoichiometric, using a slight excess of one reactant (typically the less expensive one) can help drive the reaction forward.

Data on Side Reaction Control

The choice of catalyst and reaction temperature are critical in minimizing the formation of byproducts. The following table summarizes the impact of these parameters on the formation of 2-octene and bis(2-ethylhexyl) ether.

CatalystTemperature (°C)Molar Ratio (Alcohol:Acid)2-Octene Yield (%)Bis(2-ethylhexyl) Ether Yield (%)This compound Yield (%)Reference
Sulfuric Acid1401:1.2>5~2-3~90General Literature
Sulfuric Acid1201:1.2<2<1>95General Literature
Amberlyst-151201:1Not DetectedNot Detected>98[1]
NKC-9 Resin801:4 (transesterification)Not ApplicableNot Applicable90.90[2]

Note: The data presented are representative values from literature and may vary based on specific experimental conditions.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and potential side reactions in the synthesis of this compound.

G Reactants 2-Ethylhexanol + Acetic Acid Intermediate1 Protonated Acetic Acid Reactants->Intermediate1 H+ (Catalyst) Dehydration_Product 2-Octene + Water Reactants->Dehydration_Product H+ (Catalyst) -H2O (Dehydration) Ether_Product Bis(2-ethylhexyl) Ether + Water Reactants->Ether_Product H+ (Catalyst) -H2O (Etherification) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + 2-Ethylhexanol Product This compound + Water Intermediate2->Product -H2O, -H+ G Start Assemble Apparatus Charge Charge Reactants, Solvent, and Catalyst Start->Charge React Heat to Reflux & Collect Water via Dean-Stark Charge->React Cool Cool to Room Temperature React->Cool Filter_Catalyst Filter to Remove Catalyst Cool->Filter_Catalyst Wash Wash with H2O, NaHCO3, and Brine Filter_Catalyst->Wash Dry Dry Organic Layer Wash->Dry Filter_Drying_Agent Filter to Remove Drying Agent Dry->Filter_Drying_Agent Evaporate Remove Solvent (Rotary Evaporator) Filter_Drying_Agent->Evaporate Distill Vacuum Distillation Evaporate->Distill End High-Purity This compound Distill->End

References

Stability and degradation of 2-Ethylhexyl acetate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Ethylhexyl acetate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

Under normal storage conditions, this compound is a stable, colorless liquid.[1][2] It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to form 2-ethylhexanol and acetic acid. Other potential degradation pathways, particularly under stress conditions, include thermal decomposition and oxidation.

Q3: How susceptible is this compound to hydrolysis?

This compound is readily hydrolyzed, especially in the presence of acids, bases, or enzymes (esterases). In biological systems, this hydrolysis is rapid. For instance, the in vitro half-life of this compound in blood has been reported to be as short as 2.3 minutes.[3]

Q4: What are the known degradation products of this compound?

The primary and well-documented degradation products resulting from hydrolysis are:

  • 2-Ethylhexanol

  • Acetic acid

Under thermal stress, particularly at high temperatures, the hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[1]

Q5: What materials and conditions should be avoided to prevent the degradation of this compound?

To maintain the integrity of this compound, avoid contact with:

  • Strong oxidizing agents[1]

  • Strong bases[1]

  • Strong acids[1]

  • Sources of ignition and high temperatures[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed during HPLC analysis of a this compound formulation. Hydrolysis of this compound.Prepare fresh samples and use a mobile phase with a neutral pH. Analyze for the presence of 2-ethylhexanol and acetic acid to confirm hydrolysis.
Loss of potency or change in physical appearance (e.g., odor) of a this compound-containing solution over time. Degradation due to improper storage or incompatibility with other formulation components.Review the storage conditions and ensure they are in line with the recommendations (cool, dry, protected from light). Investigate potential incompatibilities with excipients, especially those with acidic or basic properties.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure that temperature, humidity, and light exposure are tightly controlled across all samples and time points. Use calibrated equipment and standardized procedures.
Discoloration of the sample upon heating. Thermal decomposition.Avoid excessive heating. If heating is necessary for an experimental procedure, conduct it under an inert atmosphere (e.g., nitrogen) and for the shortest possible duration.

Quantitative Data on Degradation

Table 1: Hydrolytic Degradation Data

ParameterValueConditionsReference
In vitro half-life in blood2.3 minutesNot specified[3]
Enzymatic hydrolysis rate (using octyl acetate as a surrogate)47 nmol/mg S9 protein/minute10-minute incubation at 37°C in rat ethmoturbinates S9 mix[3]

Table 2: Thermal Degradation Data

ParameterValueReference
Boiling Point199 °C[4]
Autoignition Temperature> 268 °C[4]
Hazardous Decomposition ProductsCarbon Monoxide, Carbon Dioxide[1]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl in a suitable container.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase before HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a suitable container.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase before HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of 2-ethylhexanol.

Protocol 2: Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • 3% Hydrogen peroxide (H₂O₂) solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile.

  • Oxidation:

    • Add a specific volume of 3% H₂O₂ to the this compound solution.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method to determine the concentration of this compound.

Visualizations

Hydrolysis_Pathway cluster_products Degradation Products 2-Ethylhexyl_acetate This compound Products 2-Ethylhexyl_acetate->Products H2O Water (H₂O) H2O->Products 2-Ethylhexanol 2-Ethylhexanol Products->2-Ethylhexanol Hydrolysis (Acid/Base/Enzyme) Acetic_acid Acetic Acid Products->Acetic_acid

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Assess Degradation Identify Degradants Determine Pathways Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Overcoming Enzyme Inhibition in Biocatalytic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of enzyme inhibition in the biocatalytic synthesis of esters.

Troubleshooting Guides

Issue 1: Low or Stalled Ester Conversion

Initial Observation: The reaction starts, but the conversion to the desired ester product is low and plateaus quickly.

Possible Cause Troubleshooting Steps
Product Inhibition The accumulation of the ester product can inhibit the enzyme's activity. Consider implementing in situ product removal (ISPR) techniques. This can be achieved by using adsorbent resins or a two-phase system to continuously remove the ester from the reaction medium.
Water Accumulation Water, a byproduct of esterification, can shift the reaction equilibrium back towards hydrolysis, reducing the net yield of the ester.[1] To counter this, add molecular sieves to the reaction or conduct the reaction under a vacuum to remove water as it is formed.
Substrate Inhibition High concentrations of either the alcohol or the carboxylic acid can inhibit or even deactivate the lipase.[1] Optimize the molar ratio of the substrates; often, an excess of one substrate can drive the reaction, but too much can be inhibitory. Consider a fed-batch approach where one of the substrates is added gradually to maintain a low, steady concentration.
Enzyme Deactivation The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions (e.g., extreme pH or temperature). Verify the enzyme's activity with a standard control reaction and ensure it has been stored at the recommended temperature.
Issue 2: Slow Initial Reaction Rate

Initial Observation: The reaction proceeds very slowly from the beginning.

Possible Cause Troubleshooting Steps
Suboptimal Temperature Enzyme activity is highly dependent on temperature. The optimal temperature for most lipase-catalyzed reactions is between 40-60°C. Conduct experiments at various temperatures to find the optimum for your specific enzyme.
Insufficient Enzyme Concentration The reaction rate is directly proportional to the amount of active enzyme. Increase the enzyme loading in the reaction mixture. Typical concentrations range from 1% to 10% (w/w) of the total substrates.
Mass Transfer Limitations In heterogeneous systems with immobilized enzymes, poor mixing can limit the access of substrates to the enzyme's active sites. Increase the agitation speed to improve mass transfer.
Incorrect Water Activity While excess water is detrimental, a minimal amount is necessary to maintain the enzyme's conformational flexibility and activity. Ensure that the reaction medium is not completely anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of enzyme inhibition in biocatalytic ester synthesis?

A1: The most common types are product inhibition, where the synthesized ester inhibits the enzyme, and substrate inhibition, where high concentrations of the alcohol or carboxylic acid reactants reduce enzyme activity. Water, as a byproduct, can also lead to a reversal of the reaction (hydrolysis), which is often mistaken for inhibition.

Q2: How can I determine if my enzyme is being inhibited by the substrate or the product?

A2: To determine the type of inhibition, you can perform kinetic studies by measuring the initial reaction rates at varying concentrations of substrates and products. A decrease in reaction rate with increasing substrate concentration suggests substrate inhibition. To test for product inhibition, add varying amounts of the final ester product to the initial reaction mixture and observe the effect on the initial reaction rate.

Q3: What is in situ product removal (ISPR), and how can it overcome product inhibition?

A3: In situ product removal (ISPR) is a strategy where the product is continuously removed from the reaction mixture as it is formed.[2][3] This prevents the accumulation of the product to inhibitory concentrations, thereby maintaining high enzyme activity and shifting the reaction equilibrium towards product formation, leading to higher yields.[2][3] Common ISPR methods include adsorption onto resins, liquid-liquid extraction, and vacuum stripping for volatile products.[2][3]

Q4: Can enzyme immobilization help in overcoming inhibition?

A4: Yes, enzyme immobilization can mitigate inhibition in several ways. It can enhance the enzyme's stability in the presence of inhibitory substrates or products. Furthermore, the microenvironment created within the immobilization support can sometimes lead to a lower local concentration of the inhibitor around the enzyme. Immobilization also simplifies the removal of the biocatalyst from the reaction mixture.

Q5: What is the role of the solvent in overcoming enzyme inhibition?

A5: The choice of solvent can significantly influence enzyme activity and inhibition. A suitable organic solvent can help to dissolve hydrophobic substrates and products, potentially reducing substrate inhibition by lowering the effective concentration of the reactants in the vicinity of the enzyme. Some solvents can also help to maintain the necessary water layer around the enzyme for its activity.

Quantitative Data on Enzyme Kinetics and Inhibition

The following tables summarize key kinetic parameters for lipase-catalyzed esterification, illustrating the effects of substrate inhibition.

Table 1: Michaelis-Menten and Inhibition Constants for Lipase-Catalyzed Esterification

EnzymeAcidAlcoholVmaxKm (Acid)Km (Alcohol)Ki (Acid)Ki (Alcohol)Reference
Candida rugosa lipaseButyric AcidEthyl Caprate2.861 µmol/min/mg0.0746 M0.125 M0.450 M-[4]
Immobilized Candida antarctica lipaseLauric Acidn-Butanol-4.7 x 10⁻⁷ M451.56 M-9.41 x 10⁷ M[1]
Immobilized Rhizomucor miehei lipaseIsovaleric AcidEthanol--0.256 M (in hexane)--[5]
Immobilized Rhizomucor miehei lipaseIsovaleric AcidEthanol--0.645 M (in mixed solvent)--[5]

Note: Vmax (maximum reaction velocity), Km (Michaelis constant, indicating substrate affinity), and Ki (inhibition constant, indicating inhibitor potency). A lower Ki value indicates stronger inhibition.

Experimental Protocols

Protocol 1: In-Situ Product Removal (ISPR) using Adsorbent Resin

This protocol describes a general procedure for using an adsorbent resin to remove an inhibitory ester product during a biocatalytic reaction.

Materials:

  • Immobilized lipase

  • Alcohol and carboxylic acid substrates

  • Appropriate organic solvent (e.g., hexane)

  • Hydrophobic adsorbent resin (e.g., Amberlite™ XAD™ series or similar)

  • Reaction vessel with temperature control and magnetic stirring

  • Molecular sieves (optional, for water removal)

  • Analytical equipment for monitoring reaction progress (e.g., GC or HPLC)

Procedure:

  • Resin Preparation:

    • Pre-treat the adsorbent resin according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by extensive washing with the reaction solvent to remove any preservatives.

    • Dry the resin under vacuum to remove the washing solvent.

  • Reaction Setup:

    • To the reaction vessel, add the alcohol, carboxylic acid, and the organic solvent in the desired molar ratios and concentration.

    • Add the prepared adsorbent resin to the reaction mixture. The amount of resin will depend on its adsorption capacity and the expected product concentration.

    • If necessary, add activated molecular sieves for water removal.

  • Enzyme Addition and Reaction:

    • Add the immobilized lipase to the reaction mixture to initiate the reaction.

    • Maintain the reaction at the optimal temperature with constant stirring to ensure good mixing of all components.

  • Monitoring the Reaction:

    • At regular intervals, take a small aliquot of the liquid phase of the reaction mixture.

    • Analyze the sample to determine the concentration of the ester product and the remaining substrates.

  • Product Recovery:

    • After the reaction is complete, separate the immobilized enzyme and the resin beads from the reaction mixture by filtration.

    • Wash the resin beads with a suitable organic solvent (e.g., ethanol or acetone) to elute the adsorbed ester product.

    • The solvent can then be removed by evaporation to obtain the purified product.

Protocol 2: Lipase Immobilization by Covalent Attachment using Glutaraldehyde

This protocol provides a method for immobilizing lipase onto a support containing primary amino groups using glutaraldehyde as a cross-linker.

Materials:

  • Lipase solution

  • Support material with amino groups (e.g., amino-functionalized silica or chitosan beads)

  • Glutaraldehyde solution (e.g., 2.5% v/v in a suitable buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Bovine Serum Albumin (BSA) solution (for blocking)

  • Washing buffers (e.g., phosphate buffer, high salt buffer)

Procedure:

  • Support Activation:

    • Wash the amino-functionalized support with the phosphate buffer.

    • Add the glutaraldehyde solution to the support and incubate with gentle shaking for a specified time (e.g., 2 hours) at room temperature. This activates the support by attaching aldehyde groups.

    • Wash the activated support extensively with the phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the lipase in the phosphate buffer.

    • Add the lipase solution to the activated support and incubate with gentle shaking for a suitable period (e.g., 4 hours) at room temperature or 4°C. This allows the formation of covalent bonds between the aldehyde groups on the support and the amino groups on the enzyme.

  • Blocking of Unreacted Groups:

    • (Optional) To block any remaining reactive aldehyde groups on the support, add a solution of BSA or another amine-containing molecule and incubate for a short period (e.g., 30 minutes).

  • Washing:

    • Wash the immobilized enzyme preparation thoroughly with the phosphate buffer to remove any unbound enzyme.

    • A high salt buffer can be used to remove any non-covalently bound enzyme.

  • Storage:

    • Store the immobilized lipase in a suitable buffer at 4°C until use.

Visualizations

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c + S EI_c EI Complex E_c->EI_c + I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c P_c Product (P) ES_c->P_c P_c->E_c + E E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc EI_nc->ESI_nc + S P_nc->E_nc + E

Types of Reversible Enzyme Inhibition

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_overcome Overcoming Inhibition (Optional) cluster_workup Work-up & Analysis Reactants Prepare Reactants (Alcohol, Acid, Solvent) Setup Set up Reaction Vessel (Temperature, Stirring) Reactants->Setup Enzyme Prepare Immobilized Enzyme Enzyme->Setup AddEnzyme Add Enzyme to Initiate Setup->AddEnzyme ISPR In-Situ Product Removal (e.g., Adsorbent Resin) Setup->ISPR WaterRemoval In-Situ Water Removal (e.g., Molecular Sieves) Setup->WaterRemoval Monitor Monitor Reaction (e.g., GC/HPLC) AddEnzyme->Monitor Separate Separate Enzyme & Resin Monitor->Separate Reaction Complete ISPR->Separate Elute Elute Product from Resin Separate->Elute Purify Purify Ester Elute->Purify

General Experimental Workflow for Biocatalytic Ester Synthesis

Logical_Relationship cluster_causes Potential Causes cluster_inhibition_types Types of Inhibition cluster_solutions Solutions Problem Low Ester Yield Inhibition Enzyme Inhibition Problem->Inhibition Equilibrium Reaction Equilibrium Problem->Equilibrium Deactivation Enzyme Deactivation Problem->Deactivation Product Product Inhibition Inhibition->Product Substrate Substrate Inhibition Inhibition->Substrate Immobilization Enzyme Immobilization Inhibition->Immobilization WaterRemoval Water Removal Equilibrium->WaterRemoval Deactivation->Immobilization ISPR In-Situ Product Removal Product->ISPR Optimization Substrate Ratio Optimization Substrate->Optimization

Troubleshooting Logic for Low Ester Yield

References

Optimizing molar ratio of reactants for 2-Ethylhexyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl acetate. The information presented here is designed to assist in optimizing the molar ratio of reactants for both direct esterification and transesterification routes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct esterification: The reaction of 2-Ethylhexanol with acetic acid, typically in the presence of an acid catalyst.

  • Transesterification: The reaction of an acetate ester, such as methyl acetate, with 2-Ethylhexanol.

Q2: How does the molar ratio of reactants affect the yield of this compound?

A2: The molar ratio of reactants is a critical parameter in the synthesis of this compound as it directly influences the reaction equilibrium and, consequently, the product yield.

  • In direct esterification , which is a reversible reaction, using an excess of one reactant (either 2-Ethylhexanol or acetic acid) can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. For instance, an excess of 2-ethylhexanol has been shown to increase the conversion of acetic acid to as high as 97%.[1][2]

  • In transesterification , a significant excess of the acetate source (e.g., methyl acetate) is often used to drive the reaction forward and maximize the conversion of the more valuable 2-Ethylhexanol.

Q3: What is the optimal molar ratio for the direct esterification of 2-Ethylhexanol and acetic acid?

A3: The optimal molar ratio can depend on the specific catalyst and reaction conditions. However, studies have shown that varying the molar ratio has a significant impact on conversion. For example, using a 2-Ethylhexanol to acetic acid molar ratio of 1:2 has been reported to achieve a 90% conversion of 2-ethyl-1-hexanol.[1] Conversely, increasing the molar ratio of 2-Ethylhexanol to acetic acid (e.g., 2:1 and 3:1) can also lead to high conversions of acetic acid.[1][2]

Q4: What is the optimal molar ratio for the transesterification of methyl acetate with 2-Ethylhexanol?

A4: For the transesterification route using a strongly acidic cation-exchange resin like NKC-9, an optimal molar ratio of methyl acetate to 2-Ethylhexanol has been found to be 4:1.[3][4] This excess of methyl acetate helps to drive the reaction towards the formation of this compound.

Q5: What are common side reactions to be aware of when optimizing the molar ratio?

A5: A potential side reaction, particularly at elevated temperatures and with certain acid catalysts, is the dehydration of 2-Ethylhexanol to form ethers or alkenes. While not extensively reported as a major issue under typical esterification conditions, it is a possibility to consider if unexpected byproducts are observed.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield/Conversion Unfavorable Molar Ratio: The reversible nature of the esterification reaction may be limiting the product formation due to an inappropriate molar ratio of reactants.Adjust Molar Ratio: Systematically vary the molar ratio of 2-Ethylhexanol to acetic acid (or methyl acetate). For direct esterification, try increasing the excess of one reactant (e.g., start with a 1.5:1 or 2:1 ratio of alcohol to acid). For transesterification, ensure a significant excess of the acetate donor (e.g., 4:1 methyl acetate to 2-Ethylhexanol).[1][2][3][4]
Inadequate Catalyst: The catalyst may be inactive or used in an insufficient amount.Verify Catalyst Activity: Ensure the catalyst (e.g., Amberlyst-15, Amberlyst 36, NKC-9) is active and dry.[1][5] Optimize Catalyst Loading: The amount of catalyst can influence the reaction rate. Consult literature for recommended catalyst loadings for your specific reaction.
Slow Reaction Rate Suboptimal Molar Ratio: An equimolar ratio in a reversible reaction can lead to a slow approach to equilibrium.Increase Reactant Concentration: Increasing the concentration of one of the reactants can lead to a higher initial reaction rate.
Low Temperature: The reaction temperature may be too low for the catalyst to be effective.Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions. Typical temperatures for these reactions range from 60°C to 100°C.[1]
Presence of Unreacted Starting Material Insufficient Excess of One Reactant: In a reversible reaction, it is common to have some unreacted starting materials at equilibrium.Increase the Excess of One Reactant: To drive the conversion of the limiting reactant further, increase the molar excess of the other reactant.
Reaction Has Not Reached Equilibrium: The reaction time may be too short.Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached equilibrium.

Data Presentation

Table 1: Effect of Molar Ratio on this compound Synthesis via Direct Esterification

2-Ethylhexanol:Acetic Acid Molar RatioCatalystTemperature (°C)Reaction Time (h)Conversion (%)
1:212-tungstophosphoric acid on hydrous zirconia100590 (of 2-ethyl-1-hexanol)[1]
1:1, 2:1, 3:1Amberlyst 3690-Increasing excess of 2-ethylhexanol increases conversion of acetic acid up to 97%[1][2]

Table 2: Optimal Conditions for this compound Synthesis via Transesterification

Methyl Acetate:2-Ethylhexanol Molar RatioCatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Product Yield (%)2-Ethylhexanol Conversion (%)
4:1NKC-92080390.90[3][4]79.64[3][4]

Experimental Protocols

1. Experimental Protocol for Optimizing Molar Ratio in Direct Esterification

This protocol describes a general procedure for optimizing the molar ratio of 2-Ethylhexanol to acetic acid using an acid catalyst like Amberlyst-15.

  • Materials: 2-Ethylhexanol, glacial acetic acid, Amberlyst-15 catalyst, and a suitable solvent (optional, e.g., toluene).

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, heating mantle, and a thermometer.

  • Procedure:

    • Set up the reaction apparatus in a fume hood.

    • To the round-bottom flask, add a fixed amount of the limiting reactant (e.g., 1 mole of acetic acid).

    • Add the desired molar equivalent of 2-Ethylhexanol. For example, for a 1:1 molar ratio, add 1 mole of 2-Ethylhexanol. For a 2:1 molar ratio of alcohol to acid, add 2 moles of 2-Ethylhexanol.

    • Add the Amberlyst-15 catalyst (typically 5-10% by weight of the total reactants).

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100°C).

    • Monitor the reaction progress by taking small samples at regular intervals and analyzing them using Gas Chromatography (GC) to determine the conversion of the limiting reactant.

    • Continue the reaction until no further increase in conversion is observed, indicating that equilibrium has been reached.

    • Repeat the experiment with different molar ratios to determine the optimal ratio for maximizing the yield of this compound.

2. Experimental Protocol for Transesterification of Methyl Acetate with 2-Ethylhexanol

This protocol is based on the optimized conditions found for the synthesis of this compound using the NKC-9 catalyst.[3][4]

  • Materials: 2-Ethylhexanol, methyl acetate, and NKC-9 catalyst.

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer, placed in a constant temperature water bath.

  • Procedure:

    • To the three-necked flask, add 2-Ethylhexanol and the NKC-9 catalyst (20 wt% of 2-Ethylhexanol).

    • Heat the mixture to 80°C while stirring.

    • Once the temperature is stable, add methyl acetate (at a 4:1 molar ratio to 2-Ethylhexanol) dropwise from the dropping funnel over a period of time.

    • After the addition is complete, maintain the reaction mixture at 80°C for 3 hours.

    • After 3 hours, stop the reaction and allow the mixture to cool.

    • Separate the catalyst from the product mixture by filtration.

    • Purify the this compound from the crude product by distillation.

    • Analyze the product purity and yield using Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization reactants Define Reactants (2-Ethylhexanol & Acetic Acid) setup Assemble Reaction Apparatus reactants->setup catalyst Select Catalyst (e.g., Amberlyst-15) catalyst->setup ratios Set Molar Ratios (e.g., 1:1, 1.5:1, 2:1) ratios->setup mix Charge Reactants & Catalyst setup->mix heat Heat to Reaction Temperature mix->heat monitor Monitor Reaction by GC heat->monitor data Collect Conversion Data monitor->data compare Compare Yields for Each Ratio data->compare optimal Determine Optimal Molar Ratio compare->optimal

Caption: Experimental workflow for optimizing reactant molar ratio.

troubleshooting_guide start Low Yield of This compound cause1 Is the molar ratio optimized? start->cause1 cause2 Is the catalyst active and in sufficient quantity? start->cause2 cause3 Is the reaction at equilibrium? start->cause3 solution1a Systematically vary the molar ratio of reactants. cause1->solution1a No solution1b Introduce an excess of one reactant to shift equilibrium. cause1->solution1b Yes, but still low solution2 Check catalyst activity, consider fresh catalyst or increase loading. cause2->solution2 No solution3 Increase reaction time and monitor conversion until plateau. cause3->solution3 No

Caption: Troubleshooting logic for low product yield.

References

Removal of water byproduct in 2-Ethylhexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Ethylhexyl Acetate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on the critical step of removing the water byproduct to ensure high reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of water in this compound synthesis via Fischer esterification.

Symptom Possible Cause(s) Recommended Action(s)
Low reaction conversion despite prolonged reaction time. - Inefficient water removal, leading to reaction equilibrium.[1][2][3] - Catalyst deactivation or insufficient catalyst loading.- Azeotropic Distillation: Ensure the Dean-Stark trap is functioning correctly and the chosen entrainer (e.g., toluene) is forming an azeotrope with water.[1] - Drying Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture.[2][3] - Catalyst: Check the catalyst's activity. If using an ion-exchange resin like Amberlyst-15, ensure it has not exceeded its thermal stability limit.[4][5] For acid catalysts like H₂SO₄ or p-TsOH, verify the concentration and consider adding a fresh batch.[3][6]
Water is not collecting in the Dean-Stark trap. - The reaction temperature is too low to achieve the boiling point of the azeotrope. - The entrainer is not suitable for the reaction conditions.- Gradually increase the reaction temperature to ensure the azeotrope distills.[6] - Verify that the entrainer (e.g., toluene, hexane) is appropriate for the reactants and reaction temperature.[3] Toluene is a common and effective choice for this synthesis.[4][7][8]
The reaction mixture is turning dark or showing signs of degradation. - The reaction temperature is too high, causing side reactions or decomposition of starting materials or product.[9] - The acid catalyst concentration is too high, promoting charring.- Reduce the reaction temperature. For Amberlyst-15, maintain the temperature below its thermal stability limit.[4][8] - Optimize the catalyst loading. A lower concentration may be sufficient to catalyze the reaction without causing degradation.
Product is contaminated with unreacted starting materials. - Incomplete reaction due to persistent water in the mixture. - Insufficient excess of one reactant to shift the equilibrium.- Employ a more rigorous water removal method, such as reactive distillation, if available.[4][8] - Use a larger excess of one of the reactants, typically the less expensive one (e.g., acetic acid or 2-ethylhexanol).[1][2]
Phase separation in the Dean-Stark trap is slow or incomplete. - The densities of the aqueous and organic layers are too similar at the operating temperature.- Allow the condensate to cool sufficiently in the arm of the Dean-Stark trap to improve the density difference and facilitate separation.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of water crucial in the synthesis of this compound?

The synthesis of this compound from 2-ethylhexanol and acetic acid is a reversible equilibrium reaction known as Fischer esterification.[1][2] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus limiting the yield of the desired ester.[1] Continuous removal of water as it is formed is essential to drive the reaction to completion and achieve a high conversion of reactants to the product.[1][2][6]

Q2: What are the primary methods for removing the water byproduct?

The most common methods for water removal in this synthesis are:

  • Azeotropic Distillation with a Dean-Stark Trap: This involves adding an entrainer (a water-immiscible solvent like toluene or hexane) that forms a low-boiling azeotrope with water.[1][3] The azeotrope is distilled off, condensed, and collected in a Dean-Stark trap, where the denser water separates and can be removed, while the entrainer is returned to the reaction flask.[1]

  • Reactive Distillation: This technique combines chemical reaction and distillation in a single apparatus.[4][8] As the esterification reaction occurs in the reactive zone of a distillation column, the water byproduct is continuously removed by distillation, which significantly enhances the conversion rate.[4][8][10] Toluene can be used as an entrainer in this process as well.[4][7][8]

  • Use of Drying Agents (Desiccants): Solid drying agents, such as molecular sieves (typically 3Å or 4Å), can be added directly to the reaction mixture to absorb the water as it is formed.[2][3] Anhydrous salts like copper(II) sulfate can also be used.[3]

Q3: How do I choose the right entrainer for azeotropic distillation?

An ideal entrainer should be:

  • Immiscible with water.

  • Form a low-boiling azeotrope with water.

  • Have a boiling point that is suitable for the desired reaction temperature.

  • Be inert to the reactants and the catalyst. Toluene is frequently used for this compound synthesis as it effectively forms an azeotrope with water and helps maintain a suitable reaction temperature, especially when using temperature-sensitive catalysts like Amberlyst-15.[4][5][7][8]

Q4: Can I synthesize this compound without producing water?

Yes, alternative synthesis routes that avoid the formation of water can be employed. One such method is transesterification, for example, the reaction of 2-ethylhexanol with methyl acetate.[11][12] This reaction produces methanol as a byproduct instead of water, and the equilibrium can be driven forward by removing the low-boiling methanol.

Q5: What catalysts are typically used in conjunction with water removal methods?

Commonly used catalysts include:

  • Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can be corrosive and require neutralization during workup.[3][6]

  • Heterogeneous Acid Catalysts: Ion-exchange resins like Amberlyst-15 are widely used as they are solid catalysts that can be easily filtered out of the reaction mixture, simplifying purification.[4][5][8]

Quantitative Data Presentation

Table 1: Comparison of Water Removal Methods

MethodTypical Entrainer/AgentOperating Temperature (°C)AdvantagesDisadvantages
Azeotropic Distillation Toluene, Hexane60 - 110[3]Highly efficient for continuous water removal, drives reaction to high conversion.[1]Requires specialized glassware (Dean-Stark trap).
Reactive Distillation Toluene[4][8]Varies with pressureCombines reaction and separation into one unit, leading to process intensification, higher conversion, and potential energy savings.[4][7]Requires specialized and more complex equipment.
Drying Agents Molecular Sieves (3Å or 4Å)Varies with reactionSimple setup, does not require specialized distillation apparatus.[2]Can be less efficient for large-scale reactions, requires separation of the drying agent from the product.

Experimental Protocols

Protocol 1: Water Removal using Azeotropic Distillation with a Dean-Stark Trap

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add 2-ethylhexanol, acetic acid (a slight excess of one reactant is recommended), a catalytic amount of p-toluenesulfonic acid, and the entrainer (e.g., toluene).

  • Reaction and Water Removal:

    • Heat the mixture to reflux. The vapor of the toluene-water azeotrope will rise into the condenser.

    • The condensed liquid will collect in the Dean-Stark trap.

    • As the condensate cools in the trap, it will separate into two layers: a lower aqueous layer and an upper organic layer (toluene).

    • The toluene will overflow from the side arm of the trap and return to the reaction flask.

    • Continue the reaction, periodically draining the collected water from the bottom of the trap.

  • Monitoring and Completion: Monitor the reaction progress by observing the rate of water collection. The reaction is considered complete when no more water is collected in the trap.

  • Workup: Cool the reaction mixture. Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify the this compound by distillation.[6]

Protocol 2: Water Removal using Reactive Distillation

  • Apparatus Setup: A reactive distillation column is packed with a structured catalyst, such as an ion-exchange resin (e.g., Amberlyst-15). The column is equipped with a reboiler, a condenser, and a product collection system.

  • Feeding Reactants: Continuously feed 2-ethylhexanol and acetic acid into the reactive section of the column. An entrainer like toluene can also be co-fed.[4][8]

  • Reaction and Separation:

    • Heat the reboiler to initiate the reaction and vaporization.

    • As the reactants flow down the column over the catalyst bed, esterification occurs.

    • The water produced, along with the entrainer and unreacted volatile components, moves up the column.

    • The less volatile this compound product moves down the column and is collected from the reboiler.

    • The overhead vapor is condensed. Water is separated from the entrainer in a decanter, and the entrainer is refluxed back to the column.

  • Process Control: Maintain the column's temperature and pressure profiles to optimize both the reaction rate and the separation efficiency.

  • Product Collection: Continuously withdraw the high-purity this compound from the bottom of the column.

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_reaction Reaction & Water Removal cluster_workup Workup & Purification setup Assemble Flask, Dean-Stark Trap, & Condenser charge Charge Reactants, Catalyst, & Toluene setup->charge heat Heat to Reflux charge->heat distill Azeotrope Distills & Condenses heat->distill separate Water Separates in Trap distill->separate collect Collect Water separate->collect collect->heat Return Entrainer cool Cool Mixture collect->cool wash Neutralize & Wash cool->wash dry Dry & Filter wash->dry purify Purify by Distillation dry->purify

Caption: Workflow for Azeotropic Distillation using a Dean-Stark Trap.

logical_relationship start 2-Ethylhexanol + Acetic Acid (Reactants) reaction Fischer Esterification (Reversible Reaction) start->reaction product This compound + Water (Products) reaction->product product->reaction Reverse Reaction removal Water Removal (Le Chatelier's Principle) product->removal Byproduct equilibrium Equilibrium Shift removal->equilibrium yield Increased Product Yield equilibrium->yield

Caption: Principle of Water Removal in Fischer Esterification.

References

Minimizing byproduct formation during 2-Ethylhexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Direct Esterification: The reaction of 2-ethylhexanol with acetic acid, typically in the presence of an acid catalyst. This is a reversible reaction, and water is generated as a byproduct.

  • Transesterification: The reaction of a different acetate ester, commonly methyl acetate or ethyl acetate, with 2-ethylhexanol. This method avoids the formation of water.

Q2: What are the most common byproducts I should be aware of during the synthesis of this compound?

A2: The formation of byproducts is a key challenge in achieving high purity this compound. The most prevalent byproducts are:

  • Octene isomers: These are formed via the acid-catalyzed dehydration of 2-ethylhexanol, particularly at elevated temperatures.

  • Bis(2-ethylhexyl) ether: This ether is produced from the self-condensation of two molecules of 2-ethylhexanol, which is also promoted by acid catalysts and higher temperatures.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation is crucial for obtaining a high yield of pure product. Key strategies include:

  • Temperature Control: Maintaining the optimal reaction temperature is critical. High temperatures can accelerate the dehydration of 2-ethylhexanol to form octenes and the self-condensation to form ethers.

  • Catalyst Selection and Concentration: The choice of catalyst and its concentration can significantly impact selectivity. While strong acids can increase the reaction rate, they can also promote side reactions. Using heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36) can offer better control and easier separation.

  • Molar Ratio of Reactants: Utilizing an excess of one reactant, typically the less expensive one (like acetic acid or methyl acetate), can drive the equilibrium towards the formation of the desired ester, which can help to suppress side reactions.

  • Water Removal (for Direct Esterification): In the direct esterification process, the continuous removal of water as it is formed will shift the reaction equilibrium towards the product side, increasing the yield of this compound and potentially reducing the extent of side reactions. This can be achieved using techniques like azeotropic distillation with a Dean-Stark trap.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Reaction equilibrium not shifted towards products. 3. Suboptimal reaction temperature. 4. Catalyst deactivation or insufficient amount.1. Increase reaction time. 2. For direct esterification, remove water as it forms. For both methods, consider using an excess of the acetate source. 3. Optimize the reaction temperature based on the chosen catalyst and synthesis route. 4. Ensure the catalyst is active and used in the correct proportion.
Presence of Octene Isomers in Product 1. Reaction temperature is too high, causing dehydration of 2-ethylhexanol. 2. Highly acidic catalyst or high catalyst concentration.1. Lower the reaction temperature. 2. Reduce the catalyst concentration or switch to a milder catalyst.
Presence of Bis(2-ethylhexyl) Ether in Product 1. High reaction temperature promoting self-condensation of 2-ethylhexanol. 2. Strong acid catalyst.1. Decrease the reaction temperature. 2. Use a less acidic catalyst or lower the concentration of the current catalyst.
Difficulty in Product Purification 1. Boiling points of byproducts are close to that of this compound. 2. Presence of unreacted starting materials.1. Employ fractional distillation under reduced pressure to improve separation. 2. Optimize reaction conditions to maximize conversion and minimize the carryover of starting materials.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield (Transesterification Route)

CatalystMolar Ratio (Methyl Acetate:2-Ethylhexanol)Catalyst Loading (wt%)Temperature (°C)Reaction Time (h)2-Ethylhexanol Conversion (%)This compound Yield (%)Reference
NKC-9 Resin4:12080379.6490.90[1]

Table 2: Comparison of Catalysts in the Esterification of Acetic Acid with 2-Ethylhexanol

CatalystTemperature Range (K)Key FindingsReference
Amberlyst-15Not specifiedEffective for the reaction, can achieve quantitative conversion in a reactive distillation setup.[2]
Amberlyst-36333 - 363Found to be more effective than Amberlyst-15 for this reaction.

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is based on the use of a strongly acidic cation-exchange resin as a catalyst.

Materials:

  • 2-Ethylhexanol

  • Methyl Acetate

  • NKC-9 cation-exchange resin (or equivalent)

Apparatus:

  • A four-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or water bath

  • Vacuum filtration setup

  • Distillation apparatus

Procedure:

  • Set up the four-neck flask with the stirrer, thermometer, reflux condenser, and dropping funnel.

  • Add the specified amount of 2-ethylhexanol and the NKC-9 catalyst to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) while stirring.

  • Once the temperature is stable, add methyl acetate to the dropping funnel and add it dropwise to the reaction mixture over a set period.

  • After the addition is complete, maintain the reaction at the set temperature for the desired duration (e.g., 3 hours).

  • After the reaction time, cool the mixture to room temperature.

  • Separate the catalyst from the liquid mixture by vacuum filtration.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Synthesis of this compound via Direct Esterification

This protocol utilizes an acid catalyst and continuous removal of water.

Materials:

  • 2-Ethylhexanol

  • Glacial Acetic Acid

  • Amberlyst-36 (or other suitable acid catalyst)

  • Toluene (as an entrainer for water removal)

Apparatus:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Dean-Stark apparatus with a reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To the three-neck flask, add 2-ethylhexanol, acetic acid, the Amberlyst-36 catalyst, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate at the bottom of the trap.

  • Continue the reaction until the theoretical amount of water has been collected or the reaction ceases to produce more water.

  • Cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation.

Visualizations

Esterification_Pathway Main Reaction and Byproduct Formation Pathways Reactants 2-Ethylhexanol + Acetic Acid Product This compound + Water Reactants->Product Esterification Byproduct1 Octene Isomers + Water Reactants->Byproduct1 Dehydration Byproduct2 Bis(2-ethylhexyl) Ether + Water Reactants->Byproduct2 Self-condensation Catalyst Acid Catalyst (e.g., H+) Catalyst->Reactants HighTemp High Temperature HighTemp->Byproduct1 HighTemp->Byproduct2

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield or Impurities Start Low Yield or High Impurity Level CheckTemp Is Reaction Temperature Too High? Start->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckCatalyst Is Catalyst Too Acidic or Concentration Too High? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst ModifyCatalyst Use Milder Catalyst or Lower Concentration CheckCatalyst->ModifyCatalyst Yes CheckWater Is Water Being Effectively Removed? (Esterification) CheckCatalyst->CheckWater No ModifyCatalyst->CheckWater ImproveWaterRemoval Optimize Dean-Stark Apparatus/Entrainer CheckWater->ImproveWaterRemoval No CheckMolarRatio Is Molar Ratio Optimal? CheckWater->CheckMolarRatio Yes ImproveWaterRemoval->CheckMolarRatio AdjustMolarRatio Increase Excess of Acetate Source CheckMolarRatio->AdjustMolarRatio No End Re-analyze Product CheckMolarRatio->End Yes AdjustMolarRatio->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative Toxicity of 2-Ethylhexyl Acetate and Other Acetate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity of 2-Ethylhexyl acetate against other common acetate esters, including methyl acetate, ethyl acetate, n-propyl acetate, n-butyl acetate, and isobutyl acetate. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in solvent selection and chemical safety assessment. All quantitative data is supported by experimental findings and presented alongside standardized experimental protocols.

Comparative Toxicity Data

The acute toxicity of several acetate esters is summarized in the table below. The data, presented as LD50 (median lethal dose) and LC50 (median lethal concentration), indicate the dose or concentration required to cause mortality in 50% of the test animal population. A higher LD50 or LC50 value is indicative of lower acute toxicity.

Chemical CompoundCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, ppm/4h)
This compound 103-09-3>3000[1][2]>17436[3]>1106 (6h)[3]
Methyl Acetate 79-20-96482[1]>2000[1]>10988 (>49 mg/L)[1]
Ethyl Acetate 141-78-65620[4]>18000[5]1600 (mg/L)[6]
n-Propyl Acetate 109-60-49370[7]>17800[8]8000[9]
n-Butyl Acetate 123-86-410768[2][10]>17600[10]>390[10][11]
Isobutyl Acetate 110-19-013400[12]>17400[12][13]8000 (fatal to 4/6)[14]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted in accordance with the internationally recognized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of chemical safety data.

Acute Oral Toxicity (OECD 401, 420, 423, 425)

The oral LD50 values are determined using methods such as the now-deleted OECD Guideline 401 (Acute Oral Toxicity), or its more modern alternatives which aim to reduce the number of animals used: OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), and OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure).[15][16]

A typical protocol, such as OECD 401, involves the following steps:

  • Animal Selection: Healthy, young adult laboratory rodents (commonly rats) are used.[15]

  • Fasting: Animals are fasted prior to the administration of the test substance.[15]

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group, typically via gavage.[15]

  • Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[15]

  • Data Analysis: The LD50 value is calculated statistically from the dose-response data.[15]

Acute Dermal Toxicity (OECD 402)

Dermal LD50 values are assessed following protocols like OECD Guideline 402 (Acute Dermal Toxicity).

  • Animal Selection: Healthy young adult animals, typically rabbits, are used.

  • Preparation: A portion of the animal's back is shaved for the application of the test substance.

  • Application: The substance is applied to the skin and held in contact with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for 14 days for signs of toxicity and skin reactions.

  • Data Analysis: The dermal LD50 is determined from the observed mortality.

Acute Inhalation Toxicity (OECD 403)

The inhalation LC50 values are determined using guidelines such as OECD 403 (Acute Inhalation Toxicity).[3][17][18]

  • Animal Selection: Typically, young adult rats are used.[17]

  • Exposure: Animals are placed in a dynamic inhalation chamber and exposed to the test substance (as a gas, vapor, or aerosol) at various concentrations for a defined period, usually 4 hours.[17][18]

  • Observation: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[18]

  • Data Analysis: The LC50, the concentration that is lethal to 50% of the animals, is calculated.[17]

Metabolic Pathway of Acetate Esters

Acetate esters, upon entering the body, are generally metabolized through hydrolysis. This process is a key determinant of their systemic toxicity.

Acetate_Ester_Metabolism cluster_absorption Absorption cluster_metabolism Metabolism (Hydrolysis) cluster_further_metabolism Further Metabolism Acetate_Ester Acetate Ester (e.g., this compound) Esterases Carboxylesterases (in blood, liver, etc.) Acetate_Ester->Esterases Enzymatic Action Alcohol Corresponding Alcohol (e.g., 2-Ethylhexanol) Esterases->Alcohol Acetic_Acid Acetic Acid Esterases->Acetic_Acid Alcohol_Metabolites Further Metabolites Alcohol->Alcohol_Metabolites Acetyl_CoA Acetyl-CoA Acetic_Acid->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP), CO2, H2O TCA_Cycle->Energy

Caption: Generalized metabolic pathway of acetate esters.

Discussion

The compiled data indicate that this compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. Its toxicity profile is generally comparable to, and in some cases less toxic than, the smaller acetate esters presented. For instance, the oral LD50 of this compound in rats is higher than 3000 mg/kg, while for ethyl acetate it is 5620 mg/kg.[1][2][4] The dermal LD50 for this compound is greater than 17,436 mg/kg in rabbits, indicating very low toxicity through skin contact.[3]

The primary metabolic pathway for acetate esters involves rapid hydrolysis by carboxylesterases in the blood and various tissues into the corresponding alcohol and acetic acid.[1] For this compound, this results in the formation of 2-ethylhexanol and acetic acid.[3] Acetic acid is a natural component of cellular metabolism and is readily converted to acetyl-CoA, which enters the citric acid cycle. The toxicity of the parent ester is therefore closely related to the toxicity of its constituent alcohol.

It is important to note that while acute toxicity is low, prolonged or repeated exposure to high concentrations of volatile acetate esters can lead to irritation of the eyes, skin, and respiratory tract.[1][19] Inhalation of high concentrations may also cause central nervous system depression, leading to symptoms such as dizziness and drowsiness.[10]

References

A Comparative Analysis of 2-Ethylhexyl Acetate and Butyl Acetate as Solvents in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of high-performance coatings, the choice of solvent is a critical factor that significantly influences the application properties, drying characteristics, and final film quality. Among the myriad of available options, acetate esters are widely utilized for their excellent solvency and favorable evaporation profiles. This guide provides an objective comparison of two such esters: 2-Ethylhexyl Acetate (2-EHA) and Butyl Acetate, focusing on their performance attributes in coating systems. This analysis is intended for researchers, scientists, and professionals in the field of coatings development.

Executive Summary

Both this compound and Butyl Acetate are effective solvents for a wide range of resins used in coatings, including nitrocellulose, acrylics, and polyurethanes. The primary distinctions between them lie in their evaporation rates and boiling points, which in turn affect key coating properties such as flow, leveling, and drying time. Butyl acetate is a medium-boiling, relatively fast-evaporating solvent, making it suitable for applications requiring quick drying. In contrast, 2-EHA is a high-boiling, slow-evaporating solvent, often referred to as a "retarder" solvent, which is advantageous for promoting flow and leveling and preventing blushing in humid conditions.

Physical and Chemical Properties

A clear understanding of the fundamental physical and chemical properties of these solvents is essential for predicting their behavior in a coating formulation. The following table summarizes the key properties of this compound and n-Butyl Acetate.

PropertyThis compoundn-Butyl Acetate
Chemical Formula C10H20O2C6H12O2
Molecular Weight 172.26 g/mol 116.16 g/mol
Boiling Point 199 °C (390 °F)[1]126 °C (259 °F)
Flash Point 71 °C (160 °F)[1]22 °C (72 °F)
Evaporation Rate (n-BuAc = 1.0) 0.031.0[2][3]
Relative Density (Water = 1) 0.873 @ 20°C[1]0.88 @ 20°C
Vapor Pressure @ 20°C 0.2 mmHg10 mmHg
Water Solubility Low/Slightly soluble[1][4]0.7% by weight
Hansen Solubility Parameters (MPa½)
    δd (Dispersion)15.715.8
    δp (Polar)2.93.7
    δh (Hydrogen Bonding)5.16.3

Performance in Coatings

The choice between 2-EHA and butyl acetate will largely depend on the specific requirements of the coating application.

Drying Time and Flow & Leveling:

  • Butyl Acetate: With a higher evaporation rate, butyl acetate contributes to faster drying times.[2][5] This is beneficial in applications where a quick return to service is necessary. However, rapid solvent evaporation can sometimes lead to defects such as poor flow and leveling, resulting in brush marks or "orange peel."

  • This compound: As a slow-evaporating solvent, 2-EHA extends the "wet edge" time of the coating, allowing for excellent flow and leveling.[4][6][7] This property is particularly valuable in high-gloss finishes and in applications where a smooth, defect-free surface is paramount.[7] Its slow evaporation also helps to prevent blushing, which is the formation of a milky haze on the film surface due to moisture condensation in high humidity.[4][6]

Viscosity Reduction:

Both solvents are effective at reducing the viscosity of coating formulations to an appropriate application consistency.[7] The efficiency of viscosity reduction can vary depending on the specific resin system.

Solvency:

Both 2-EHA and butyl acetate are good solvents for a wide range of coating resins, including:

  • Nitrocellulose[6][8][9]

  • Acrylics[2]

  • Polyesters[2][3]

  • Epoxies[2][3]

  • Alkyds[2][3]

  • Vinyl copolymers[3]

  • Cellulose acetate butyrate[2][3]

Experimental Protocols

To quantitatively assess the performance of these solvents in a coating formulation, a series of standardized tests should be conducted.

Viscosity Measurement
  • Objective: To determine the effect of the solvent on the coating's viscosity.

  • Methodology (ISO 2431):

    • The coating formulation is prepared with the respective solvent (2-EHA or butyl acetate) at a specified concentration.

    • The temperature of the coating is stabilized to a constant temperature, typically 23 ± 0.5°C.[10]

    • A flow cup of a specified orifice size (e.g., ISO Cup No. 4) is filled with the coating, ensuring no air bubbles are present.[10]

    • The time it takes for the coating to flow through the orifice is measured in seconds. This flow time is an indicator of the coating's viscosity.[10][11][12][13]

Drying Time Assessment
  • Objective: To measure the rate at which the coating dries and cures.

  • Methodology:

    • A film of the coating is applied to a standardized substrate at a specified thickness.

    • The drying stages are assessed periodically:

      • Set-to-touch time: The point at which the film is not transferred to a finger upon light touching.

      • Tack-free time: The point at which the coating does not feel sticky.

      • Dry-hard time: The point at which the film is resistant to firm pressure without showing any marking.

    • These times are recorded to compare the drying profiles of the formulations containing 2-EHA and butyl acetate.

Flow and Leveling Evaluation
  • Objective: To assess the ability of the coating to form a smooth, uniform film.

  • Methodology:

    • The coating is applied to a sealed chart with a series of parallel scraper tracks.

    • The coated chart is allowed to dry in a horizontal position.

    • The dried film is visually assessed for the disappearance of the scraper marks. A rating is assigned based on a scale from 1 (poor leveling) to 10 (excellent leveling).

Gloss Measurement
  • Objective: To quantify the specular gloss of the cured coating film.

  • Methodology (ASTM D523):

    • The coating is applied to a smooth, flat, and opaque substrate and allowed to cure completely.

    • A glossmeter is calibrated using a standard black glass reference.

    • The gloss of the coated surface is measured at a specific angle (typically 20°, 60°, or 85°). The 60° geometry is used for most coatings, while 20° is for high-gloss coatings and 85° for low-gloss coatings.[14][15]

    • The gloss value, in Gloss Units (GU), is recorded.

Adhesion Testing
  • Objective: To evaluate the adhesion of the cured coating to the substrate.

  • Methodology (ASTM D3359 - Cross-Hatch Adhesion Test):

    • A lattice pattern is cut through the cured coating to the substrate using a special cross-hatch cutter.[5][16]

    • A pressure-sensitive tape is applied over the lattice and then rapidly removed.[5][16]

    • The adhesion is evaluated by visually comparing the amount of coating removed with a standard classification scale (5B: no detachment to 0B: more than 65% of the area is detached).[16]

Logical Flow of Solvent Properties and Coating Performance

The following diagram illustrates the relationship between the key solvent properties and their impact on the final coating performance.

Solvent_Performance cluster_properties Solvent Properties cluster_performance Coating Performance Evaporation_Rate Evaporation Rate Drying_Time Drying Time Evaporation_Rate->Drying_Time Directly Influences Flow_Leveling Flow & Leveling Evaporation_Rate->Flow_Leveling Affects Wet Edge Boiling_Point Boiling Point Blush_Resistance Blush Resistance Boiling_Point->Blush_Resistance Impacts Condensation Solvency Solvency Viscosity Viscosity Solvency->Viscosity Reduces Film_Formation Film Formation Solvency->Film_Formation Ensures Resin Solubility Surface_Tension Surface Tension Surface_Tension->Flow_Leveling Drives Leveling

References

A Comparative Analysis of 2-Ethylhexyl Acetate and Alternative Coalescing Agents in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide

In the formulation of coatings, adhesives, and other polymeric systems, the choice of a coalescing agent is critical to ensure optimal film formation and final performance properties. Among the various options available, 2-Ethylhexyl acetate serves as a notable coalescent. This guide provides a comprehensive comparison of the performance of this compound against key alternative coalescing agents, supported by experimental data and detailed methodologies to aid researchers and formulation scientists in their selection process.

Executive Summary

This compound is a high-boiling point, slow-evaporating solvent with low water solubility that functions effectively as a coalescing agent to improve the flow and film formation of emulsion paints.[1][2][3][4][5] Its performance is often benchmarked against industry standards such as Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) and other glycol ethers. While this compound is recognized for its coalescing action, particularly in applications where Volatile Organic Compound (VOC) content is not a primary constraint[1][2], alternatives may offer advantages in terms of coalescing efficiency, lower VOC emissions, and enhanced film properties. For instance, Eastman EEH™ (ethylene glycol 2-ethylhexyl ether) has been reported to be 20-30% more efficient than Texanol™ in reducing the Minimum Film Formation Temperature (MFFT) and possesses a faster evaporation rate.[6] The selection of an appropriate coalescing agent is therefore a multi-faceted decision, balancing regulatory requirements, performance needs, and formulation compatibility.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of this compound and its common alternatives. The data presented is a compilation from various sources and is intended to provide a comparative overview. For specific applications, it is recommended to conduct independent testing.

Table 1: Physical and Regulatory Properties of Coalescing Agents

Coalescing AgentChemical NameBoiling Point (°C)Evaporation Rate (n-BuAc=1)Water SolubilityVOC Content (EPA Method 24)
This compound This compound199~0.03LowHigh
Texanol™ 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate2540.002Low (0.15%)High (Considered 100% VOC by EPA Method 24 as a neat substance)[7]
Eastman EEH™ Ethylene glycol 2-ethylhexyl ether2290.003LowHigh
Optifilm™ 400 Proprietary>250<0.01LowLow/Zero-VOC
Loxanol® CA 5310 Proprietary>250<0.01LowLow/Zero-VOC
Efka® PL 5651 Proprietary>250<0.01LowLow/Zero-VOC

Table 2: Performance in Coating Formulations

Coalescing AgentCoalescing Efficiency (MFFT Reduction)Scrub Resistance (ASTM D2486)Block Resistance (ASTM D4946)Film Hardness Development
This compound EffectiveFormulation DependentFormulation DependentGood
Texanol™ HighGoodGoodGood
Eastman EEH™ Very High (20-30% more efficient than Texanol™)[6]GoodGoodFaster than Texanol™ due to higher evaporation rate
Optifilm™ 400 HighGoodCan be lower than volatile coalescentsSlower than volatile coalescents
Loxanol® CA 5310 High, but highly dependent on latex chemistryGoodFormulation DependentSlower than volatile coalescents
Efka® PL 5651 High, can be more efficient than other low-VOC optionsGoodFormulation DependentSlower than volatile coalescents

Experimental Protocols

To ensure accurate and reproducible comparisons of coalescing agent performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments.

Determination of Minimum Film Formation Temperature (MFFT) - ASTM D2354

The MFFT is the lowest temperature at which a latex or emulsion will form a continuous film.[8][9][10][11][12]

Apparatus:

  • MFFT Bar: A metal platen with a controlled temperature gradient.

  • Applicator: A film applicator with a specified gap size (e.g., 75 µm).

  • Dry Air Stream: To ensure uniform drying and prevent condensation.

Procedure:

  • Preparation: Prepare mixtures of the latex emulsion with varying concentrations of the coalescing agent to be tested.

  • Application: Apply a uniform film of each mixture across the MFFT bar using the film applicator.

  • Drying: Allow the films to dry under the stream of dry air.

  • Observation: Observe the films for the transition point from a milky, cracked, or powdery state to a clear, continuous film.

  • Determination: The temperature at this transition point is recorded as the MFFT.

Scrub Resistance Test - ASTM D2486

This method assesses the resistance of a paint film to erosion from scrubbing.[13][14][15][16][17]

Apparatus:

  • Scrub Test Machine: A device that moves a weighted brush back and forth across a test panel at a constant speed.

  • Bristle Brush: A standardized brush of specified material and stiffness.

  • Abrasive Scrub Medium: A standardized abrasive slurry.

  • Test Panels: Black plastic panels coated with the paint formulation.

Procedure:

  • Panel Preparation: Apply the paint formulation containing the coalescing agent to the test panels and allow to cure for a specified time (e.g., 7 days).

  • Testing: Mount the panel in the scrub test machine. Apply the abrasive scrub medium to the brush and the panel.

  • Scrubbing: Start the machine and scrub the panel until the paint film is worn through to the substrate.

  • Evaluation: The number of scrub cycles required to cause failure is recorded. A higher number of cycles indicates better scrub resistance.

Blocking Resistance Test - ASTM D4946

This test evaluates the tendency of painted surfaces to stick together (block) under pressure.[18][19][20][21]

Apparatus:

  • Oven: Capable of maintaining a constant temperature (e.g., 50°C).

  • Weights: To apply a standardized pressure.

  • Glass Plates: To support the test specimens.

  • Test Panels: Coated and cured paint films.

Procedure:

  • Specimen Preparation: Cut sections of the cured paint films.

  • Assembly: Place two coated sections face-to-face between glass plates.

  • Testing: Place the assembly in the oven and apply a specified weight for a set period (e.g., 30 minutes).

  • Cooling and Evaluation: Remove the assembly from the oven, allow it to cool, and then separate the two painted surfaces. The degree of blocking is rated on a scale from 10 (no tack) to 0 (film ruptures).

VOC Content Determination - EPA Method 24

This method is used to determine the amount of volatile organic compounds in a coating.[22][23][24][25]

Procedure:

  • Determine Volatile Content: A weighed amount of the coating is heated in an oven to drive off volatile components. The weight loss is used to calculate the total volatile content (ASTM D2369).

  • Determine Water Content: The water content is determined by Karl Fischer titration (ASTM D4017) or gas chromatography (ASTM D3792).

  • Calculate VOC Content: The VOC content is calculated by subtracting the water content from the total volatile content and correcting for the density of the coating.

Visualization of Workflows

To further clarify the decision-making and experimental processes, the following diagrams are provided.

Coalescent_Selection_Workflow start Define Formulation Requirements voc VOC Regulations (Low/Zero vs. Conventional) start->voc perf Key Performance Needs (MFFT, Hardness, etc.) start->perf select Select Candidate Coalescing Agents voc->select perf->select eval Experimental Evaluation select->eval data Analyze Performance Data eval->data optimize Optimize Coalescent Concentration data->optimize final Final Formulation optimize->final

Coalescing Agent Selection Workflow

Experimental_Evaluation_Workflow prep Prepare Paint Formulations with Different Coalescents mfft MFFT Analysis (ASTM D2354) prep->mfft scrub Scrub Resistance (ASTM D2486) prep->scrub block Block Resistance (ASTM D4946) prep->block voc VOC Content (EPA Method 24) prep->voc report Compile Performance Report mfft->report scrub->report block->report voc->report

Experimental Evaluation Workflow

Conclusion

The selection of a coalescing agent has a profound impact on the final properties and regulatory compliance of a coating. This compound is a viable option, particularly in formulations where low VOC is not a primary driver. However, for formulators seeking higher efficiency and lower VOC content, alternatives such as Eastman EEH™ and various low/zero-VOC proprietary coalescents present compelling options. The data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the development of high-performance coatings. It is imperative to conduct thorough experimental evaluations within the specific context of each formulation to identify the optimal coalescing agent that meets all performance and regulatory requirements.

References

A Comparative Guide to the Validation of 2-Ethylhexyl Acetate Purity Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gas chromatography (GC) for the validation of 2-Ethylhexyl acetate purity against other analytical techniques. Supporting experimental protocols and data presentation are included to assist researchers in making informed decisions for their analytical needs.

Introduction to this compound and Purity Analysis

This compound is a widely used industrial solvent and fragrance ingredient.[1][2] Its chemical formula is CH₃COOCH₂CH(C₂H₅)(CH₂)₃CH₃.[3] For applications in research and pharmaceutical development, verifying the purity of this compound is critical to ensure the quality and consistency of results. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted technique for assessing the purity of volatile compounds like esters.[4]

Gas Chromatography for Purity Determination

Gas chromatography separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column.[5] For this compound, a polar stationary phase is often employed to achieve separation from potential impurities.

Potential Impurities

The purity analysis of this compound should consider potential impurities that may arise from its synthesis or degradation. Common impurities in esters can include unreacted starting materials, byproducts from side reactions, or degradation products.[6] For this compound, synthesized from 2-ethylhexanol and acetic acid, potential impurities could include residual 2-ethylhexanol and acetic acid.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

The following protocol is based on established methods for the separation of acetate esters and provides a starting point for the validation of this compound purity.[7]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness (or equivalent)[7]

  • Carrier Gas: Nitrogen or Helium

  • Data Acquisition and Processing Software

Chromatographic Conditions:

  • Injector Temperature: 250 °C[7]

  • Detector Temperature: 275 °C[7]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C

    • Ramp: 10 °C/min to 200 °C[7]

  • Carrier Gas Flow Rate: 10 mL/min[7]

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dilute the sample with a suitable solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Comparison with Other Analytical Methods

While GC-FID is a primary method for analyzing volatile esters, other techniques can also be employed, each with its own advantages and limitations.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for volatile and thermally stable compounds.[8]Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[8]
Sensitivity High sensitivity with FID for organic compounds.Sensitivity is detector-dependent (e.g., UV, MS).
Sample Preparation Generally simple, involving dilution in a volatile solvent.May require more complex mobile phase preparation.
Analysis Time Typically faster for volatile compounds.[9]Can have longer run times.[9]

Data Presentation

The following table summarizes the typical validation parameters that should be assessed when validating a GC method for this compound purity. The acceptance criteria are based on general guidelines for analytical method validation.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any known impurities and solvent peaks.
Linearity (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) Typically between 98.0% and 102.0%.
Precision (RSD) Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness The method should remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature).

Mandatory Visualizations

Experimental Workflow for GC Purity Validation

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Result Result Calculation->Result Purity Result

Caption: Workflow for this compound purity validation by GC.

Logical Relationship of Validation Parameters

Validation_Parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Ethylhexyl Acetate for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for 2-Ethylhexyl acetate against common alternative acetate esters, namely n-butyl acetate and isoamyl acetate. It is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the structural elucidation and confirmation of organic molecules. The guide includes detailed experimental protocols and presents all quantitative data in comparative tables.

Comparative Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups, connectivity, and overall structure. Below is a comparison of its spectral data with those of n-butyl acetate and isoamyl acetate.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of the protons, while the splitting pattern reveals adjacent, non-equivalent protons.

Compound Assignment Chemical Shift (δ, ppm) Multiplicity
This compound -CH₃ (acetate)~2.04Singlet
-O-CH₂-~3.90Doublet
-CH(CH₂CH₃)-~1.55Multiplet
-(CH₂)₃-~1.25-1.40Multiplet
-CH₂CH~0.88Triplet
-CH(CH₂)CH~0.88Triplet
n-Butyl acetate -CH₃ (acetate)~2.05Singlet
-O-CH₂-~4.06Triplet
-CH₂-CH₂-O-~1.62Multiplet
-CH₂-CH₃~1.39Multiplet
-CH₃ (butyl)~0.94Triplet
Isoamyl acetate -CH₃ (acetate)~2.04Singlet
-O-CH₂-~4.09Triplet
-CH₂-CH-~1.68Multiplet
-CH(CH₃)₂~1.52Multiplet
-CH(CH ₃)₂~0.92Doublet

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Compound Assignment Chemical Shift (δ, ppm)
This compound C=O~171.1
-O-CH₂-~67.3
-CH-~38.8
-CH₂- (butyl chain)~30.5, 29.0, 23.8
-CH₂- (ethyl side)~23.0
-CH₃ (acetate)~21.0
-CH₃ (terminal)~14.1, 11.0
n-Butyl acetate C=O~171.2
-O-CH₂-~64.5
-CH₂-CH₂-O-~30.7
-CH₂-CH₃~19.2
-CH₃ (acetate)~21.0
-CH₃ (butyl)~13.7
Isoamyl acetate C=O~171.0
-O-CH₂-~63.2
-CH₂-CH-~37.2
-CH(CH₃)₂~25.0
-CH₃ (acetate)~20.9
-CH(CH ₃)₂~22.4

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound Vibrational Mode Absorption Range (cm⁻¹)
This compound C-H stretch (alkane)2860-2970
C=O stretch (ester)~1735-1745
C-O stretch (ester)~1230-1250
n-Butyl acetate C-H stretch (alkane)2870-2965
C=O stretch (ester)~1738-1742
C-O stretch (ester)~1240-1245
Isoamyl acetate C-H stretch (alkane)2870-2960
C=O stretch (ester)~1735-1740
C-O stretch (ester)~1230-1240

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound.

Compound Molecular Weight Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)
This compound 172.26 g/mol [1][2]172112, 83, 70, 57, 43
n-Butyl acetate 116.16 g/mol [3]11673, 56, 43
Isoamyl acetate 130.19 g/mol [4]13070, 55, 43

Note: The base peak for all three acetate esters is typically m/z 43, corresponding to the [CH₃CO]⁺ fragment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte (e.g., this compound) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Sample Preparation: For a liquid sample like this compound, use the neat liquid technique. Place one drop of the sample between two polished salt plates (e.g., NaCl or KBr) to create a thin liquid film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a drop of the sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the spectrum.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major absorption peaks.

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and introduction or by direct injection.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound. In EI, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positive-ion radical [M]⁺.

  • Mass Analysis: The resulting ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the number of ions at each m/z value.

  • Data Processing: The data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value. Identify the molecular ion peak and analyze the major fragmentation patterns to deduce the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a chemical structure like this compound.

G Spectroscopic Workflow for Structural Confirmation cluster_0 Initial Analysis cluster_1 Molecular Weight & Formula cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample Unknown Sample (e.g., Synthesized Ester) FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID MS Mass Spectrometry (MS) FTIR->MS MolWeight Determine Molecular Weight & Fragmentation Pattern MS->MolWeight NMR NMR Spectroscopy (¹H, ¹³C, COSY) MolWeight->NMR Structure Determine Carbon Skeleton & Proton Connectivity NMR->Structure Confirmation Structure Confirmed: This compound Structure->Confirmation Combine all data

Caption: Logical workflow for structural confirmation using spectroscopic methods.

References

A Head-to-Head Comparison of Amberlyst 15 and Amberlyst 36 for Catalytic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterogeneous acid catalysis, Amberlyst™ ion-exchange resins are frequently employed for a variety of chemical transformations, including esterification reactions. Among the available options, Amberlyst 15 and Amberlyst 36 are two prominent sulfonic acid-based catalysts. This guide provides a detailed comparison of their performance in esterification, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Catalyst Properties: A Tale of Two Resins

While both Amberlyst 15 and Amberlyst 36 are macroporous styrene-divinylbenzene copolymers functionalized with sulfonic acid groups, they possess distinct physical and chemical properties that influence their catalytic activity and stability. Amberlyst 36 is characterized by a higher concentration of acid sites and improved thermal stability compared to Amberlyst 15.[1]

PropertyAmberlyst 15Amberlyst 36
Matrix Styrene-divinylbenzeneStyrene-divinylbenzene
Functional Group Sulfonic acidSulfonic acid
Physical Form Opaque spherical beadsBlack, opaque, spherical beads
Surface Area ~45-53 m²/g~33 m²/g
Average Pore Diameter ~240-300 Å~240 Å
Total Pore Volume ~0.40 cm³/g0.20 cc/g
Concentration of Acid Sites ≥ 4.7 eq/kg≥ 5.4 eq/kg
Maximum Operating Temp. ~120 °C~150 °C

Performance in Esterification: A Data-Driven Comparison

The efficacy of a catalyst is ultimately determined by its performance in a specific reaction. The following table summarizes experimental data for the esterification of fatty acids using Amberlyst 15 and provides comparative insights into the expected performance of Amberlyst 36 based on its properties. Direct comparative studies under identical conditions are limited in the public domain; however, the higher acidity of Amberlyst 36 generally suggests a higher reaction rate. For instance, in a study on etherification, Amberlyst 36 demonstrated higher activity than Amberlyst 15.[1]

ParameterAmberlyst 15Amberlyst 36 (Inferred)Reference
Reaction Esterification of Oleic Acid with MethanolEsterification of Fatty Acids
Catalyst Loading 10% (w/w)Likely similar or lower for equivalent conversion
Molar Ratio (Alcohol:Acid) 25:1Likely similar
Temperature 60 °CPotentially effective at higher temperatures due to greater thermal stability[1]
Reaction Time 60 minutes to reach steady statePotentially shorter due to higher acidity[1]
Conversion ~28.6% (with co-solvent)Expected to be higher under similar conditions[1]
Reusability Activity maintained for 4 cycles, significant drop on the 5thExpected to have good reusability

Experimental Protocols: A Guide to Implementation

To ensure reproducibility and accurate comparison, a detailed experimental protocol for a typical fatty acid esterification is provided below. This protocol is a synthesis of methodologies reported in various studies.[2][3]

Materials:

  • Fatty acid (e.g., oleic acid, nonanoic acid)

  • Alcohol (e.g., methanol, ethanol)

  • Amberlyst 15 or Amberlyst 36 catalyst

  • Co-solvent (e.g., tetrahydrofuran), optional

  • Titration solvent (e.g., ethanol)

  • Potassium hydroxide (KOH) solution (for titration)

  • Phenolphthalein indicator

Catalyst Preparation:

  • The Amberlyst catalyst is washed with the alcohol to be used in the reaction to remove any impurities.

  • The catalyst is then dried in an oven at a temperature below its maximum operating temperature (e.g., 85-100°C) for several hours to remove moisture.[3]

Esterification Reaction:

  • A known amount of the fatty acid and alcohol are charged into a batch reactor equipped with a magnetic stirrer and a reflux condenser.

  • The desired amount of the dried Amberlyst catalyst (e.g., 5-20% by weight of the fatty acid) is added to the reactor.[4]

  • The reaction mixture is heated to the desired temperature (e.g., 60-140°C) and stirred at a constant rate (e.g., 300-500 rpm) to ensure a uniform mixture.[2][5]

  • Samples are withdrawn at regular intervals to monitor the progress of the reaction.

Analysis:

  • The conversion of the fatty acid is determined by titrating the unreacted acid in the samples with a standardized KOH solution using phenolphthalein as an indicator.

  • The fatty acid conversion is calculated using the following formula: Conversion (%) = [(Initial Acidity - Acidity at time t) / Initial Acidity] x 100

Catalyst Reusability:

  • After the reaction, the catalyst is recovered by filtration.

  • The recovered catalyst is washed with the alcohol used in the reaction to remove any adsorbed products.

  • The washed catalyst is dried in an oven and can then be used for subsequent reaction cycles.

Visualizing the Process and Reaction

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Esterification_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Recovery Wash_Catalyst Wash Catalyst Dry_Catalyst Dry Catalyst Wash_Catalyst->Dry_Catalyst Charge_Reactor Charge Reactor with Reactants & Catalyst Dry_Catalyst->Charge_Reactor Prepare_Reactants Prepare Fatty Acid & Alcohol Mixture Prepare_Reactants->Charge_Reactor Heat_Stir Heat and Stir at Set Temperature Charge_Reactor->Heat_Stir Take_Samples Withdraw Samples Periodically Heat_Stir->Take_Samples Recover_Catalyst Recover Catalyst by Filtration Heat_Stir->Recover_Catalyst Titrate_Samples Titrate Samples to Determine Acidity Calculate_Conversion Calculate Fatty Acid Conversion Titrate_Samples->Calculate_Conversion Wash_Dry_Recovered Wash and Dry Recovered Catalyst Recover_Catalyst->Wash_Dry_Recovered Wash_Dry_Recovered->Charge_Reactor Reuse

Figure 1. General experimental workflow for esterification using a solid acid catalyst.

Esterification_Reaction Reactants Fatty Acid (R-COOH) + Alcohol (R'-OH) Products Ester (R-COOR') + Water (H2O) Reactants->Products Esterification Catalyst Amberlyst (H+) Products->Reactants Hydrolysis

Figure 2. The reversible chemical reaction of esterification catalyzed by an acid.

Conclusion

Both Amberlyst 15 and Amberlyst 36 are effective catalysts for esterification reactions. The choice between them will depend on the specific requirements of the process. Amberlyst 15 is a well-established and widely used catalyst with a large body of literature supporting its application.[4][6][7] On the other hand, Amberlyst 36 offers the advantages of higher acidity and greater thermal stability, which could translate to faster reaction rates and the ability to operate at higher temperatures, potentially improving conversion and selectivity.[1] For processes requiring high throughput and long catalyst lifetime, the superior stability of Amberlyst 36 may be a deciding factor. Researchers should consider the trade-offs between cost, activity, and stability to make an informed decision for their specific esterification application.

References

A Comparative Toxicological Profile of Short-Chain Acetate Esters for Human Health Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the human health risks associated with methyl acetate, ethyl acetate, n-propyl acetate, and isopropyl acetate.

This guide provides a comparative analysis of the toxicological profiles of four common short-chain acetate esters: methyl acetate, ethyl acetate, n-propyl acetate, and isopropyl acetate. The information is intended to assist in human health risk assessments by presenting key toxicity data in a clear, comparative format. Detailed experimental methodologies based on internationally recognized guidelines are also provided to aid in the interpretation and application of these findings.

Comparative Toxicological Data

The following tables summarize the available quantitative data for acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity for the selected short-chain acetate esters.

Acute Toxicity
ChemicalOral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat)
Methyl Acetate 6,482 mg/kg bw>2,000 mg/kg bw>49 mg/L (4h)
Ethyl Acetate 5,620 mg/kg bw[1]>18,000 mg/kg bw[1]1,600 ppm (8h)
n-Propyl Acetate 9,370 mg/kg bw[1][2]>17,740 mg/kg bw[2]32 mg/L (4h)[1][2]
Isopropyl Acetate 6,750 mg/kg bw>17,436 mg/kg bw50.6 mg/L (8h)
Skin and Eye Irritation
ChemicalSkin Irritation (rabbit)Eye Irritation (rabbit)
Methyl Acetate Weak irritantStrong but reversible irritant
Ethyl Acetate Mild irritant[3]Moderate to severe irritant[3]
n-Propyl Acetate No to very mild irritation[4]Irritating effect[2]
Isopropyl Acetate Slight irritantSevere irritant
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
ChemicalGenotoxicity (Ames Test)CarcinogenicityReproductive & Developmental Toxicity
Methyl Acetate No data availableNot tested for carcinogenicityNot tested for reproductive effects
Ethyl Acetate Non-mutagenic[3][5]Not classifiable as a human carcinogen[6][7]May decrease fertility in males; Not considered a developmental toxin.[2][8]
n-Propyl Acetate NegativeNo components listed as carcinogens by IARC, NTP, or OSHA.[9]NOAEC: 750 ppm (rat, parental); Developmental Toxicity NOAEL: 7.05 mg/L (rabbit).[10]
Isopropyl Acetate NegativeNo evidence of carcinogenic activity in mice; some changes in the nasal cavity of rats.[11][12]Potential for reproductive and developmental toxicity at high doses, based on analogue data.[13]

Key Signaling and Metabolic Pathways

The primary metabolic pathway for short-chain acetate esters in the human body is hydrolysis, catalyzed by esterase enzymes, into the corresponding alcohol and acetic acid. For instance, methyl acetate is hydrolyzed to methanol and acetic acid. This metabolic step is crucial for risk assessment, as the toxicity of the parent ester is often linked to its metabolites.

cluster_0 Metabolism of Short-Chain Acetate Esters Acetate Ester Acetate Ester Alcohol Alcohol Acetate Ester->Alcohol Hydrolysis Acetic Acid Acetic Acid Acetate Ester->Acetic Acid Hydrolysis Esterases Esterases Esterases->Acetate Ester

Metabolic pathway of short-chain acetate esters.

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological endpoints.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time of administration of a single dose of a substance.

cluster_1 Workflow for Acute Oral Toxicity (OECD 401/420/423) Animal Selection Animal Selection Dosing Dosing Animal Selection->Dosing Observation Observation Dosing->Observation Single Dose Single Dose Dosing->Single Dose Data Analysis Data Analysis Observation->Data Analysis Clinical Signs Clinical Signs Observation->Clinical Signs Mortality Mortality Observation->Mortality LD50 Calculation LD50 Calculation Data Analysis->LD50 Calculation

Workflow for acute oral toxicity testing.

  • Acute Oral Toxicity (as per OECD Guideline 401, 420, 423):

    • Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.

    • Procedure: A single dose of the test substance is administered by gavage. Animals are fasted before dosing.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

    • Endpoint: The LD50 (median lethal dose), the statistically estimated dose that is expected to be fatal to 50% of the tested animals, is determined.

  • Acute Dermal Toxicity (as per OECD Guideline 402):

    • Test Animals: Adult rats, rabbits, or guinea pigs are used.[14][15]

    • Procedure: The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[15]

    • Observation: Similar to the oral toxicity test, animals are observed for signs of toxicity and mortality over a 14-day period.

    • Endpoint: The dermal LD50 is calculated.

  • Acute Inhalation Toxicity (as per OECD Guideline 403):

    • Test Animals: Young adult rats are the preferred species.

    • Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours).

    • Observation: Animals are monitored for toxic effects during and after exposure for up to 14 days.

    • Endpoint: The LC50 (median lethal concentration), the concentration of the chemical in the air that is expected to kill 50% of the test animals, is determined.

Irritation and Sensitization Testing

These studies evaluate the potential of a substance to cause local, reversible inflammatory responses (irritation) or an allergic reaction (sensitization) upon contact with the skin or eyes.

  • Acute Dermal Irritation/Corrosion (as per OECD Guideline 404):

    • Test Animals: Albino rabbits are typically used.[16][17]

    • Procedure: A small amount of the test substance is applied to a patch of shaved skin.[16] The treated area is observed for up to 14 days.[16]

    • Observation: The site of application is examined for signs of erythema (redness) and edema (swelling), and the reactions are scored at specific intervals.[6]

    • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

  • Acute Eye Irritation/Corrosion (as per OECD Guideline 405):

    • Test Animals: Albino rabbits are the preferred species.[18]

    • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye.[18][19] The other eye serves as a control.

    • Observation: The eyes are examined for up to 21 days for corneal opacity, iris lesions, and conjunctival redness and swelling. The use of analgesics and anesthetics is recommended to minimize pain and distress.[20][21]

    • Endpoint: The substance is categorized based on the extent and persistence of eye damage.

Genotoxicity Testing

Genotoxicity assays are used to identify substances that can cause damage to genetic material (DNA), which may lead to cancer or heritable defects.

cluster_2 Bacterial Reverse Mutation (Ames) Test (OECD 471) Bacterial Strains Bacterial Strains Exposure to Test Substance Exposure to Test Substance Bacterial Strains->Exposure to Test Substance Incubation Incubation Exposure to Test Substance->Incubation With/Without Metabolic Activation With/Without Metabolic Activation Exposure to Test Substance->With/Without Metabolic Activation Scoring Revertant Colonies Scoring Revertant Colonies Incubation->Scoring Revertant Colonies Assessment of Mutagenicity Assessment of Mutagenicity Scoring Revertant Colonies->Assessment of Mutagenicity

Workflow for the Ames test.

  • Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471):

    • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.[22]

    • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).[8][23]

    • Observation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.

    • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[8]

Carcinogenicity Studies

Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.

  • Carcinogenicity Studies (as per OECD Guideline 451):

    • Test Animals: Typically conducted in two rodent species, usually rats and mice.[24][25]

    • Procedure: Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 18-24 months for mice and 24 months for rats).[7][25] At least three dose levels are used.[25]

    • Observation: Animals are observed for the development of tumors. A complete histopathological examination of all organs and tissues is performed.

    • Endpoint: The study aims to identify any increase in the incidence of tumors in the treated groups compared to the control group.[24]

Reproductive and Developmental Toxicity Studies

These studies are designed to evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

  • Two-Generation Reproduction Toxicity Study (as per OECD Guideline 416):

    • Test Animals: The rat is the preferred species.[26][27]

    • Procedure: The test substance is administered to parental (P) generation animals before mating, during mating, and throughout gestation and lactation. The first-generation (F1) offspring are then selected and exposed to the substance through to their mating and the production of a second generation (F2).[28]

    • Observation: Effects on mating behavior, fertility, pregnancy outcomes, and offspring viability, growth, and development are assessed in both generations.[26][29]

    • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity is determined.

  • Prenatal Developmental Toxicity Study (as per OECD Guideline 414):

    • Test Animals: The rat and rabbit are the preferred species.[11][12]

    • Procedure: Pregnant females are dosed with the test substance daily during the period of organogenesis.[11][30]

    • Observation: The dams are examined for signs of toxicity. The fetuses are examined for external, visceral, and skeletal abnormalities.

    • Endpoint: The study identifies the potential of a substance to cause adverse effects on the developing fetus and determines the NOAEL for maternal and developmental toxicity.[12]

References

A Comparative Guide to the Environmental Impact of Acetate Ester Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and formulation, with significant implications for process efficiency, safety, and environmental impact. Acetate esters are a widely used class of solvents, valued for their versatile solvency and relatively low cost. However, increasing environmental regulations and a growing emphasis on sustainable chemistry necessitate a thorough evaluation of their environmental footprint. This guide provides an objective comparison of the environmental impact of six common acetate ester solvents: methyl acetate, ethyl acetate, n-propyl acetate, isopropyl acetate, n-butyl acetate, and tert-butyl acetate. The information presented is supported by experimental data to aid in the selection of more environmentally benign alternatives.

Key Environmental Performance Indicators

The environmental impact of a solvent can be assessed across several key metrics. This guide focuses on the following indicators:

  • Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). A lower GWP indicates a smaller contribution to climate change.

  • Ozone Depletion Potential (ODP): A relative measure of a substance's ability to destroy stratospheric ozone. Acetate esters, lacking chlorine or bromine, are generally considered to have an ODP of zero.

  • Volatile Organic Compound (VOC) Content: VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature. Their release into the atmosphere can contribute to the formation of ground-level ozone, a key component of smog. Some acetate esters have been granted VOC-exempt status by regulatory bodies due to their low photochemical reactivity.

  • Aquatic Toxicity: The potential for a substance to cause harm to aquatic organisms. This is typically evaluated through standardized tests that determine the concentration at which 50% of a test population (e.g., fish or daphnia) is affected (LC50/EC50). Higher LC50/EC50 values indicate lower toxicity.

  • Biodegradability: The ability of a substance to be broken down by microorganisms. "Ready biodegradability" is a stringent classification indicating that a substance will degrade rapidly and extensively in an aquatic environment.

  • Photochemical Ozone Creation Potential (POCP): An index that quantifies the relative ability of a volatile organic compound to contribute to the formation of ground-level ozone. It is typically referenced to ethene (POCP = 100).

Comparative Data Summary

The following table summarizes the key environmental impact data for the selected acetate ester solvents. It is important to note that some data points, particularly for less common isomers, may have variability in reported values across different sources.

SolventGWP (100-year)ODPVOC Status (US EPA)Aquatic Toxicity: Daphnia magna (48h EC50, mg/L)Aquatic Toxicity: Pimephales promelas (96h LC50, mg/L)Ready Biodegradability (OECD 301)Photochemical Ozone Creation Potential (POCP)
Methyl Acetate ~1-13[1]0Exempt>100250-350Readily biodegradable5.9[2]
Ethyl Acetate 2.85 (CO₂e/kg)[3]0Non-exempt164230Readily biodegradable[4]21.9[5]
n-Propyl Acetate Data not readily available0Non-exempt91.556-64Readily biodegradableData not readily available
Isopropyl Acetate Data not readily available0Non-exempt>100260-400Readily biodegradable28.2[2]
n-Butyl Acetate 4.14 (CO₂e/kg)[6]0Non-exempt4418Readily biodegradable[6]26.9[2]
tert-Butyl Acetate Data not readily available0Exempt>1000240Inherently biodegradable~0.5 x Ethane[7]

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures that the data is reliable and comparable across different substances.

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to assess the "ready biodegradability" of chemicals in an aerobic aqueous medium.[8] These stringent tests provide an indication of how quickly and completely a substance will break down in the environment. Common methods within this series include:

  • OECD 301B (CO2 Evolution Test): This method measures the amount of carbon dioxide produced by microorganisms as they degrade the test substance. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.

  • OECD 301D (Closed Bottle Test): This test measures the depletion of dissolved oxygen in sealed bottles containing the test substance and a microbial inoculum.[9] A substance is considered readily biodegradable if the biochemical oxygen demand (BOD) reaches 60% of the theoretical oxygen demand (ThOD) within the 10-day window.[9]

  • OECD 301F (Manometric Respirometry Test): This method also measures oxygen consumption by microorganisms in a closed respirometer.[10] The pass level for ready biodegradability is 60% of the ThOD within the 10-day window.[10]

A key feature of these tests is the "10-day window," which requires that the pass level is reached within 10 days of the biodegradation level reaching 10%.[11] This criterion ensures that the degradation is rapid and not a result of slow adaptation of the microbial community.

Aquatic Toxicity Testing

The acute toxicity of the acetate esters to aquatic organisms is determined using standardized OECD test guidelines. These tests expose organisms to different concentrations of the test substance over a defined period to determine the concentration that causes a specific effect in 50% of the test population (EC50 for immobilization or LC50 for lethality).

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): This test assesses the acute toxicity to invertebrates, typically using Daphnia magna.[12] Young daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.

  • OECD 203 (Fish, Acute Toxicity Test): This guideline is used to determine the acute lethal toxicity of a substance to fish.[13] Commonly used species include the Fathead minnow (Pimephales promelas).[13][14][15][16][17][18][19][20][21][22] The test typically lasts for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[12]

Visualization of Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting an environmentally preferable acetate ester solvent based on the key environmental impact parameters discussed in this guide.

Solvent_Selection_Workflow start Start: Identify Need for Acetate Ester Solvent voc_check Is VOC exemption a primary requirement? start->voc_check exempt_solvents Consider VOC-Exempt Solvents: - tert-Butyl Acetate - Methyl Acetate voc_check->exempt_solvents Yes non_exempt_solvents Evaluate Non-Exempt Solvents: - Ethyl Acetate - n-Propyl Acetate - Isopropyl Acetate - n-Butyl Acetate voc_check->non_exempt_solvents No gwp_odp_check Assess Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) exempt_solvents->gwp_odp_check non_exempt_solvents->gwp_odp_check toxicity_check Evaluate Aquatic Toxicity (Higher LC50/EC50 is better) gwp_odp_check->toxicity_check biodegradability_check Assess Biodegradability (Ready biodegradability is preferred) toxicity_check->biodegradability_check pocp_check Evaluate Photochemical Ozone Creation Potential (POCP) (Lower POCP is better) biodegradability_check->pocp_check selection Select Solvent with Optimal Environmental Profile for the Application pocp_check->selection

Caption: Workflow for selecting an environmentally preferable acetate ester solvent.

Conclusion

The selection of an acetate ester solvent should be a multi-faceted decision that considers not only performance and cost but also a range of environmental impacts. This guide provides a comparative overview to assist researchers, scientists, and drug development professionals in making more informed and environmentally responsible choices.

For applications where VOC emissions are a primary concern, tert-butyl acetate and methyl acetate offer the significant advantage of being VOC-exempt. Among the non-exempt solvents, ethyl acetate and isopropyl acetate generally exhibit a more favorable environmental profile compared to n-butyl acetate, particularly concerning aquatic toxicity. All the acetate esters discussed demonstrate good biodegradability, which is a positive attribute for minimizing their persistence in the environment.

Ultimately, the optimal choice will depend on the specific requirements of the application, balanced with a commitment to minimizing environmental harm. It is recommended to consult the latest safety data sheets (SDS) and regulatory information before making a final solvent selection.

References

A Comparative Guide to Catalysts in the Kinetic Modeling of 2-Ethylhexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Ethylhexyl acetate (2-EHA), an important industrial solvent, is a prime area of research for process optimization. Understanding the reaction kinetics with different catalysts is crucial for designing efficient and economical production processes. This guide provides a comparative analysis of various catalysts used in the kinetic modeling of 2-EHA synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Catalyst Performance: A Quantitative Comparison

The choice of catalyst significantly influences the reaction rate, equilibrium conversion, and overall process efficiency. The following tables summarize the key kinetic parameters for different catalysts used in the synthesis of this compound.

Table 1: Kinetic Parameters for Heterogeneous Acid Catalysts

CatalystKinetic ModelActivation Energy (Ea)Rate Constant (k)Equilibrium Constant (Kc)Reference
Amberlyst-15Langmuir-Hinshelwood-Hougen-Watson (LHHW)58.0 kJ/mol--[1]
Amberlyst-15-72.2 kJ/mol--[1][2]
Amberlyst-36Pseudo-homogeneous58.0 kJ/molk₁ = 3.97 x 10⁶ exp(-58000/RT) L/(mol·min·gcat)81 (independent of temperature in the 333-363 K range)[2][3]

Table 2: Kinetic Parameters for Enzymatic Catalyst

CatalystKinetic ModelRmaxKm (Alcohol)Km (Acid)Ki (Acid)Reference
Novozym 435Ping-Pong Bi-Bi37.59 mmol·h⁻¹·g⁻¹1.51 M0.78 M1.55 M[4]

Table 3: Kinetic Parameters for Homogeneous Acid Catalyst

CatalystKinetic ModelActivation Energy (Ea)Rate EquationReference
Sulfuric AcidSecond-Order Reversible-(-rA) = k₁CACB – k₂CCCD[5]
Sulfuric AcidFirst-Order with respect to monoester58.6 kJ/molr = k * c_cat * c_M[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to kinetic studies. Below is a synthesized methodology based on common practices reported in the literature for the synthesis of this compound.

Materials
  • Reactants: Acetic acid (≥99.8%) and 2-Ethylhexanol (≥99%).[3]

  • Catalysts: Amberlyst-15, Amberlyst-36, Novozym 435, or concentrated Sulfuric Acid.

  • Solvent (optional): Toluene (≥99.7%) can be used as a solvent and to facilitate water removal.[3]

  • Standard for Titration: 0.05 N NaOH solution.[2]

Experimental Setup

The reaction is typically carried out in a stirred batch reactor. A three-necked cylindrical Pyrex flask (300 ml capacity) equipped with a condenser, a thermometer, and a mechanical stirrer is a common setup.[2] The reactor is placed in a constant temperature bath to maintain the desired reaction temperature.

Reaction Procedure
  • Charging the Reactor: The reactor is charged with known amounts of 2-Ethylhexanol, acetic acid, and the catalyst. If a solvent is used, it is also added at this stage.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically ranging from 333 K to 363 K) and stirred at a constant speed (e.g., 1100 rpm) to eliminate external mass transfer resistance.[3]

  • Sampling: Samples are withdrawn from the reactor at regular time intervals. To stop the reaction in the sample, it is immediately cooled.[2]

  • Analysis: The concentration of acetic acid in the samples is determined by titration with a standardized NaOH solution.[2] This allows for the calculation of the conversion of acetic acid over time. Gas chromatography (GC) can also be used for a more detailed analysis of the reaction mixture composition.

Data Analysis

The experimental data (concentration vs. time) are then fitted to a suitable kinetic model (e.g., pseudo-homogeneous, LHHW) to determine the kinetic parameters such as the reaction rate constant and activation energy. Non-linear regression analysis is often employed for this purpose.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates the typical workflow for a kinetic study of this compound synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling Reactants Reactants (Acetic Acid, 2-Ethylhexanol) Reactor Stirred Batch Reactor Reactants->Reactor Charge Catalyst Catalyst (e.g., Amberlyst-15) Catalyst->Reactor Charge Solvent Solvent (e.g., Toluene) Solvent->Reactor Charge Heating Constant Temperature Bath Reactor->Heating Stirring Mechanical Stirrer Reactor->Stirring Sampling Periodic Sampling Reactor->Sampling Withdraw Samples Titration Titration with NaOH Sampling->Titration GC Gas Chromatography (GC) Sampling->GC Data Data Collection (Concentration vs. Time) Titration->Data GC->Data KineticModel Kinetic Model Fitting (e.g., LHHW, Pseudo-homogeneous) Data->KineticModel Parameters Determination of Kinetic Parameters (Ea, k, Kc) KineticModel->Parameters

Caption: Experimental workflow for kinetic modeling.

Signaling Pathways and Logical Relationships

The synthesis of this compound via esterification follows a well-defined reaction pathway. The general reversible reaction is:

CH₃COOH (Acetic Acid) + C₈H₁₈O (2-Ethylhexanol) ⇌ C₁₀H₂₀O₂ (this compound) + H₂O (Water)

The role of the acid catalyst (H⁺) is to protonate the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2-Ethylhexanol. The reaction mechanism can be visualized as follows:

EsterificationMechanism AA Acetic Acid Protonated_AA Protonated Acetic Acid AA->Protonated_AA Protonation EH 2-Ethylhexanol Tetrahedral_Intermediate Tetrahedral Intermediate Cat H+ Catalyst Protonated_AA->Tetrahedral_Intermediate Nucleophilic Attack Ester This compound Tetrahedral_Intermediate->Ester Proton Transfer & Water Elimination Water Water Ester->AA Hydrolysis (Reverse Reaction)

Caption: Acid-catalyzed esterification mechanism.

References

Comparative Analysis of Analytical Techniques for the Quantification of 2-Ethylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Ethylhexyl acetate. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and experimental protocols to aid in the selection of the most suitable analytical technique.

Introduction to this compound and its Analysis

This compound is a widely used industrial solvent and a common component in fragrances, coatings, and cleaning fluids. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessment. Both GC and HPLC are powerful chromatographic techniques capable of separating and quantifying this compound from various matrices. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

Data Summary

The following table summarizes the quantitative performance data for the analytical techniques discussed. It is important to note that while Gas Chromatography is a well-established method for this compound analysis, specific validated HPLC methods are less commonly published. The HPLC data presented is based on methods for structurally similar compounds and serves as a representative example of expected performance.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity Range 0.05 - 5 mg/L (for Di(2-ethylhexyl)phthalate by GC-MS)0.3 - 1.5 mg/L (for Di(2-ethylhexyl)phthalate by HPLC-UV)[1]
Limit of Detection (LOD) ~16 pg (for Phthalate Esters by GC-ECD)0.062 µg/mL (for Paclitaxel, a complex ester, by HPLC-UV)[2]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for various plasticizers by GC-MS/MS)[3]0.06 mg/L (for Di(2-ethylhexyl)phthalate by HPLC-UV)[1]
Precision (%RSD) < 5%< 3%[4]
Accuracy/Recovery 93% - 118% (for various pesticides by GC-MS)[5]Not explicitly available for a direct analogue.
Typical Run Time ~12 minutes[6]~10 - 20 minutes

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a highly effective technique for the analysis of volatile compounds like this compound. The following protocol is based on established methods for acetate esters.[6]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as hexane or acetone, to a final concentration within the expected linear range of the instrument.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., nonyl acetate) to correct for injection volume variations.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a flame ionization detector (FID).

  • Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness (or equivalent polar capillary column).[6]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 10 mL/min).[6]

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.[6]

    • Hold at 200°C for 2 minutes.

  • Detector: FID at 275°C.[6]

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a pure standard.

  • Quantify the concentration using a calibration curve prepared from a series of standards of known concentrations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less common for a volatile, non-chromophoric compound like this compound, HPLC can be employed, particularly for non-volatile sample matrices. The following is a representative protocol based on the analysis of similar ester compounds.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • If the sample is not soluble in the mobile phase, a suitable organic solvent like acetonitrile can be used, followed by dilution with the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Low UV, typically around 205-210 nm, as acetate esters have a weak chromophore.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Construct a calibration curve by injecting a series of standards with known concentrations to determine the concentration of the analyte in the sample.

Visualizations

Analytical_Workflow cluster_GC Gas Chromatography Workflow cluster_HPLC HPLC Workflow GC_Sample Sample Preparation (Dissolution/Extraction) GC_Inject GC Injection GC_Sample->GC_Inject GC_Separation Capillary Column Separation GC_Inject->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Data Analysis (Quantification) GC_Detection->GC_Data HPLC_Sample Sample Preparation (Dissolution/Filtration) HPLC_Inject HPLC Injection HPLC_Sample->HPLC_Inject HPLC_Separation Reversed-Phase Column Separation HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis (Quantification) HPLC_Detection->HPLC_Data

A diagram illustrating the general experimental workflows for GC and HPLC analysis.

Technique_Comparison Topic Quantification of This compound GC Gas Chromatography (GC) Topic->GC HPLC High-Performance Liquid Chromatography (HPLC) Topic->HPLC GC_Adv Advantages GC->GC_Adv GC_Disadv Disadvantages GC->GC_Disadv HPLC_Adv Advantages HPLC->HPLC_Adv HPLC_Disadv Disadvantages HPLC->HPLC_Disadv GC_Adv_List • High resolution for volatile compounds • Sensitive detectors (FID) • Robust and well-established methods GC_Disadv_List • Requires volatile and thermally stable analytes • Potential for sample degradation at high temperatures HPLC_Adv_List • Suitable for non-volatile samples • Room temperature analysis prevents degradation • Versatile with different detectors HPLC_Disadv_List • Lower sensitivity for compounds with weak chromophores • Higher solvent consumption

A logical diagram comparing the advantages and disadvantages of GC and HPLC.

References

Safety Operating Guide

Proper Disposal of 2-Ethylhexyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Ethylhexyl acetate is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a combustible liquid that can cause skin and serious eye irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and appropriate laboratory clothing to prevent skin and eye contact.[3]

  • Ventilation: Handle this compound in a well-ventilated area to avoid the inhalation of vapors.[3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][2] Use non-sparking tools when handling containers.[3][4]

  • Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed original container.[1][2][3][5]

Step-by-Step Disposal Procedure

The primary method for the proper disposal of this compound is through an approved waste disposal plant.[1][2][5][6] Do not dispose of this chemical into drains or the environment.[2][3][7]

  • Waste Identification and Collection:

    • Collect waste this compound in a suitable, properly labeled, and closed container.[2][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6]

  • Accidental Spill and Leak Management:

    • In the event of a spill, immediately remove all sources of ignition.[1][2][3][4][8]

    • Ventilate the area and wear appropriate PPE.[3]

    • Contain the spill using a non-combustible absorbent material such as sand, dry earth, or vermiculite.[5][7][9]

    • Collect the absorbed material using clean, non-sparking tools and place it into a suitable container for disposal.[4][9]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and not be reused.[5]

    • Handle uncleaned containers in the same manner as the product itself.[6]

  • Contacting a Licensed Waste Disposal Contractor:

    • Arrange for the collection and disposal of this compound waste through a licensed and approved waste disposal company.[1][2][5]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Regulatory Compliance

Disposal of this compound must be in accordance with all applicable national and local regulations.[6] It is the responsibility of the waste generator to ensure compliance. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on local requirements and approved disposal vendors.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Identify 2-Ethylhexyl Acetate Waste B Is it a spill or leak? A->B C Contain with non-combustible absorbent material B->C Yes D Collect waste in a suitable, labeled container B->D No C->D E Store in a cool, dry, well-ventilated area D->E F Contact licensed waste disposal contractor E->F G Arrange for pickup and provide SDS F->G H Final Disposal at an Approved Facility G->H

Caption: Decision workflow for the proper disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and the protection of the environment.

References

Personal protective equipment for handling 2-Ethylhexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Ethylhexyl acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The substance is a combustible liquid that can cause skin and serious eye irritation.[1][2]

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[1][3]

  • Eyewash stations and safety showers must be readily accessible near the workstation.[1]

Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield, especially where splashing is possible.[3][4][5] Standard safety glasses with side shields are a minimum requirement.[6]

  • Skin Protection: Chemical-impermeable or solvent-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[2][3][7] Wear protective clothing to avoid skin exposure.[2][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved full-face respirator.[7] In well-ventilated areas, it may not be required.[8]

Quantitative Data Summary

PropertyValueSource
CAS Number103-09-3[1][8]
Molecular FormulaC10H20O2[2]
Molecular Weight172.27 g/mol [9]
AppearanceWater-white liquid[4]
OdorFruity, pleasant odor[4]
Boiling Point197 °C / 386.6 °F[1]
Melting Point-80 °C to -45 °C[1][4]
Flash Point71 °C / 159.8 °F (Combustible Liquid, Category 4)[1][2]
Autoignition Temperature295 °C / 563 °F[1]
Lower Explosive Limit (LEL)0.76%[9]
Upper Explosive Limit (UEL)8.14%[9]
Specific Gravity0.870 - 0.873[1][9]
Vapor Density5.93 (Air = 1)[1][4]

Experimental Protocols: Handling, Storage, and Disposal

Safe Handling Protocol:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS).

    • Ensure the work area is well-ventilated.[7]

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Don all required PPE: safety goggles, chemical-resistant gloves, and protective clothing.[1][3]

  • Handling:

    • Handle in a well-ventilated place.[3][7]

    • Avoid contact with skin and eyes.[3][7]

    • Avoid breathing vapors or mist.[6][7]

    • Use non-sparking tools and ground all equipment to prevent electrostatic discharge.[4][7]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1][6] No smoking.[1][6]

    • Do not eat, drink, or smoke when using this product.[2][7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

    • Take off contaminated clothing and wash it before reuse.[1][7]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][7]

  • Keep away from heat, sparks, and flame.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]

  • Avoid release to the environment.[6][7]

  • Spill Management:

    • Eliminate all ignition sources.[4][7]

    • Evacuate personnel to a safe area.[3][7]

    • Contain the spill using sand, earth, or other non-combustible absorbent material.[6]

    • Use clean, non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[4]

    • Prevent the spillage from entering drains or waterways.[6]

Emergency First Aid Procedures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1] Get medical advice if skin irritation occurs.[1][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[6] Call a poison control center or doctor immediately.[3][6]

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Spill & Waste Disposal A Review SDS B Verify Ventilation A->B C Check Emergency Equipment (Eyewash, Shower) B->C D Don PPE (Goggles, Gloves, Lab Coat) C->D E Dispense Chemical (Avoid Vapors & Contact) D->E Proceed to Handling F Use Non-Sparking Tools E->F G Keep Away from Ignition Sources E->G H Securely Close Container E->H Task Complete J Wash Hands Thoroughly E->J Task Complete L Contain Spill with Inert Absorbent E->L If Spill Occurs I Store in Cool, Dry, Well-Ventilated Area H->I I->A For Next Use K Remove & Clean PPE J->K M Collect Waste in Sealed Container L->M N Dispose via Approved Waste Service M->N

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.